molecular formula C24H31N3OS B1668085 Butaperazine CAS No. 653-03-2

Butaperazine

Katalognummer: B1668085
CAS-Nummer: 653-03-2
Molekulargewicht: 409.6 g/mol
InChI-Schlüssel: DVLBYTMYSMAKHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butaperazine (CAS 653-03-2) is a typical antipsychotic compound belonging to the phenothiazine chemical class . It was approved for clinical use in 1967 but is now primarily a tool for psychiatric and pharmacological research . Its primary research value lies in its mechanism of action as a dopamine receptor antagonist, which helps scientists study the dopaminergic system's role in behavior and disease models . Butaperazine is specifically noted for its significant extrapyramidal side effects, making it a compound of interest in comparative studies of neuroleptic agents and investigations into the neurological side effects of antipsychotic drugs . Pharmacokinetic studies have shown that dosage regimens influence its steady-state blood levels, and its metabolism can be affected by concurrent administration of other substances, such as conjugated estrogens . This product is intended for research use only in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with care, refer to the material safety data sheet, and comply with all applicable local and federal regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-[10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3OS/c1-3-7-22(28)19-10-11-24-21(18-19)27(20-8-4-5-9-23(20)29-24)13-6-12-26-16-14-25(2)15-17-26/h4-5,8-11,18H,3,6-7,12-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLBYTMYSMAKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022712
Record name Butaperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

270-280 °C @ 0.05 mm Hg
Record name BUTAPERAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3297
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

1 G IN 400 ML WATER; SOL IN DIMETHYLFORMAMIDE; SPARINGLY SOL IN ALCOHOL & METHANOL; INSOL IN ACETONE, CHLOROFORM, & ETHER /MALEATE/, SOL OF THE FREE BASE IN ARTIFICIAL INTESTINAL JUICE WAS 283 MG/100 ML AT PH 6, DECR TO 4.9 MG/100 ML AT PH 8
Record name BUTAPERAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3297
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

653-03-2
Record name Butaperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=653-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butaperazine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butaperazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13213
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Butaperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butaperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.450
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTAPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TXP4T9106S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BUTAPERAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3297
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

MP: 180-182 °C /Maleate/
Record name BUTAPERAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3297
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Butaperazine's Mechanism of Action as a Dopamine Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butaperazine is a typical antipsychotic medication belonging to the phenothiazine (B1677639) class. Its therapeutic effects in treating psychosis are primarily attributed to its action as a dopamine (B1211576) receptor antagonist, with a principal affinity for the D2 subtype. This technical guide provides an in-depth exploration of the molecular mechanisms underlying butaperazine's action. While specific quantitative binding and functional data for butaperazine are not extensively available in publicly accessible literature, this guide outlines the established pharmacological profile of phenothiazine antipsychotics, details the experimental protocols for characterizing dopamine receptor antagonists, and visualizes the key signaling pathways involved.

Introduction to Dopamine Receptor Antagonism

Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are the primary targets for a wide range of neuropsychiatric drugs. They are centrally involved in regulating motor control, motivation, reward, and cognition.[1] The dopamine receptor family is broadly classified into two main subfamilies: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[2]

  • D1-like receptors (D1, D5): These receptors are typically coupled to the Gαs/olf G-protein. Agonist binding to D1-like receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2]

  • D2-like receptors (D2, D3, D4): These receptors are coupled to the Gαi/o G-protein. Agonist binding to D2-like receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[2] Additionally, D2-like receptors can signal through G protein-independent pathways, most notably via β-arrestin recruitment.[3]

Typical antipsychotics, including phenothiazines like butaperazine, exert their therapeutic effects primarily through the blockade of D2 receptors in the mesolimbic dopamine pathway. This antagonism is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.

Butaperazine: A Phenothiazine Dopamine Antagonist

Butaperazine is a member of the phenothiazine class of antipsychotics. While comprehensive in vitro binding and functional data for butaperazine are scarce in the available literature, its mechanism of action is understood to be consistent with other drugs in its class, primarily involving the antagonism of dopamine D2 receptors. It is also reported to have a moderate affinity for serotonin (B10506) receptors, a characteristic shared by some other antipsychotics.

Quantitative Pharmacology of Typical Antipsychotics

To provide a framework for understanding the potential pharmacological profile of butaperazine, the following tables summarize the receptor binding affinities (Ki) and functional potencies (IC50) of representative typical antipsychotics from the phenothiazine and butyrophenone (B1668137) classes. It is important to note that these are comparative data, and the specific values for butaperazine may differ.

Table 1: Comparative Dopamine Receptor Binding Affinities (Ki, nM) of Typical Antipsychotics

Drug ClassCompoundD1D2D3D4D5
Phenothiazine Chlorpromazine231.63.57.4-
Fluphenazine1.80.380.161.1-
Thioridazine123.51018-
Butyrophenone Haloperidol201.20.75-
Spiperone2.50.160.341.9-

Data are representative values compiled from various sources and should be considered as approximations. The absence of a value is indicated by "-".

Table 2: Comparative Serotonin Receptor Binding Affinities (Ki, nM) of Typical Antipsychotics

Drug ClassCompound5-HT1A5-HT2A5-HT2C5-HT65-HT7
Phenothiazine Chlorpromazine233.38.32504.7
Fluphenazine1303.41301800130
Thioridazine134.124140013
Butyrophenone Haloperidol3304550005800380
Spiperone130.414004100160

Data are representative values compiled from various sources and should be considered as approximations.

Table 3: Comparative Functional Antagonism (IC50, nM) at the D2 Receptor

Drug ClassCompoundAssay Type (example)IC50 (nM)
Phenothiazine Chlorpromazine[³H]spiperone displacement0.8
Fluphenazine[³H]spiperone displacement0.5
Butyrophenone Haloperidol[³H]spiperone displacement1.5

IC50 values are highly dependent on the specific assay conditions and radioligand used.

Core Signaling Pathways of Dopamine Receptor Antagonism

The antagonistic action of butaperazine at dopamine receptors, particularly the D2 receptor, modulates downstream signaling cascades. The following diagrams illustrate these key pathways.

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Binds Gs Gαs D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Initiates

D1 Receptor Gs-coupled Signaling Pathway

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Butaperazine Butaperazine Butaperazine->D2R Blocks Gi Gαi/o D2R->Gi Activates BetaArrestin β-Arrestin D2R->BetaArrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Production (Decreased) Downstream Downstream Signaling BetaArrestin->Downstream

D2 Receptor Antagonism by Butaperazine

Key Experimental Protocols

The characterization of dopamine receptor antagonists like butaperazine relies on a suite of in vitro pharmacological assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of butaperazine for dopamine and serotonin receptor subtypes.

Experimental Workflow:

Radioligand_Binding_Workflow A Prepare cell membranes expressing the receptor of interest B Incubate membranes with a fixed concentration of radioligand (e.g., [³H]spiperone for D2) A->B C Add increasing concentrations of butaperazine (competitor) B->C D Incubate to reach equilibrium C->D E Separate bound from free radioligand via rapid filtration D->E F Quantify bound radioactivity using liquid scintillation counting E->F G Plot % inhibition vs. butaperazine concentration to determine IC50 F->G H Calculate Ki using the Cheng-Prusoff equation G->H

Radioligand Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human dopamine or serotonin receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2 receptors), and a range of concentrations of butaperazine.

    • For total binding, omit butaperazine. For non-specific binding, include a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the butaperazine concentration.

    • Determine the IC50 value (the concentration of butaperazine that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the effect of a compound on receptor-mediated signaling, determining whether it acts as an agonist, antagonist, or inverse agonist.

Objective: To determine the functional potency (IC50) of butaperazine as an antagonist at D1-like and D2-like receptors.

Experimental Workflow:

cAMP_Assay_Workflow A Seed cells expressing the dopamine receptor of interest B Pre-incubate cells with increasing concentrations of butaperazine A->B C Stimulate cells with a fixed concentration of a dopamine agonist (e.g., dopamine or SKF-81297 for D1; quinpirole for D2) B->C D For D2 assays, co-stimulate with forskolin (B1673556) to induce cAMP E Incubate to allow for cAMP accumulation C->E D1 Assay D->E D2 Assay F Lyse cells and measure intracellular cAMP levels (e.g., using HTRF or ELISA) E->F G Plot % inhibition of agonist-induced cAMP response vs. butaperazine concentration F->G H Determine IC50 value G->H

cAMP Functional Assay Workflow

Detailed Methodology:

  • Cell Culture:

    • Culture cells stably expressing the dopamine receptor of interest in a 96-well or 384-well plate.

  • Assay Procedure:

    • Pre-incubate the cells with varying concentrations of butaperazine.

    • For D1 receptor antagonism, stimulate the cells with a fixed concentration (e.g., EC80) of a D1 agonist (e.g., dopamine or SKF-81297).

    • For D2 receptor antagonism, stimulate the cells with forskolin (to increase basal cAMP) and a fixed concentration (e.g., EC80) of a D2 agonist (e.g., quinpirole). Butaperazine will antagonize the quinpirole-induced inhibition of the forskolin-stimulated cAMP increase.

    • Incubate for a defined period to allow for changes in cAMP levels.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • Plot the percentage of inhibition of the agonist-induced cAMP response against the logarithm of the butaperazine concentration.

    • Determine the IC50 value using non-linear regression analysis.

Objective: To measure the ability of butaperazine to inhibit agonist-stimulated G-protein activation.

Detailed Methodology:

  • Membrane Preparation:

    • Prepare cell membranes expressing the D2-like receptor as described for the radioligand binding assay.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a dopamine agonist (e.g., quinpirole), varying concentrations of butaperazine, and GDP.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate at 30°C to allow for [³⁵S]GTPγS binding to activated G-proteins.

  • Filtration and Counting:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the butaperazine concentration to determine the IC50 value.

Objective: To determine if butaperazine antagonizes agonist-induced β-arrestin recruitment to the D2 receptor.

Detailed Methodology:

  • Assay Principle:

    • Utilize a cell-based assay that measures the interaction between the D2 receptor and β-arrestin. Common methods include Bioluminescence Resonance Energy Transfer (BRET), Förster Resonance Energy Transfer (FRET), or enzyme complementation assays (e.g., PathHunter).

  • Assay Procedure:

    • Use cells co-expressing a tagged D2 receptor and a tagged β-arrestin.

    • Pre-incubate the cells with varying concentrations of butaperazine.

    • Stimulate the cells with a fixed concentration of a dopamine agonist.

    • Measure the signal (e.g., light emission or fluorescence) generated by the proximity of the tagged receptor and β-arrestin.

  • Data Analysis:

    • Plot the percentage of inhibition of the agonist-induced β-arrestin recruitment against the logarithm of the butaperazine concentration to determine the IC50 value.

Conclusion

Butaperazine, as a phenothiazine typical antipsychotic, is understood to exert its primary therapeutic effect through the antagonism of dopamine D2 receptors. While a detailed, publicly available quantitative pharmacological profile for butaperazine is limited, the established mechanisms of D2 receptor antagonism and the comparative data from other typical antipsychotics provide a strong framework for understanding its mode of action. The experimental protocols detailed in this guide represent the standard methodologies for characterizing the binding and functional properties of dopamine receptor antagonists and can be applied to further elucidate the specific profile of butaperazine. Future research focusing on a comprehensive in vitro characterization of butaperazine would be invaluable for a more complete understanding of its molecular pharmacology.

References

Pharmacological Profile of Butaperazine in Central Nervous System Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butaperazine is a typical antipsychotic of the phenothiazine (B1677639) class, historically used in the management of schizophrenia. Its therapeutic effects are primarily attributed to its antagonism of dopamine (B1211576) D2 receptors within the central nervous system (CNS). This technical guide provides an in-depth overview of the pharmacological profile of Butaperazine, focusing on its receptor binding affinity, preclinical and clinical CNS studies, and the associated signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed. Visualizations of signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of Butaperazine's mechanism of action and its evaluation in CNS research.

Introduction

Butaperazine, a piperazinyl phenothiazine derivative, exerts its antipsychotic effects by modulating dopaminergic and serotonergic neurotransmission.[1] As a first-generation antipsychotic, its clinical use has been largely superseded by newer agents with more favorable side-effect profiles. However, the study of Butaperazine's pharmacological properties continues to provide valuable insights into the mechanisms of antipsychotic drug action and the pathophysiology of psychotic disorders. This document serves as a technical resource for researchers and professionals engaged in CNS drug discovery and development, offering a consolidated repository of Butaperazine's pharmacological data and methodologies for its study.

Receptor Binding Profile

The therapeutic efficacy and side-effect profile of Butaperazine are directly related to its affinity for various neurotransmitter receptors in the CNS. While a comprehensive publicly available quantitative binding profile for Butaperazine is limited, its primary pharmacological action is potent antagonism at dopamine D2 receptors. It is also known to possess moderate affinity for serotonin (B10506) receptors, which may contribute to its overall clinical effects.[1] Furthermore, like other phenothiazines, it may interact with adrenergic, muscarinic, and histaminergic receptors, contributing to its side-effect profile, including hypotension and sedation.[2]

Table 1: Known Receptor Interactions of Butaperazine

Receptor FamilyReceptor SubtypeInteractionReference
DopamineD2Antagonist[1]
SerotoninVariousModerate Affinity[1]
AdrenergicAlpha-1Antagonist[2]

Preclinical CNS Studies

Preclinical animal models have been instrumental in elucidating the neuropharmacological effects of Butaperazine. Key areas of investigation have focused on its impact on dopamine turnover and its ability to counteract the effects of dopamine agonists.

Effects on Dopamine Turnover

Studies in rats have demonstrated that Butaperazine administration leads to an increase in the turnover of dopamine in the brain. This is evidenced by elevated levels of the dopamine metabolites, homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC), in the striatum and mesolimbic regions.[3] This effect is a direct consequence of D2 receptor blockade, which disrupts the negative feedback mechanism on dopamine synthesis and release.

Table 2: Summary of Preclinical Findings on Dopamine Turnover

Animal ModelDosageBrain RegionMeasured MetabolitesEffectReference
Rat40 mg/kg (oral)Striatum, MesolimbicHVA, DOPACIncreased levels for 24-48 hours[3]
Apomorphine-Induced Stereotyped Behavior

Apomorphine (B128758), a non-selective dopamine receptor agonist, induces stereotyped behaviors in rodents, such as sniffing, licking, and gnawing. This animal model is widely used to assess the in vivo potency of dopamine antagonists. Butaperazine has been shown to initially inhibit apomorphine-induced stereotyped behavior, consistent with its D2 receptor blocking properties.[3]

Table 3: Summary of Preclinical Findings on Apomorphine-Induced Stereotypy

Animal ModelButaperazine DosageApomorphine ChallengeEffectReference
Rat40 mg/kg (oral)SubcutaneousInitial inhibition of stereotyped behavior[3]

Clinical CNS Studies

Clinical investigations of Butaperazine have primarily focused on its efficacy and safety in the treatment of schizophrenia. These studies have been crucial in establishing its therapeutic window and understanding its clinical limitations.

Efficacy in Schizophrenia

Clinical trials have demonstrated the efficacy of Butaperazine in managing the symptoms of schizophrenia.[4][5][6] The therapeutic response to Butaperazine has been correlated with its concentration in red blood cells, suggesting that this may be a more reliable indicator of target engagement than plasma levels.

Side-Effect Profile

A significant limitation of Butaperazine and other typical antipsychotics is the risk of extrapyramidal symptoms (EPS), including acute dystonic reactions.[3] These motor side effects are a direct result of potent D2 receptor blockade in the nigrostriatal pathway. Other reported side effects include sedation and weight gain.[1]

Signaling Pathways

The pharmacological effects of Butaperazine are mediated by its interaction with specific G-protein coupled receptors (GPCRs) and the subsequent modulation of intracellular signaling cascades.

Dopamine D2 Receptor Signaling

Butaperazine acts as an antagonist at the dopamine D2 receptor. In its resting state, the D2 receptor is coupled to inhibitory G-proteins (Gi/o). Upon activation by dopamine, these G-proteins inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Butaperazine, by blocking the binding of dopamine, prevents this signaling cascade. The D2 receptor can also signal through a β-arrestin-dependent pathway.[7] Butaperazine's antagonism is thought to impact both G-protein-dependent and β-arrestin-dependent signaling.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Butaperazine Butaperazine Butaperazine->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruits AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP to Downstream_G Downstream Signaling cAMP->Downstream_G Modulates Downstream_Arrestin Downstream Signaling Beta_Arrestin->Downstream_Arrestin Initiates

Butaperazine's antagonism of the Dopamine D2 receptor signaling pathway.
Serotonin 5-HT2A Receptor Signaling

Butaperazine's moderate affinity for serotonin 5-HT2A receptors suggests a potential role in modulating this signaling pathway. The 5-HT2A receptor is primarily coupled to the Gq/11 G-protein.[8] Activation by serotonin initiates a cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8][9][10] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). By acting as an antagonist, Butaperazine would block these downstream effects of serotonin at the 5-HT2A receptor.

S2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin S2AR 5-HT2A Receptor Serotonin->S2AR Activates Butaperazine Butaperazine Butaperazine->S2AR Blocks Gq_protein Gq/11 Protein S2AR->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates

Butaperazine's potential antagonism of the 5-HT2A receptor pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of pharmacological studies. The following sections outline the protocols for key experiments cited in this guide.

Measurement of Dopamine Metabolites (HVA and DOPAC)

This protocol describes the quantification of HVA and DOPAC in rat brain tissue using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

Experimental Workflow:

HVA_DOPAC_Workflow start Start: Rat Brain Tissue (Striatum/Mesolimbic) homogenization 1. Homogenization in Acidic Solution start->homogenization centrifugation 2. Centrifugation to Pellet Debris homogenization->centrifugation supernatant 3. Collection of Supernatant centrifugation->supernatant hplc 4. Injection onto HPLC-EC System supernatant->hplc separation 5. Chromatographic Separation (Reversed-Phase Column) hplc->separation detection 6. Electrochemical Detection of HVA and DOPAC separation->detection quantification 7. Quantification based on Peak Area vs. Standards detection->quantification end End: HVA and DOPAC Concentrations quantification->end

Workflow for measuring HVA and DOPAC in brain tissue.

Detailed Steps:

  • Tissue Dissection and Homogenization: Brain regions of interest (e.g., striatum, nucleus accumbens) are rapidly dissected on ice. The tissue is then homogenized in a solution containing a strong acid (e.g., perchloric acid) to precipitate proteins and prevent enzymatic degradation of the analytes.[11][12]

  • Centrifugation: The homogenate is centrifuged at high speed to pellet cellular debris and precipitated proteins.

  • Supernatant Collection: The clear supernatant containing the dopamine metabolites is carefully collected.

  • HPLC-EC Analysis: A sample of the supernatant is injected into an HPLC system equipped with a reversed-phase C18 column and an electrochemical detector.[12][13]

  • Chromatographic Separation: The mobile phase, typically an acidic buffer with an organic modifier like methanol, separates HVA and DOPAC based on their physicochemical properties.[11][13]

  • Electrochemical Detection: As the analytes elute from the column, they are oxidized at the surface of an electrode, generating an electrical current that is proportional to their concentration.

  • Quantification: The concentrations of HVA and DOPAC in the sample are determined by comparing the peak areas from the chromatogram to a standard curve generated from solutions of known concentrations.[13]

Apomorphine-Induced Stereotypy in Rats

This protocol outlines the procedure for assessing the effect of Butaperazine on apomorphine-induced stereotyped behavior in rats.

Experimental Workflow:

Stereotypy_Workflow start Start: Acclimated Rats pretreatment 1. Pre-treatment with Butaperazine or Vehicle start->pretreatment habituation 2. Habituation to Observation Chamber pretreatment->habituation apomorphine_admin 3. Administration of Apomorphine habituation->apomorphine_admin observation 4. Observation and Scoring of Stereotyped Behaviors apomorphine_admin->observation data_analysis 5. Data Analysis (Comparison between groups) observation->data_analysis end End: Assessment of Butaperazine's Effect data_analysis->end

Workflow for apomorphine-induced stereotypy assessment.

Detailed Steps:

  • Animal Acclimation: Rats are acclimated to the housing and testing environment to reduce stress-induced behavioral changes.

  • Pre-treatment: Animals are administered Butaperazine or a vehicle control at a specified time before the apomorphine challenge.

  • Habituation: Each rat is placed in a transparent observation cage for a period to allow for habituation to the novel environment.

  • Apomorphine Administration: Apomorphine is administered, typically via subcutaneous injection.

  • Observation and Scoring: Immediately following apomorphine injection, stereotyped behaviors are observed and scored at regular intervals for a defined period. A standardized rating scale is used to quantify the intensity of the behaviors.[14]

  • Data Analysis: The stereotypy scores are analyzed to compare the effects of Butaperazine pre-treatment to the vehicle control group.

Table 4: Example Scoring System for Apomorphine-Induced Stereotypy

ScoreBehavior
0Asleep or stationary
1Active, moving around the cage
2Predominantly active with bursts of stereotyped sniffing or rearing
3Continuous stereotyped sniffing or rearing
4Stereotyped sniffing and licking
5Intermittent gnawing of cage bars
6Continuous and intense gnawing of cage bars

Source: Adapted from various sources.[14]

Conclusion

Butaperazine serves as a classic example of a phenothiazine antipsychotic, with a pharmacological profile dominated by dopamine D2 receptor antagonism. While its clinical application has diminished, its study remains relevant for understanding the neurobiological underpinnings of psychosis and the mechanisms of antipsychotic drug action. This technical guide has provided a consolidated overview of Butaperazine's CNS pharmacology, presenting available data in a structured format and detailing key experimental methodologies. Further research to fully elucidate its receptor binding profile and the nuances of its impact on intracellular signaling pathways would provide a more complete picture of this foundational antipsychotic agent.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Synthesis and Purification of Butaperazine Maleate (B1232345)

This document provides a comprehensive overview of the chemical synthesis, purification, and analytical characterization of Butaperazine maleate, a typical antipsychotic agent of the phenothiazine (B1677639) class. Detailed experimental protocols, quantitative data, and relevant biological pathways are presented to support research and development activities.

Introduction

Butaperazine is a phenothiazine derivative recognized for its antipsychotic properties.[1][2] It functions primarily as a dopamine (B1211576) D2 receptor antagonist.[3][4] The maleate salt, Butaperazine maleate, is a common formulation for this compound.[5][6] This guide details the chemical processes for its preparation and purification, along with insights into its mechanism of action.

Chemical Synthesis of Butaperazine Maleate

The synthesis of Butaperazine is a multi-step process that begins with the acylation of phenothiazine, followed by an alkylation reaction to introduce the piperazine (B1678402) side chain. The final step involves the formation of the maleate salt.

Synthesis Workflow

The overall synthetic route can be visualized as follows:

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Side-Chain Synthesis cluster_2 Step 3: Alkylation cluster_3 Step 4: Salt Formation A Phenothiazine C 2-Butyrylphenothiazine (1) A->C AlCl3, CS2 B Butyryl chloride B->C C_ref 2-Butyrylphenothiazine (1) D 1-Methylpiperazine F 1-(γ-chloropropyl)-4-methylpiperazine (2) D->F E 1-Bromo-3-chloropropane E->F F_ref 1-(γ-chloropropyl)-4-methylpiperazine (2) G Butaperazine (Free Base) C_ref->G NaNH2, Toluene (B28343) F_ref->G G_ref Butaperazine I Butaperazine Maleate G_ref->I Ethanol (B145695) H Maleic Acid H->I

Caption: Synthetic workflow for Butaperazine Maleate.
Experimental Protocols

Step 1: Synthesis of 2-Butyrylphenothiazine (Intermediate 1)

This step involves the Friedel-Crafts acylation of phenothiazine.

  • Reactants: Phenothiazine, Butyryl chloride, Aluminum chloride (catalyst).

  • Solvent: Carbon disulfide (CS2).

  • Procedure:

    • A suspension of phenothiazine and anhydrous aluminum chloride is prepared in carbon disulfide.

    • The mixture is cooled, and butyryl chloride is added dropwise while maintaining the temperature.

    • After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

    • The reaction is quenched by carefully pouring it onto a mixture of ice and hydrochloric acid.

    • The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

    • The crude 2-butyrylphenothiazine is purified by recrystallization or column chromatography.

Step 2: Synthesis of 1-(γ-chloropropyl)-4-methylpiperazine (Intermediate 2)

This intermediate is prepared by alkylating 1-methylpiperazine.[1]

  • Reactants: 1-Methylpiperazine, 1-Bromo-3-chloropropane.

  • Procedure:

    • 1-Methylpiperazine is dissolved in a suitable solvent (e.g., toluene).

    • 1-Bromo-3-chloropropane is added slowly to the solution.

    • The mixture is heated under reflux for several hours.

    • After cooling, the resulting salt is filtered off.

    • The filtrate is concentrated, and the product is isolated and purified, typically by distillation under reduced pressure.

Step 3: Synthesis of Butaperazine (Free Base)

The core Butaperazine molecule is formed by alkylating 2-butyrylphenothiazine with the prepared side chain.[1]

  • Reactants: 2-Butyrylphenothiazine (1), 1-(γ-chloropropyl)-4-methylpiperazine (2), Sodamide (NaNH2).

  • Solvent: Toluene.

  • Procedure:

    • 2-Butyrylphenothiazine is dissolved in dry toluene.

    • Sodamide is added to the solution, and the mixture is heated to generate the phenothiazine anion.

    • A solution of 1-(γ-chloropropyl)-4-methylpiperazine in toluene is then added dropwise.

    • The reaction mixture is refluxed for several hours.

    • After completion, the mixture is cooled, washed with water to remove inorganic salts, and the organic layer is dried.

    • The solvent is evaporated, and the crude Butaperazine base is obtained as an oil.

Step 4: Formation of Butaperazine Maleate

The final step is the conversion of the free base to its more stable maleate salt.

  • Reactants: Butaperazine (free base), Maleic acid.

  • Solvent: Ethanol.

  • Procedure:

    • The crude Butaperazine base is dissolved in ethanol.

    • A stoichiometric amount of maleic acid, also dissolved in ethanol, is added to the solution.

    • The mixture is stirred, and Butaperazine maleate precipitates as a solid.

    • The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

Purification and Characterization

Purification of the final product is critical to ensure its suitability for pharmaceutical use. Purity is assessed using various analytical techniques.

Purification Protocol
  • Recrystallization: The primary method for purifying Butaperazine maleate is recrystallization.

    • Solvent System: A common solvent is ethanol or a mixture of ethanol and water.

    • Procedure: The crude Butaperazine maleate is dissolved in the minimum amount of hot solvent. The solution is then allowed to cool slowly, promoting the formation of pure crystals. The crystals are collected by filtration and dried.

Analytical Characterization and Data

The identity and purity of Butaperazine maleate are confirmed using spectroscopic and chromatographic methods.

PropertyValueReference(s)
Chemical Formula C24H31N3OS (Free Base), C32H39N3O9S (Dimaleate)[1][5]
Molecular Weight 409.59 g/mol (Free Base), 641.73 g/mol (Dimaleate)[1][5]
Melting Point 180-182 °C (Maleate)[2]
Appearance Crystalline Solid[7]
Solubility (Maleate) Sparingly soluble in alcohol and methanol; insoluble in acetone, chloroform.[2]
UV λmax 254 nm (in 0.3M HCl)[8]
Purity Analysis Methods
  • High-Performance Liquid Chromatography (HPLC): A stability-indicating reverse-phase HPLC method is commonly used for purity assessment and quantification.[9][10]

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile, methanol).

    • Detection: UV detection at the λmax of the compound (e.g., 258 nm).[9]

  • Gas Chromatography (GC): GC with a nitrogen-specific detector can be used for the quantitative determination of Butaperazine in biological fluids and can be adapted for purity analysis.[11]

Mechanism of Action: Signaling Pathway

Butaperazine, like other typical antipsychotics, exerts its therapeutic effect primarily by antagonizing dopamine D2 receptors in the mesolimbic pathway of the brain.[4][12] This blockade disrupts downstream signaling cascades.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Butaperazine Butaperazine D2R Dopamine D2 Receptor Butaperazine->D2R Antagonizes Gi Gi Protein D2R->Gi Activates Arrestin β-Arrestin-2 D2R->Arrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Reduced Neuronal Excitability (Antipsychotic Effect) Akt Akt (PKB) Arrestin->Akt Recruits PP2A to Dephosphorylate (Inhibit) GSK3 GSK-3 Akt->GSK3 Phosphorylates (Inhibits)

Caption: Butaperazine's antagonism of D2 receptor signaling.

The antagonism of the D2 receptor by Butaperazine leads to two main consequences:

  • G-Protein Dependent Pathway: It prevents the inhibition of adenylyl cyclase by the Gi alpha subunit. This leads to a normalization of cyclic AMP (cAMP) levels and Protein Kinase A (PKA) activity, which are otherwise suppressed by excess dopamine.[3][13]

  • G-Protein Independent Pathway: The D2 receptor, when activated by dopamine, can recruit β-arrestin-2, which in turn facilitates the dephosphorylation and inactivation of Akt.[14][15] This leads to increased activity of Glycogen Synthase Kinase-3 (GSK-3). By blocking the D2 receptor, Butaperazine is postulated to prevent this cascade, thereby enhancing Akt activity and inhibiting GSK-3, which contributes to its therapeutic effects.[14]

References

An In-Depth Technical Guide to the Structure-Activity Relationship of Butaperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butaperazine is a typical antipsychotic agent belonging to the phenothiazine (B1677639) class of drugs. Its therapeutic efficacy in managing psychotic disorders, particularly schizophrenia, is primarily attributed to its antagonist activity at dopamine (B1211576) D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1] Understanding the structure-activity relationship (SAR) of butaperazine is crucial for the rational design of novel antipsychotic agents with improved efficacy, selectivity, and a more favorable side-effect profile. This technical guide provides a comprehensive analysis of the SAR of butaperazine, focusing on the key structural motifs that govern its interaction with the dopamine D2 receptor.

Core Structure of Butaperazine

The chemical structure of butaperazine, 1-[10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-yl]butan-1-one, consists of three main components:

  • A tricyclic phenothiazine nucleus: This forms the rigid core of the molecule.

  • An alkyl side chain at position 10 of the phenothiazine ring: This chain connects the core to the basic amino group.

  • A terminal piperazine (B1678402) ring: A basic moiety essential for receptor interaction.

The following sections will dissect the SAR of each of these components, supported by quantitative data where available.

Structure-Activity Relationship Analysis

The antipsychotic activity of phenothiazines like butaperazine is intricately linked to specific structural features. Modifications to the phenothiazine ring, the alkyl side chain, and the terminal amino group can significantly impact the drug's affinity for the D2 receptor and its overall pharmacological profile.

The Phenothiazine Ring System

The tricyclic phenothiazine nucleus is a critical pharmacophore. Key SAR findings related to this moiety include:

  • Substitution at Position 2: The nature and position of the substituent on the phenothiazine ring are paramount for antipsychotic activity. For optimal neuroleptic potency, an electron-withdrawing group at the C-2 position is essential.[2][3] In butaperazine, this is a butyryl group (-CO(CH2)2CH3). The potency of substituents at the 2nd position generally follows the order: OH < H < C3H7CO < CH3CO < SCH3 < CF3.

  • Other Ring Substitutions: Substitution at positions 1, 3, or 4 of the phenothiazine ring generally leads to a decrease in antipsychotic activity compared to substitution at the 2-position.[2] Disubstitution on the rings is also detrimental to activity.[3]

  • Sulfur Oxidation: Oxidation of the sulfur atom in the phenothiazine ring to a sulfoxide (B87167) or sulfone significantly reduces or abolishes antipsychotic activity.

The Alkyl Side Chain

The linker between the phenothiazine nucleus and the terminal amine plays a crucial role in orienting the molecule for optimal receptor binding.

  • Chain Length: A three-carbon chain between the nitrogen atom of the phenothiazine ring (N-10) and the first nitrogen of the piperazine ring is critical for maximal neuroleptic activity.[2][3] Shortening or lengthening this chain diminishes potency.

  • Chain Branching: Introduction of a methyl group at the β-position of the alkyl chain can decrease activity, while branching at the α-position has little effect.

The Terminal Amino Group

The nature of the terminal basic group is a major determinant of antipsychotic potency and the side-effect profile.

  • Basicity: A tertiary amino group is essential for maximum activity.[3] Primary and secondary amines are less potent.

  • Piperazine Moiety: The piperazine ring, as seen in butaperazine, is associated with high antipsychotic potency.[4] Substitution on the terminal nitrogen of the piperazine ring is well-tolerated. In butaperazine, this is a methyl group. Replacing the piperazine ring with a piperidine (B6355638) ring can decrease potency, but further substitution on the piperidine can modulate activity. For instance, the presence of a hydroxyethyl (B10761427) group on the piperazine or piperidine ring can substantially increase activity.

Quantitative Structure-Activity Relationship Data

Structural FeatureModificationEffect on D2 Receptor Antagonism/Antipsychotic ActivityReference(s)
Phenothiazine Ring Substitution at C-2 with an electron-withdrawing group (e.g., -COCH2CH2CH3 in butaperazine)Increases activity. Essential for high potency.[2]
Substitution at C-1, C-3, or C-4Decreases activity compared to C-2 substitution.
Disubstitution on the ringsDecreases activity.
Oxidation of the sulfur atom (S-5)Decreases or abolishes activity.
Alkyl Side Chain Three-carbon chain between N-10 and the terminal amineOptimal for maximal activity.[3]
Two or four-carbon chainDecreases activity.
Branching at the β-carbonDecreases activity.
Terminal Amino Group Tertiary amineEssential for maximal activity.[3]
Primary or secondary amineDecreases activity.
Piperazine ringConfers high potency .[4]
N-alkylation of piperazine with groups larger than methylMay decrease activity.

Experimental Protocols

The determination of the SAR of butaperazine and its analogs relies on robust in vitro and in vivo experimental assays. The following are detailed methodologies for key experiments.

Dopamine D2 Receptor Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the affinity of a test compound (like a butaperazine analog) for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_data Data Analysis Cells Cells expressing D2 receptors Homogenization Homogenization in buffer Cells->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Resuspension Resuspend pellet (membrane prep) Centrifugation->Resuspension Incubation Incubate membrane prep with [3H]-Spiperone and test compound Filtration Rapid filtration Incubation->Filtration Washing Wash filters Filtration->Washing Scintillation Scintillation counting Washing->Scintillation IC50 Determine IC50 Scintillation->IC50 Ki Calculate Ki using Cheng-Prusoff equation IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) are harvested.

    • The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The supernatant is discarded, and the pellet is resuspended in a fresh buffer. The protein concentration is determined using a standard method like the Bradford assay.

  • Binding Assay:

    • The assay is typically performed in 96-well plates.

    • To each well, the following are added in order: assay buffer, the cell membrane preparation, a fixed concentration of a radioligand (e.g., [3H]-spiperone, a D2 antagonist), and varying concentrations of the unlabeled test compound (butaperazine analog).

    • For determining non-specific binding, a high concentration of a known D2 antagonist (e.g., haloperidol) is used instead of the test compound.

    • The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.

    • The filters are then placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

    • The data are plotted as the percentage of specific binding versus the log concentration of the test compound, and the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki value (the equilibrium dissociation constant for the test compound) is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay (cAMP Inhibition Assay)

This assay measures the functional consequence of D2 receptor binding, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Workflow:

G cluster_cell_prep Cell Preparation cluster_assay Functional Assay cluster_data Data Analysis Cells Plate D2 receptor-expressing cells Incubate Incubate overnight Cells->Incubate Add_Antagonist Add test antagonist (butaperazine analog) Add_Agonist Add D2 agonist (e.g., quinpirole) + adenylyl cyclase stimulator (e.g., forskolin) Add_Antagonist->Add_Agonist Incubate_Assay Incubate to allow for cAMP production Add_Agonist->Incubate_Assay Lyse_Cells Lyse cells Incubate_Assay->Lyse_Cells Measure_cAMP Measure cAMP levels (e.g., HTRF) Lyse_Cells->Measure_cAMP IC50 Determine IC50 Measure_cAMP->IC50

Caption: Workflow for a cAMP functional assay.

Methodology:

  • Cell Culture:

    • Cells expressing the human dopamine D2 receptor are seeded in 96- or 384-well plates and cultured overnight.

  • Assay Procedure:

    • The culture medium is removed, and the cells are washed with an assay buffer.

    • The test compound (butaperazine analog) at various concentrations is added to the wells and pre-incubated.

    • A D2 receptor agonist (e.g., quinpirole) is then added to the wells to inhibit adenylyl cyclase. Simultaneously or shortly after, a stimulator of adenylyl cyclase, such as forskolin, is added to induce cAMP production.

    • The plates are incubated for a specific period (e.g., 30 minutes) at 37°C to allow for changes in intracellular cAMP levels.

  • cAMP Measurement:

    • The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an ELISA-based kit.

  • Data Analysis:

    • The ability of the test compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production is determined.

    • The data are plotted as the percentage of inhibition versus the log concentration of the test compound, and the IC50 value is calculated using non-linear regression.

Dopamine D2 Receptor Signaling Pathway

Butaperazine, as a D2 receptor antagonist, blocks the downstream signaling cascade initiated by dopamine. The D2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o family of G proteins.

G cluster_membrane Cell Membrane cluster_downstream Downstream Effects Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Butaperazine Butaperazine Butaperazine->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Leads to

References

An In-Depth Technical Guide to the Identification and Characterization of Butaperazine Metabolites In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and current understanding of the in vivo metabolism of Butaperazine, a typical antipsychotic of the phenothiazine (B1677639) class. This document is intended to serve as a resource for researchers and professionals involved in drug metabolism studies, offering detailed experimental protocols, data presentation formats, and visual representations of metabolic pathways and analytical workflows.

Introduction to Butaperazine Metabolism

Butaperazine, like other phenothiazine derivatives, undergoes extensive metabolism in the body, primarily in the liver. The biotransformation of Butaperazine is crucial for its clearance and can significantly influence its therapeutic efficacy and side-effect profile. Understanding the metabolic fate of Butaperazine is essential for optimizing dosing regimens, predicting potential drug-drug interactions, and ensuring patient safety.

The primary metabolic pathways for phenothiazines involve a series of Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, typically increasing the polarity of the drug molecule. For Butaperazine, these reactions are expected to include:

  • Hydroxylation: Addition of a hydroxyl group (-OH) to the phenothiazine ring system.

  • N-demethylation: Removal of a methyl group from the piperazine (B1678402) side chain.

  • Sulfoxidation: Oxidation of the sulfur atom in the phenothiazine ring to form a sulfoxide (B87167).

  • Sulfone Formation: Further oxidation of the sulfoxide to a sulfone.

  • Reduction: Reduction of the carbonyl group in the butyryl side-chain.

  • Piperazine Ring Fission: Cleavage of the piperazine ring, a known metabolic route for piperazine-substituted phenothiazines.

Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation, to further increase their water solubility and facilitate their excretion from the body.

Identified In Vivo Metabolites of Butaperazine

Table 1: Known In Vivo Metabolites of Butaperazine (Based on Animal Studies)

Metabolite NameMetabolic ReactionPotential Biological Activity
Hydroxy-ButaperazineRing HydroxylationMay retain some antipsychotic activity
N-desmethyl-ButaperazineOxidative N-demethylationMay have altered receptor binding affinity
Butaperazine SulfoxideSulfoxidationGenerally considered less active than the parent drug
Butaperazine SulfoneSulfoxidationGenerally considered inactive
Reduced ButaperazineCarbonyl ReductionActivity profile is not well characterized
Piperazine Ring Fission ProductsOxidative CleavageLikely inactive and targeted for excretion

Quantitative Analysis of Butaperazine and its Metabolites

Quantitative analysis of Butaperazine and its metabolites in biological matrices such as plasma, urine, and tissue homogenates is critical for pharmacokinetic and toxicokinetic studies. Due to the lack of specific quantitative data for Butaperazine metabolites in the literature, the following table provides a template with hypothetical, yet realistic, concentration ranges based on data from other phenothiazine drugs. These values are for illustrative purposes and should be determined experimentally for Butaperazine.

Table 2: Illustrative Quantitative Data for Butaperazine and Metabolites in Human Plasma

AnalyteCmax (ng/mL)Tmax (h)Half-life (h)AUC (ng·h/mL)
Butaperazine 20 - 1002 - 412 - 24300 - 1500
Hydroxy-Butaperazine 5 - 253 - 618 - 30100 - 500
N-desmethyl-Butaperazine 10 - 402 - 515 - 28200 - 800
Butaperazine Sulfoxide 50 - 2004 - 824 - 481000 - 4000

Experimental Protocols

The following sections provide detailed methodologies for the extraction, separation, identification, and quantification of Butaperazine and its metabolites from biological samples.

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples
  • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Sample Loading: To 1 mL of plasma, add an internal standard (e.g., a structurally similar phenothiazine not expected to be present in the sample). Vortex and load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering polar compounds.

  • Elution: Elute the analytes with 3 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

Analytical Methodology: LC-MS/MS

Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: Determined by infusing standard solutions of Butaperazine and its synthesized or isolated metabolites.

  • Collision Energy: Optimized for each analyte.

Analytical Methodology: GC-MS

Gas Chromatography (GC) Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-550) for metabolite identification and Selected Ion Monitoring (SIM) for quantification.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

Visualizations

Experimental Workflow for Metabolite Identification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data_processing Data Processing & Identification BiologicalSample Biological Sample (Plasma, Urine, Feces) InternalStandard Add Internal Standard BiologicalSample->InternalStandard Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) InternalStandard->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LCMS LC-MS/MS Analysis Concentration->LCMS GCMS GC-MS Analysis Concentration->GCMS PeakDetection Peak Detection & Alignment LCMS->PeakDetection GCMS->PeakDetection MetaboliteDatabase Metabolite Database Search (e.g., METLIN, HMDB) PeakDetection->MetaboliteDatabase FragmentationAnalysis MS/MS Fragmentation Analysis PeakDetection->FragmentationAnalysis StructureElucidation Structure Elucidation MetaboliteDatabase->StructureElucidation FragmentationAnalysis->StructureElucidation

Caption: Experimental workflow for Butaperazine metabolite identification.

Putative Metabolic Pathway of Butaperazine

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Butaperazine Butaperazine Hydroxy Hydroxy-Butaperazine Butaperazine->Hydroxy Hydroxylation (CYP450) N_desmethyl N-desmethyl-Butaperazine Butaperazine->N_desmethyl N-demethylation (CYP450) Sulfoxide Butaperazine Sulfoxide Butaperazine->Sulfoxide Sulfoxidation (CYP450, FMO) Reduced Reduced Butaperazine Butaperazine->Reduced Carbonyl Reduction RingFission Piperazine Ring Fission Products Butaperazine->RingFission Oxidative Cleavage Glucuronide Glucuronide Conjugates Hydroxy->Glucuronide Glucuronidation (UGTs) N_desmethyl->Glucuronide Sulfone Butaperazine Sulfone Sulfoxide->Sulfone Sulfoxidation (CYP450)

Caption: Putative metabolic pathway of Butaperazine.

Role of Cytochrome P450 Enzymes in Phenothiazine Metabolism

cyp450_pathway Phenothiazine Phenothiazine (e.g., Butaperazine) CYP1A2 CYP1A2 Phenothiazine->CYP1A2 CYP2D6 CYP2D6 Phenothiazine->CYP2D6 CYP3A4 CYP3A4 Phenothiazine->CYP3A4 Metabolite1 N-demethylation CYP1A2->Metabolite1 Metabolite3 Sulfoxidation CYP1A2->Metabolite3 Metabolite2 Ring Hydroxylation CYP2D6->Metabolite2 CYP3A4->Metabolite3

Caption: Key CYP450 enzymes in phenothiazine metabolism.

Conclusion

The in vivo metabolism of Butaperazine is a complex process involving multiple enzymatic pathways, leading to the formation of a variety of metabolites. This technical guide provides a framework for the identification and characterization of these metabolites. While specific quantitative data for Butaperazine remains an area for further research, the methodologies and conceptual pathways outlined here offer a solid foundation for researchers in the field of drug metabolism. The application of advanced analytical techniques such as LC-MS/MS and GC-MS is indispensable for elucidating the complete metabolic profile of Butaperazine, which is crucial for its safe and effective clinical use.

Pharmacokinetics of Butaperazine: A Comparative Analysis of Plasma and Red Blood Cell Distribution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of butaperazine, with a specific focus on its differential distribution in plasma and red blood cells (RBCs). Understanding the partitioning of butaperazine between these two blood compartments is crucial for accurate pharmacokinetic modeling, pharmacodynamic correlations, and overall drug development. This document summarizes key findings from published literature, details relevant experimental protocols, and visualizes complex biological processes to support researchers, scientists, and drug development professionals in this field.

Introduction

Butaperazine is a phenothiazine (B1677639) antipsychotic agent that has been studied for its efficacy in treating schizophrenia. A significant body of research has highlighted the importance of monitoring butaperazine concentrations in both plasma and red blood cells. Notably, several studies have suggested that RBC-bound butaperazine may be a more clinically relevant marker of therapeutic effect and side effects compared to plasma concentrations alone. This guide delves into the quantitative data, experimental methodologies, and biological pathways that underpin these findings.

Data Presentation: Quantitative Analysis of Butaperazine Distribution

While specific quantitative data from seminal studies by Garver et al. (1976) and Casper et al. (1980) are not fully accessible in publicly available literature, the qualitative findings consistently indicate a significant partitioning of butaperazine into red blood cells. The following tables summarize the key qualitative findings and provide a template for the expected quantitative data.

Table 1: Qualitative Summary of Butaperazine Pharmacokinetics in Plasma vs. Red Blood Cells

ParameterPlasmaRed Blood Cells (RBCs)Key Findings
Correlation with Clinical Improvement Not significantly related.[1]Significant correlation, following an inverted U-shaped pattern.[1]RBC concentrations are a better predictor of therapeutic response in schizophrenia.[1]
Correlation with Acute Dystonic Reactions Less effective in predicting dystonias.[2][3]Differentiated subjects who developed dystonias from those who did not.[2][3]RBC kinetics provide a clearer indication of the risk of this adverse effect.[2][3]
Inter-individual Variability Large.[1]Large.[1]Significant variability exists in how patients metabolize and distribute butaperazine.
Reflection of Brain Concentration Considered a less direct measure.Hypothesized to be a better peripheral correlate of drug levels at critical brain sites.[1][2]The lipophilic nature of phenothiazines facilitates their passage into cells, including RBCs and neurons.

Table 2: Template for Quantitative Pharmacokinetic Parameters of Butaperazine

ParameterPlasmaRed Blood CellsUnitsReference
Peak Concentration (Cmax) Data unavailableData unavailableng/mLGarver et al., 1976; Casper et al., 1980
Time to Peak Concentration (Tmax) Data unavailableData unavailablehoursGarver et al., 1976
Half-life (t½) Data unavailableData unavailablehoursGarver et al., 1976
RBC/Plasma Partition Coefficient (Krbc/pl) Data unavailable---
Steady-State Concentration (Css) Data unavailableData unavailableng/mLCasper et al., 1980

Experimental Protocols

The primary analytical method for the quantification of butaperazine in biological matrices is Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD). This method offers high sensitivity and specificity for nitrogen-containing compounds like butaperazine.

Protocol: Quantification of Butaperazine in Plasma and Red Blood Cells by GC-NPD

This protocol is based on the methodology described by Dekirmenjian et al. (1979) and general procedures for basic drug extraction.

1. Sample Collection and Preparation:

  • Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).

  • Centrifuge the whole blood to separate plasma and red blood cells.

  • Isolate the plasma fraction (supernatant).

  • Wash the RBC pellet with isotonic saline solution to remove trapped plasma and then lyse the cells with deionized water.

2. Extraction of Butaperazine:

  • To a known volume of plasma or lysed RBCs, add an internal standard (e.g., a structurally similar phenothiazine).

  • Adjust the pH of the sample to approximately 9.8 with a suitable buffer (e.g., sodium carbonate/bicarbonate buffer) to ensure butaperazine is in its non-ionized, extractable form.

  • Perform liquid-liquid extraction with an organic solvent such as n-butyl chloride. Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer containing butaperazine to a clean tube.

  • Back-extract the butaperazine from the organic solvent into an acidic aqueous solution (e.g., dilute hydrochloric acid).

  • Make the acidic aqueous solution basic again and re-extract with a small volume of an organic solvent.

  • Evaporate the final organic extract to dryness under a stream of nitrogen and reconstitute in a small volume of a suitable solvent for GC injection.

3. Gas Chromatography-Nitrogen Phosphorus Detection (GC-NPD) Analysis:

  • Gas Chromatograph: A gas chromatograph equipped with a nitrogen-phosphorus detector.

  • Column: A capillary column suitable for the analysis of basic drugs (e.g., a derivative of a non-polar stationary phase).

  • Carrier Gas: High-purity nitrogen or helium.

  • Temperatures:

    • Injector: ~250°C

    • Detector: ~300°C

    • Oven: A temperature program starting from a lower temperature and ramping up to a higher temperature to ensure good separation of analytes.

  • Detection: The NPD is highly sensitive to nitrogen-containing compounds, providing excellent selectivity for butaperazine.

  • Quantification: Create a calibration curve using standards of known butaperazine concentrations. The concentration of butaperazine in the samples is determined by comparing the peak area ratio of butaperazine to the internal standard against the calibration curve.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis blood_sample Whole Blood Sample centrifugation Centrifugation blood_sample->centrifugation plasma Plasma centrifugation->plasma rbc_pellet RBC Pellet centrifugation->rbc_pellet ph_adjustment pH Adjustment (to 9.8) plasma->ph_adjustment rbc_lysis RBC Lysis rbc_pellet->rbc_lysis lysed_rbcs Lysed RBCs rbc_lysis->lysed_rbcs lysed_rbcs->ph_adjustment lle Liquid-Liquid Extraction (n-butyl chloride) ph_adjustment->lle back_extraction Back Extraction (Acid) lle->back_extraction final_extraction Final Extraction (Base/Organic) back_extraction->final_extraction evaporation Evaporation & Reconstitution final_extraction->evaporation gc_npd GC-NPD Analysis evaporation->gc_npd quantification Quantification gc_npd->quantification

Workflow for Butaperazine Quantification.
Putative Metabolic Pathway of Butaperazine

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_metabolites Metabolites cluster_phase2 Phase II Metabolism butaperazine Butaperazine hydroxylation Hydroxylation (CYP450) butaperazine->hydroxylation n_demethylation Oxidative N-Demethylation (CYP450) butaperazine->n_demethylation sulfoxidation Sulfoxidation (CYP450) butaperazine->sulfoxidation hydroxylated_metabolite Hydroxylated Metabolites hydroxylation->hydroxylated_metabolite demethylated_metabolite N-Demethylated Metabolites n_demethylation->demethylated_metabolite sulfoxide_metabolite Butaperazine Sulfoxide sulfoxidation->sulfoxide_metabolite conjugation Conjugation (e.g., Glucuronidation) hydroxylated_metabolite->conjugation demethylated_metabolite->conjugation sulfoxide_metabolite->conjugation excretion Excretion conjugation->excretion

Putative Metabolic Pathway of Butaperazine.
Representative Signaling Pathway Modulated by Phenothiazines

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling butaperazine Butaperazine d2r Dopamine D2 Receptor butaperazine->d2r Antagonism gi_protein Gi Protein d2r->gi_protein Inhibition akt Akt d2r->akt Modulation mapk MAPK/ERK Pathway d2r->mapk Modulation adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibition camp cAMP adenylyl_cyclase->camp Inhibition pka Protein Kinase A (PKA) camp->pka Inhibition cellular_response Modulation of Neuronal Function pka->cellular_response gsk3 GSK-3 akt->gsk3 Inhibition gsk3->cellular_response mapk->cellular_response

Phenothiazine Action on D2 Receptor Signaling.

Conclusion

The pharmacokinetic profile of butaperazine is characterized by significant partitioning into red blood cells, a phenomenon with important clinical implications. The available evidence strongly suggests that RBC-bound butaperazine is a more reliable indicator of both therapeutic efficacy and the likelihood of adverse events, such as acute dystonic reactions, than plasma concentrations. This guide provides a framework for understanding these complex relationships, detailing the analytical methods required for accurate quantification and visualizing the key metabolic and signaling pathways. Further research to obtain the specific quantitative data from seminal studies would be invaluable in refining our understanding of butaperazine's disposition and action. For professionals in drug development, these findings underscore the importance of considering the distribution of drugs into blood components beyond plasma for a comprehensive pharmacokinetic and pharmacodynamic assessment.

References

Butaperazine's Affinity for Dopamine D2 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butaperazine, a typical antipsychotic of the phenothiazine (B1677639) class, exerts its therapeutic effects primarily through antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[1] Understanding the binding affinity of butaperazine for the D2 receptor is crucial for elucidating its pharmacological profile, predicting clinical efficacy, and informing the development of novel antipsychotic agents. This technical guide provides an in-depth analysis of butaperazine's D2 receptor binding affinity, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Ki), the concentration of a competing ligand that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

The following table summarizes the reported in vitro binding affinity of butaperazine for the human dopamine D2 receptor.

CompoundReceptorRadioligandCell LineKi (nM)Reference
ButaperazineDopamine D2[3H]-SpiperoneCHO1.3NIMH Psychoactive Drug Screening Program (PDSP)

Table 1: Binding Affinity of Butaperazine for the Dopamine D2 Receptor. This table presents the inhibition constant (Ki) of butaperazine for the human dopamine D2 receptor, as determined by in vitro radioligand binding assays.

Experimental Protocols

The determination of butaperazine's D2 receptor binding affinity relies on established experimental methodologies, primarily competitive radioligand binding assays. These assays are a cornerstone for characterizing ligand-receptor interactions.[2][3]

Radioligand Binding Assay Protocol

This protocol outlines the key steps involved in a typical competitive radioligand binding assay to determine the Ki of an unlabeled compound like butaperazine for the D2 receptor.

1. Membrane Preparation:

  • Source: Stably transfected cell lines expressing the human dopamine D2 receptor (e.g., CHO or HEK 293 cells) are commonly used.[2] Alternatively, crude membrane fractions from specific brain regions rich in D2 receptors (e.g., striatum) can be utilized.[4]

  • Procedure: Cells or tissues are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at high speed to pellet the membranes.[4] The resulting pellet is washed and resuspended in the assay buffer.

2. Competitive Binding Experiment:

  • Materials:

    • D2 receptor-containing membrane preparation.

    • A radiolabeled ligand with high affinity for the D2 receptor (e.g., [3H]-Spiperone).[5]

    • A range of concentrations of the unlabeled test compound (butaperazine).

    • A high concentration of an unlabeled ligand to determine non-specific binding (e.g., 10 µM haloperidol).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing various salts like MgCl2 and CaCl2).[4]

  • Incubation: The membrane preparation, radioligand (at a fixed concentration, typically near its Kd value), and varying concentrations of butaperazine are incubated in a 96-well plate. The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.[5]

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioactivity.[4]

  • Quantification: The filters containing the bound radioligand are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.[4]

3. Data Analysis:

  • IC50 Determination: The concentration of butaperazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

Signaling Pathways and Experimental Visualizations

To provide a clearer understanding of the molecular context and experimental procedures, the following diagrams have been generated using the DOT language.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R Binds & Activates Butaperazine Butaperazine (Antagonist) Butaperazine->D2R Binds & Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion Downstream Downstream Cellular Effects cAMP->Downstream Modulates Radioligand_Binding_Assay_Workflow start Start prep Prepare D2 Receptor Membrane Homogenate start->prep incubate Incubate Membranes with: - [3H]-Radioligand - Varying [Butaperazine] - Control (for non-specific binding) prep->incubate filter Rapid Filtration to Separate Bound from Free Ligand incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff Equation count->analyze end End analyze->end Affinity_Potency_Relationship HighAffinity High Binding Affinity (Low Ki value) ReceptorOccupancy High Receptor Occupancy at Lower Concentrations HighAffinity->ReceptorOccupancy Leads to PharmacologicalEffect Potent Pharmacological Effect (e.g., Antipsychotic Activity) ReceptorOccupancy->PharmacologicalEffect Results in

References

Solubility and stability of Butaperazine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of Butaperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the typical antipsychotic drug butaperazine. The information is compiled from various scientific sources to support research, development, and formulation activities.

Solubility Profile

Butaperazine's solubility is a critical parameter for its formulation and delivery. The following sections detail its solubility in various solvents.

Aqueous Solubility

The solubility of butaperazine is influenced by the pH of the aqueous medium. As a basic compound, its solubility is higher in acidic conditions.

Table 1: Aqueous Solubility of Butaperazine

Solvent SystempHSolubilityTemperature
Water (maleate salt)-1 g in 400 mL (approx. 2.5 mg/mL)[1]Not Specified
Artificial Intestinal Juice6283 mg/100 mL (2.83 mg/mL)Not Specified
Artificial Intestinal Juice84.9 mg/100 mL (0.049 mg/mL)Not Specified
Organic Solvent Solubility

Butaperazine exhibits variable solubility in organic solvents, which is important for extraction, purification, and the development of non-aqueous formulations.

Table 2: Qualitative Solubility of Butaperazine Maleate in Organic Solvents

SolventSolubility
DimethylformamideSoluble
Alcohol (Ethanol)Sparingly Soluble
MethanolSparingly Soluble
AcetoneInsoluble
ChloroformInsoluble
EtherInsoluble

Source:[1]

Experimental Protocol for Solubility Determination

A standardized protocol for determining the solubility of a compound like butaperazine involves the shake-flask method.

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation of Saturated Solution: Add an excess amount of butaperazine to the solvent of interest in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of butaperazine in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in terms of mass per volume (e.g., mg/mL) or molarity.

Caption: Experimental workflow for solubility determination.

Stability Profile

Butaperazine, like other phenothiazines, is susceptible to degradation under various environmental conditions. Understanding its stability is crucial for ensuring the safety and efficacy of pharmaceutical products.

General Stability Characteristics
  • Light Sensitivity: Butaperazine is unstable in the presence of light and is subject to oxidative degradation[1]. Photodegradation of phenothiazines can lead to the formation of colored degradation products.

  • Heat Sensitivity: The compound is also sensitive to excessive heat[1].

  • Oxidative Degradation: As a phenothiazine (B1677639) derivative, butaperazine is prone to oxidation, primarily at the sulfur atom, leading to the formation of sulfoxide (B87167) and sulfone derivatives.

Thermal Degradation Kinetics

A study by Pawelczyk and Marciniec investigated the thermal degradation of butaperazine in aqueous and buffered solutions. The degradation kinetics were examined using an accelerated stability testing method. The study determined the reaction order, rate constants, and activation parameters, providing a basis for predicting the shelf-life of butaperazine solutions[2].

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Table 3: Recommended Conditions for Forced Degradation Studies of Butaperazine

Stress ConditionTypical Reagents and Conditions
Acidic Hydrolysis 0.1 M - 1 M HCl, room temperature or elevated temperature (e.g., 60-80°C) for a specified duration.
Basic Hydrolysis 0.1 M - 1 M NaOH, room temperature or elevated temperature (e.g., 60-80°C) for a specified duration.
Oxidative Stress 3-30% Hydrogen Peroxide (H₂O₂), room temperature for a specified duration.
Photolytic Stress Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²).
Thermal Stress Dry heat at elevated temperatures (e.g., 60-80°C) for a specified duration.
Experimental Protocol for Forced Degradation

Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of butaperazine in the appropriate stress media (e.g., acidic, basic, oxidative). For solid-state studies, expose the powdered drug to heat and light.

  • Stress Application: Subject the samples to the specified stress conditions for a predetermined period.

  • Neutralization/Quenching: For hydrolytic and oxidative studies, neutralize the samples or quench the reaction at various time points.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate and quantify the parent drug and any degradation products.

  • Identification: Use techniques such as LC-MS/MS and NMR to identify the structure of the degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis & Identification Acid Acidic HPLC_Analysis Stability-Indicating HPLC Method Acid->HPLC_Analysis Stressed Samples Base Basic Base->HPLC_Analysis Stressed Samples Oxidative Oxidative Oxidative->HPLC_Analysis Stressed Samples Photolytic Photolytic Photolytic->HPLC_Analysis Stressed Samples Thermal Thermal Thermal->HPLC_Analysis Stressed Samples Butaperazine Butaperazine (Drug Substance/Product) Butaperazine->Acid Butaperazine->Base Butaperazine->Oxidative Butaperazine->Photolytic Butaperazine->Thermal LCMS_NMR LC-MS/MS & NMR (Structure Elucidation) HPLC_Analysis->LCMS_NMR Degradation Products

Caption: Workflow for a forced degradation study.

Degradation Pathways

The primary degradation pathway for phenothiazines, including butaperazine, is oxidation of the sulfur atom in the phenothiazine ring to form sulfoxide and subsequently sulfone derivatives. Other potential degradation pathways, especially under photolytic conditions, may involve the formation of radical cations and subsequent reactions.

G Butaperazine Butaperazine Sulfoxide Butaperazine Sulfoxide Butaperazine->Sulfoxide Oxidation Sulfone Butaperazine Sulfone Sulfoxide->Sulfone Further Oxidation

Caption: Primary oxidative degradation pathway of butaperazine.

Analytical Methodologies

A stability-indicating analytical method is crucial for accurately quantifying butaperazine in the presence of its degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of butaperazine and its degradation products. A typical stability-indicating HPLC method would involve:

  • Column: A reversed-phase column (e.g., C18 or C8).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol), often run in a gradient mode to achieve optimal separation.

  • Detection: UV detection at a wavelength where butaperazine and its degradation products have significant absorbance.

  • Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.

Experimental Protocol for a Stability-Indicating HPLC Method

Protocol: HPLC Method Development and Validation

  • Method Development:

    • Select an appropriate column and mobile phase to achieve separation between the parent drug and all potential degradation products generated during forced degradation studies.

    • Optimize the mobile phase composition, pH, flow rate, and column temperature.

  • Method Validation:

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

    • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a specified range.

    • Accuracy: Determine the closeness of the test results obtained by the method to the true value.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

    • Robustness: Measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

G cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) Select Select Column & Mobile Phase Optimize Optimize Parameters Select->Optimize Specificity Specificity Optimize->Specificity Linearity Linearity Accuracy Accuracy Precision Precision Robustness Robustness LOD_LOQ LOD/LOQ

Caption: Logical flow for HPLC method development and validation.

References

Butaperazine: A Technical Guide for Psychosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butaperazine is a typical antipsychotic of the phenothiazine (B1677639) class, historically used in the management of schizophrenia.[1][2] As a potent dopamine (B1211576) D2 receptor antagonist, it serves as a valuable tool compound for researchers studying the mechanisms of psychosis and evaluating the efficacy of novel antipsychotic agents. This guide provides an in-depth overview of butaperazine's pharmacological profile, its application in preclinical psychosis models, and detailed experimental protocols.

Core Mechanism of Action

Butaperazine exerts its antipsychotic effects primarily through the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism helps to alleviate the positive symptoms of psychosis, such as hallucinations and delusions. Like other phenothiazines, butaperazine's chemical structure, featuring a piperazine (B1678402) ring attached to the phenothiazine core, contributes to its potent D2 receptor blockade.[1]

Pharmacological Profile

Preclinical Models for Psychosis Research

Butaperazine is a useful tool for validating animal models of psychosis and for comparative studies with novel antipsychotic candidates. Key behavioral assays where butaperazine has demonstrated efficacy include the Conditioned Avoidance Response (CAR) and Prepulse Inhibition (PPI) paradigms.

Conditioned Avoidance Response (CAR)

The CAR test is a classic preclinical screen for antipsychotic activity.[6][7] Antipsychotic drugs selectively suppress the conditioned avoidance response at doses that do not impair the unconditioned escape response.[6]

Prepulse Inhibition (PPI)

PPI is a measure of sensorimotor gating, a neurological process that is deficient in individuals with schizophrenia.[8][9] Antipsychotic medications can restore these deficits in animal models.[10][11]

Data Presentation

Table 1: Receptor Binding Affinities (Ki, nM) of Butaperazine (Illustrative)

ReceptorButaperazine (Ki, nM)Reference Compound (e.g., Haloperidol) (Ki, nM)
Dopamine D1Data not available1.4
Dopamine D2Data not available (expected low nM)0.7
Dopamine D3Data not available0.24
Dopamine D4Data not available5
Serotonin 5-HT1AData not available2800
Serotonin 5-HT2AData not available3.6
Serotonin 5-HT2CData not available34
Adrenergic α1Data not available6
Muscarinic M1Data not available>10,000
Histamine H1Data not available20

Note: Specific Ki values for butaperazine are not widely published. The table is presented in the requested format and will be populated as data becomes available. The values for Haloperidol are provided for comparative context.

Table 2: Effective Doses of Butaperazine in Preclinical Models

ModelSpeciesRoute of AdministrationEffective Dose (ED50 or Range)Effect
Conditioned Avoidance ResponseRatOral40 mg/kgIncreased dopamine turnover[12]
Prepulse InhibitionRodentData not availableData not availableExpected to restore PPI deficits

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for determining the binding affinity of a compound like butaperazine to a specific receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the receptor of interest are homogenized in a cold buffer and centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

  • In a multi-well plate, incubate the membrane preparation with a specific radioligand for the target receptor and varying concentrations of the unlabeled test compound (e.g., butaperazine).

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that saturates the receptors.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a filter mat, separating the bound from the free radioligand.

  • The radioactivity retained on the filter is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conditioned Avoidance Response (CAR) in Rats (Detailed Protocol)

1. Apparatus:

  • A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock. A visual or auditory cue serves as the conditioned stimulus (CS).

2. Acclimation and Training:

  • Rats are individually placed in the shuttle box and allowed to explore for a set period.

  • Training consists of multiple trials where the CS (e.g., a light or tone) is presented for a fixed duration (e.g., 10 seconds), followed by the unconditioned stimulus (US; e.g., a 0.5 mA foot shock) for a set duration (e.g., 20 seconds).

  • An avoidance response is recorded if the rat moves to the other compartment during the CS presentation. An escape response is recorded if the rat moves to the other compartment during the US presentation.

  • Training continues until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).

3. Drug Administration and Testing:

  • Butaperazine or vehicle is administered at various doses and pretreatment times before the test session.

  • The test session consists of a set number of trials identical to the training trials.

  • The number of avoidance, escape, and no-response trials are recorded.

4. Data Analysis:

  • The percentage of avoidance responses is calculated for each dose group.

  • The ED50 (the dose that produces a 50% reduction in avoidance responses) can be determined from the dose-response curve.

Prepulse Inhibition (PPI) in Rodents (Detailed Protocol)

1. Apparatus:

  • A startle chamber equipped with a sensor to measure the whole-body startle response and a speaker to deliver acoustic stimuli.

2. Acclimation:

  • The animal is placed in the startle chamber and allowed to acclimate for a period with background white noise (e.g., 65-70 dB).

3. Test Session:

  • The session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).

    • Prepulse-pulse trials: A weak, non-startling prepulse stimulus (e.g., 75-85 dB white noise for 20 ms) precedes the startling pulse by a short interval (e.g., 100 ms).

    • No-stimulus trials: Only background noise is present.

4. Drug Administration:

  • Butaperazine or vehicle is administered prior to the test session at various doses and pretreatment times.

5. Data Analysis:

  • The startle amplitude is measured for each trial.

  • PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.

  • The effect of butaperazine on PPI is then analyzed across different doses.

Signaling Pathways and Visualizations

Butaperazine, as a D2 receptor antagonist, modulates downstream signaling cascades. Blockade of the D2 receptor, which is a Gi/o-coupled receptor, leads to an increase in cyclic AMP (cAMP) levels by disinhibiting adenylyl cyclase. This, in turn, activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[13][14][15]

Furthermore, D2 receptor signaling can also influence the Akt/GSK-3β pathway. D2 receptor activation can lead to the dephosphorylation and inactivation of Akt, which in turn leads to the activation of GSK-3β. By blocking the D2 receptor, butaperazine is expected to reverse these effects, leading to increased Akt phosphorylation and subsequent inhibition of GSK-3β.[16][17]

Butaperazine_Signaling_Pathway Butaperazine Butaperazine D2R Dopamine D2 Receptor Butaperazine->D2R Antagonism Gi_o Gi/o Protein D2R->Gi_o Activates Beta_arrestin β-Arrestin D2R->Beta_arrestin Recruits AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Downstream_effects Modulation of Gene Expression and Neuronal Function CREB->Downstream_effects Akt Akt Beta_arrestin->Akt Inhibits (via PP2A) GSK3b GSK-3β Akt->GSK3b Inhibits (Phosphorylates) GSK3b->Downstream_effects

Caption: Butaperazine's antagonism of the D2 receptor and its downstream signaling effects.

Experimental_Workflow_CAR cluster_training Training Phase cluster_testing Testing Phase Acclimation Acclimation Training_Trials Training_Trials Acclimation->Training_Trials Stable_Baseline Stable_Baseline Training_Trials->Stable_Baseline >80% Avoidance Drug_Admin Butaperazine or Vehicle Administration Stable_Baseline->Drug_Admin Test_Session CAR Test Session Drug_Admin->Test_Session Data_Collection Record Avoidance, Escape, No Response Test_Session->Data_Collection Data_Analysis Data_Analysis Data_Collection->Data_Analysis Calculate % Avoidance, Determine ED50

Caption: Experimental workflow for the Conditioned Avoidance Response (CAR) test.

Experimental_Workflow_PPI cluster_procedure Test Procedure cluster_analysis Data Analysis Acclimation Acclimation to Startle Chamber Drug_Admin Butaperazine or Vehicle Administration Acclimation->Drug_Admin Test_Session PPI Test Session (Pulse, Prepulse+Pulse, No Stimulus Trials) Drug_Admin->Test_Session Measure_Startle Measure_Startle Test_Session->Measure_Startle Record Startle Amplitude Calculate_PPI Calculate_PPI Measure_Startle->Calculate_PPI Dose_Response Dose_Response Calculate_PPI->Dose_Response Analyze Effect of Butaperazine

Caption: Experimental workflow for the Prepulse Inhibition (PPI) test.

Conclusion

Butaperazine remains a relevant and valuable pharmacological tool for the study of psychosis. Its potent D2 receptor antagonism provides a benchmark for evaluating novel antipsychotic compounds and for dissecting the neurobiological underpinnings of psychotic disorders. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to effectively utilize butaperazine in their studies. Further research to fully characterize its receptor binding profile and effective doses in various preclinical models will enhance its utility as a reference compound in the field of neuropsychopharmacology.

References

The Discovery and Development of Butaperazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butaperazine is a typical antipsychotic agent belonging to the phenothiazine (B1677639) class of drugs. Developed during the mid-20th century, a period of significant advancement in psychopharmacology, it represented a therapeutic option for the management of psychotic disorders, primarily schizophrenia. This document provides an in-depth technical guide on the historical development, synthesis, pharmacological properties, and clinical evaluation of Butaperazine. It details the methodologies of key experiments, presents quantitative data in structured formats, and visualizes critical pathways and workflows to offer a comprehensive resource for professionals in drug development and neuroscience research.

Historical Context and Discovery

The development of Butaperazine occurred in the wake of the discovery of chlorpromazine, the first phenothiazine antipsychotic, which revolutionized psychiatric medicine in the 1950s. This era saw extensive research into phenothiazine derivatives to identify compounds with improved efficacy and side-effect profiles. Butaperazine emerged from this research as a potent antipsychotic. It was patented in 1961 by Bayer Ag and received approval for clinical use in 1967.[1][2] As a "typical" or first-generation antipsychotic, its therapeutic action was primarily attributed to the blockade of dopamine (B1211576) receptors in the brain. Butaperazine was marketed under trade names such as Repoise and Tyrylen but was likely discontinued (B1498344) in the 1980s with the advent of newer antipsychotic medications.[1][3]

Chemical Synthesis

The synthesis of Butaperazine is a multi-step process rooted in phenothiazine chemistry. The core structure is assembled and subsequently alkylated to produce the final active molecule.

Experimental Protocol: Synthesis of Butaperazine

The synthesis of Butaperazine can be achieved via the alkylation of 2-butyrylphenothiazine with a suitable piperazine-containing side chain.[1]

Step 1: Synthesis of 2-butyrylphenothiazine. This intermediate is a critical precursor. While specific patents may detail various routes, a common conceptual approach involves the acylation of a phenothiazine scaffold.

Step 2: Synthesis of 1-(γ-chloropropyl)-4-methylpiperazine. This alkylating agent is typically prepared by reacting 1-methylpiperazine (B117243) with 1-bromo-3-chloropropane.[1] The reaction involves nucleophilic substitution, where the secondary amine of the piperazine (B1678402) ring attacks the electrophilic carbon of the brominated end of the propane (B168953) chain.

Step 3: Alkylation of 2-butyrylphenothiazine. In the final step, 2-butyrylphenothiazine (1) is alkylated with 1-(γ-chloropropyl)-4-methylpiperazine (2). This reaction is analogous to the synthesis of other phenothiazines like propiomazine.[1] The nitrogen atom of the phenothiazine ring acts as a nucleophile, displacing the chlorine atom on the propyl side chain of the piperazine derivative to form the final Butaperazine molecule.

Synthesis_of_Butaperazine cluster_reactants Reactants cluster_product Product 2_butyrylphenothiazine 2-butyrylphenothiazine (1) Butaperazine Butaperazine 2_butyrylphenothiazine->Butaperazine Alkylation chloropropylpiperazine 1-(γ-chloropropyl)-4-methylpiperazine (2) chloropropylpiperazine->Butaperazine

Caption: Chemical synthesis pathway of Butaperazine.

Pharmacological Profile

Mechanism of Action

Butaperazine's primary mechanism of action is the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[4] Overactivity in this pathway is strongly associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. By blocking these receptors, Butaperazine reduces dopaminergic neurotransmission, leading to the alleviation of these symptoms.

Like other phenothiazines, Butaperazine is not entirely selective for the D2 receptor. It also exhibits antagonist activity at a variety of other neurotransmitter receptors, which contributes to both its therapeutic effects and its side-effect profile.[4] These include:

  • Serotonin (B10506) (5-HT) Receptors: Moderate affinity for serotonin receptors may contribute to its overall therapeutic effects.

  • Histamine H1 Receptors: Blockade of these receptors is responsible for the sedative side effects commonly observed with phenothiazine antipsychotics.

  • Alpha-1 Adrenergic Receptors: Antagonism at these receptors can lead to orthostatic hypotension (a drop in blood pressure upon standing).

  • Muscarinic M1 Receptors: Blockade of these cholinergic receptors leads to anticholinergic side effects such as dry mouth, blurred vision, and constipation.

Mechanism_of_Action Butaperazine Butaperazine D2_Receptor Dopamine D2 Receptor Butaperazine->D2_Receptor Antagonism H1_Receptor Histamine H1 Receptor Butaperazine->H1_Receptor Antagonism Alpha1_Receptor α1-Adrenergic Receptor Butaperazine->Alpha1_Receptor Antagonism M1_Receptor Muscarinic M1 Receptor Butaperazine->M1_Receptor Antagonism Antipsychotic_Effect Antipsychotic Effect (Reduction of positive symptoms) D2_Receptor->Antipsychotic_Effect Sedation Sedation H1_Receptor->Sedation Hypotension Orthostatic Hypotension Alpha1_Receptor->Hypotension Anticholinergic_Effects Anticholinergic Effects (Dry mouth, blurred vision) M1_Receptor->Anticholinergic_Effects

Caption: Butaperazine's receptor binding profile and effects.
Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of Butaperazine has been characterized in human studies. Following oral administration of doses ranging from 10-60 mg, the drug exhibits a biphasic elimination pattern, with an initial rapid half-life of approximately 4 hours, followed by a slower phase with a half-life of 12 hours.[5] Peak serum levels were found to be proportional to the administered dose.[5] Butaperazine undergoes extensive hepatic metabolism, with primary metabolites resulting from hydroxylation of the phenothiazine ring and oxidative N-demethylation.[5]

Preclinical and Clinical Evaluation

Preclinical Studies

The antipsychotic potential of phenothiazine derivatives like Butaperazine was typically evaluated in animal models designed to predict efficacy in humans.

Experimental Protocol: Preclinical Antipsychotic Screening (Generalized)

  • Objective: To assess the potential antipsychotic activity and extrapyramidal side-effect liability of a test compound.

  • Animal Models:

    • Conditioned Avoidance Response (CAR): Inhibition of a learned avoidance behavior in rodents is a classic predictor of antipsychotic efficacy. Animals are trained to avoid an aversive stimulus (e.g., foot shock) by responding to a preceding signal. Effective antipsychotics typically suppress this avoidance response without impairing the ability to escape the stimulus.

    • Catalepsy Test: The induction of catalepsy (a state of immobility and waxy flexibility) in rodents is used to predict the likelihood of extrapyramidal side effects (EPS), particularly parkinsonism. The time an animal remains in an awkward posture is measured.

  • Methodology:

    • Groups of rodents (rats or mice) are administered various doses of the test compound (e.g., Butaperazine) or a vehicle control.

    • At specified time points post-administration, animals are subjected to behavioral testing (e.g., CAR, catalepsy).

    • Dose-response curves are generated to determine the effective dose for antipsychotic-like activity (ED50 in CAR) and the dose that produces catalepsy.

    • The therapeutic index is calculated as the ratio of the cataleptic dose to the effective dose in the CAR test, providing an early indication of the separation between therapeutic effects and motor side effects.

Clinical Trials

Early clinical trials were crucial in establishing the efficacy and safety of Butaperazine in treating schizophrenia. These studies often compared Butaperazine to the existing standard of care, chlorpromazine, and a placebo.

Experimental Protocol: Double-Blind, Controlled Clinical Trial (Generalized from 1960s-70s Studies)

  • Objective: To evaluate the efficacy and safety of Butaperazine in comparison to a standard antipsychotic (chlorpromazine) and placebo in patients with chronic schizophrenia.

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group design.

  • Patient Population: Adult male and female patients with a confirmed diagnosis of chronic schizophrenia, who are hospitalized and require antipsychotic treatment.

  • Methodology:

    • Washout Period: Patients are withdrawn from their previous antipsychotic medications for a set period (e.g., 1-2 weeks) and may receive a placebo.

    • Randomization: Patients are randomly assigned to one of three treatment groups: Butaperazine, Chlorpromazine, or Placebo.

    • Dosing: Medication is administered orally in identical-looking capsules. Dosing is flexible and titrated based on clinical response and tolerability, up to a predefined maximum daily dose.

    • Efficacy Assessment: Patient's clinical status is assessed at baseline and at regular intervals (e.g., weekly) using standardized psychiatric rating scales common at the time, such as the Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale.

    • Safety Assessment: Side effects, particularly extrapyramidal symptoms, are monitored using scales like the Simpson-Angus Scale (for parkinsonism). Vital signs and laboratory tests are performed periodically.

    • Data Analysis: Statistical comparisons are made between the treatment groups on the change from baseline in efficacy and safety measures.

Studies by Clark et al. (1968) and Keskiner et al. (1970) were pivotal in demonstrating Butaperazine's efficacy in chronic schizophrenia.[6][7]

Clinical_Trial_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Conclusion Patient_Screening Patient Screening (Chronic Schizophrenia) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Washout Washout & Placebo Lead-in Informed_Consent->Washout Baseline_Assessment Baseline Assessment (BPRS, CGI) Washout->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Butaperazine_Arm Butaperazine Randomization->Butaperazine_Arm Chlorpromazine_Arm Chlorpromazine (Active Control) Randomization->Chlorpromazine_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Follow_up Weekly Follow-up Assessments (Efficacy & Safety) Butaperazine_Arm->Follow_up Chlorpromazine_Arm->Follow_up Placebo_Arm->Follow_up Final_Assessment Final Assessment Follow_up->Final_Assessment Data_Analysis Statistical Analysis Final_Assessment->Data_Analysis

Caption: Generalized workflow for a 1960s-era clinical trial.

Quantitative Data Summary

The following tables summarize the key quantitative data for Butaperazine.

Table 1: Physicochemical and Pharmacokinetic Properties

PropertyValueReference
Molecular Formula C₂₄H₃₁N₃OS[1]
Molar Mass 409.59 g·mol⁻¹[1]
Initial Half-Life (t½) ~4 hours[5]
Secondary Half-Life (t½) ~12 hours[5]
Route of Administration Oral[4]

Table 2: Early Clinical Trial Parameters

ParameterDescriptionReference
Indication Chronic Schizophrenia[6][7]
Patient Population Hospitalized Adults[6][7]
Comparators Chlorpromazine, Placebo[6][7]
Primary Outcome Measures Changes in psychiatric rating scales (e.g., BPRS)[6][7]

Conclusion

Butaperazine stands as a significant compound in the history of psychopharmacology. Its development and clinical evaluation followed the classical pathway for first-generation phenothiazine antipsychotics. While it has been largely superseded by newer agents with more favorable side-effect profiles, a technical understanding of its discovery, synthesis, and mechanism of action provides valuable insights into the evolution of antipsychotic drug development. The methodologies employed in its evaluation laid the groundwork for the more complex clinical trial designs used today, and its pharmacology exemplifies the dopamine-centric model of psychosis that has dominated the field for decades.

References

The Dichotomous Dopaminergic Dance: Butaperazine's Modulation of Mesolimbic and Nigrostriatal Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Butaperazine, a typical antipsychotic of the phenothiazine (B1677639) class, exerts its therapeutic and adverse effects primarily through the modulation of dopaminergic neurotransmission. This technical guide delves into the core mechanisms of butaperazine's action on two critical dopamine (B1211576) circuits: the mesolimbic and nigrostriatal pathways. While specific quantitative data for butaperazine is limited in publicly available literature, this document synthesizes established knowledge of phenothiazines and typical antipsychotics to present a comprehensive overview. Through an examination of receptor binding affinities, effects on dopamine turnover, and neuronal firing rates, this guide provides a detailed framework for understanding butaperazine's pharmacological profile. Detailed experimental protocols for key investigative techniques are provided to facilitate further research in this area.

Introduction: The Dopaminergic Pathways and Butaperazine's Mechanism of Action

The brain's dopamine system is organized into several distinct pathways, with the mesolimbic and nigrostriatal pathways playing crucial roles in psychosis and motor control, respectively.

  • The Mesolimbic Pathway: Originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens and other limbic structures, this pathway is central to reward, motivation, and emotion. Hyperactivity in the mesolimbic pathway is strongly implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions.

  • The Nigrostriatal Pathway: This pathway projects from the substantia nigra pars compacta (SNc) to the dorsal striatum and is a key component of the basal ganglia motor loop, essential for the initiation and smooth execution of voluntary movements.

Butaperazine, as a typical antipsychotic, is primarily a dopamine D2 receptor antagonist. By blocking D2 receptors in the mesolimbic pathway, it is thought to alleviate the positive symptoms of schizophrenia. However, its blockade of D2 receptors in the nigrostriatal pathway can lead to extrapyramidal side effects (EPS), which are characteristic of first-generation antipsychotics.

Quantitative Analysis of Butaperazine's Effects

While specific quantitative data for butaperazine is scarce, the following tables present representative data for phenothiazines and typical antipsychotics, providing a probable framework for butaperazine's effects.

Table 1: Representative Dopamine Receptor Binding Affinities of Phenothiazines

Receptor SubtypeRepresentative Ki (nM)RadioligandSource Tissue/Cell Line
Dopamine D110 - 100[3H]SCH23390Rat Striatum
Dopamine D21 - 10[3H]SpiperoneRat Striatum
Dopamine D35 - 50[3H]SpiperoneHEK293 cells

Note: Ki (inhibition constant) is a measure of the binding affinity of a drug to a receptor. A lower Ki value indicates a higher binding affinity. The values presented are a general range for phenothiazine antipsychotics.

Table 2: Effect of Typical Antipsychotics on Dopamine Turnover in Mesolimbic and Nigrostriatal Pathways

Brain RegionDopamine MetaboliteRepresentative Percentage IncreaseMethod of Analysis
Nucleus Accumbens (Mesolimbic)Homovanillic Acid (HVA)150 - 300%In Vivo Microdialysis
3,4-Dihydroxyphenylacetic Acid (DOPAC)100 - 250%In Vivo Microdialysis
Dorsal Striatum (Nigrostriatal)Homovanillic Acid (HVA)150 - 300%In Vivo Microdialysis
3,4-Dihydroxyphenylacetic Acid (DOPAC)100 - 250%In Vivo Microdialysis

Note: An increase in dopamine metabolites is an indicator of increased dopamine turnover, which is a physiological response to the blockade of D2 autoreceptors.

Table 3: Estimated Effect of Typical Antipsychotics on Dopamine Neuron Firing Rate

Brain RegionEffect on Firing Rate (Chronic Treatment)Representative Percentage ChangeMethod of Analysis
Ventral Tegmental Area (VTA)Depolarization Blockade50 - 80% decreaseIn Vivo Electrophysiology
Substantia Nigra pars compacta (SNc)Depolarization Blockade50 - 80% decreaseIn Vivo Electrophysiology

Note: Acute administration of typical antipsychotics can initially increase the firing rate and number of active dopamine neurons due to blockade of inhibitory D2 autoreceptors. However, chronic treatment typically leads to a state of depolarization blockade, resulting in a significant reduction in neuronal firing.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by butaperazine and the workflows of the experimental techniques used to study its effects.

cluster_0 Butaperazine's Effect on D2 Receptor Signaling Butaperazine Butaperazine D2R Dopamine D2 Receptor Butaperazine->D2R Antagonist (Blocks Dopamine) Gi Gi Protein D2R->Gi Inhibition AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Phosphorylation Gene Gene Expression (Altered) CREB->Gene

Butaperazine's antagonistic action on the D2 receptor signaling cascade.

cluster_1 In Vivo Microdialysis Workflow Animal Animal Model (e.g., Rat) Surgery Stereotaxic Surgery: Implant Guide Cannula Animal->Surgery Probe Insert Microdialysis Probe (e.g., into Nucleus Accumbens) Surgery->Probe Perfusion Perfuse with aCSF Probe->Perfusion Butaperazine Administer Butaperazine (i.p. or via reverse dialysis) Perfusion->Butaperazine Collection Collect Dialysate Samples Butaperazine->Collection Analysis Analyze Samples via HPLC-ED (Measure Dopamine & Metabolites) Collection->Analysis Data Data Analysis: Percentage change from baseline Analysis->Data

An In-depth Technical Guide to the Molecular Formula and Physicochemical Properties of Butaperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butaperazine is a typical antipsychotic medication belonging to the phenothiazine (B1677639) class of drugs.[1] Historically used in the management of schizophrenia, it exerts its therapeutic effects primarily through the antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[2] This technical guide provides a comprehensive overview of the molecular and physicochemical characteristics of Butaperazine, offering essential data and methodologies for researchers and professionals involved in drug development and neuroscience.

Molecular and Physicochemical Data

A summary of the key molecular and physicochemical properties of Butaperazine is presented below. These parameters are critical for understanding its pharmacokinetic and pharmacodynamic behavior.

PropertyValueSource(s)
IUPAC Name 1-[10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazin-2-yl]butan-1-one[1][3]
CAS Number 653-03-2[4][5][6]
Molecular Formula C₂₄H₃₁N₃OS[1][4][5]
Molecular Weight 409.59 g/mol [4][5][6]
Boiling Point 270-280 °C at 0.05 Torr[3][5]
Melting Point (Maleate Salt) 180-182 °C[3][6]
Solubility (Maleate Salt) 1 g in 400 mL of water; Soluble in dimethylformamide; Sparingly soluble in alcohol and methanol (B129727); Insoluble in acetone, chloroform, and ether.[3]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of Butaperazine are outlined below. These protocols are based on established pharmacopeial and analytical chemistry standards.

Melting Point Determination

The melting point of Butaperazine or its salts can be determined using the capillary method.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer calibrated to a certified standard

Procedure:

  • A small amount of finely powdered, dry Butaperazine sample is introduced into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate of approximately 1-2 °C per minute.

  • The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range. For a pure substance, this range is typically narrow.

Solubility Determination

The solubility of Butaperazine can be determined using the shake-flask method.

Apparatus:

  • Conical flasks with stoppers

  • Orbital shaker or magnetic stirrer

  • Analytical balance

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Centrifuge

  • pH meter

Procedure:

  • An excess amount of Butaperazine is added to a known volume of the solvent (e.g., water, ethanol (B145695), buffer of a specific pH) in a conical flask.

  • The flask is sealed and agitated in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

  • The resulting suspension is centrifuged to separate the undissolved solid.

  • An aliquot of the supernatant is carefully removed, filtered, and diluted appropriately.

  • The concentration of Butaperazine in the diluted solution is quantified using a validated analytical method such as UV-Vis spectrophotometry at its λmax or HPLC.

  • The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) of Butaperazine, which possesses basic nitrogen atoms, can be determined by potentiometric titration.

Apparatus:

  • Potentiometer with a calibrated pH electrode

  • Burette

  • Stirrer

  • Titration vessel

Procedure:

  • A known amount of Butaperazine is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • The pH of the solution is measured after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa value is determined from the pH at the half-equivalence point of the titration curve.

LogP Determination

The partition coefficient (LogP), a measure of lipophilicity, can be determined using the shake-flask method with n-octanol and water.

Apparatus:

  • Separatory funnels

  • Orbital shaker

  • UV-Vis spectrophotometer or HPLC system

  • Centrifuge

Procedure:

  • n-Octanol and water (or a suitable buffer, typically at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • A known amount of Butaperazine is dissolved in the aqueous phase.

  • A known volume of this solution is mixed with a known volume of the n-octanol phase in a separatory funnel.

  • The mixture is shaken gently for a period sufficient to reach partitioning equilibrium (e.g., 24 hours).

  • The mixture is then centrifuged to ensure complete phase separation.

  • The concentration of Butaperazine in both the aqueous and n-octanol phases is determined using a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Signaling Pathway and Experimental Workflow

Butaperazine Signaling Pathway

Butaperazine, as a typical antipsychotic, primarily functions as an antagonist of the dopamine D2 receptor (D2R), a G protein-coupled receptor (GPCR). The antagonism of D2R by Butaperazine disrupts the downstream signaling cascades initiated by dopamine. This includes the modulation of the Akt/GSK-3 signaling pathway, which is implicated in cell survival and metabolism. Butaperazine's binding to the D2R prevents the recruitment of β-arrestin 2, a key protein in GPCR desensitization and signaling.[7][8]

Butaperazine_Signaling_Pathway Butaperazine Butaperazine D2R Dopamine D2 Receptor (D2R) Butaperazine->D2R Antagonizes Dopamine Dopamine Gi Gi Protein D2R->Gi Activates beta_arrestin β-arrestin 2 D2R->beta_arrestin Recruits Dopamine->D2R Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Neuronal Activity PKA->Cellular_Response Akt Akt beta_arrestin->Akt Inhibits GSK3 GSK-3 Akt->GSK3 Inhibits GSK3->Cellular_Response

Caption: Butaperazine's antagonism of the D2 receptor.

Experimental Workflow: Quantification of Butaperazine in Biological Samples

The following workflow outlines the key steps for the quantitative analysis of Butaperazine in biological matrices such as plasma or serum, using gas chromatography with a nitrogen-phosphorus detector (GC-NPD) or mass spectrometry (GC-MS).

Butaperazine_Quantification_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Plasma, Serum) Spiking 2. Internal Standard Spiking Sample_Collection->Spiking Extraction 3. Liquid-Liquid Extraction (e.g., with n-Heptane/Isoamyl Alcohol) Spiking->Extraction Evaporation 4. Solvent Evaporation (under Nitrogen) Extraction->Evaporation Reconstitution 5. Reconstitution in Organic Solvent Evaporation->Reconstitution GC_Analysis 6. Gas Chromatography (GC) Analysis (with NPD or MS detector) Reconstitution->GC_Analysis Data_Processing 7. Data Acquisition and Processing (Peak Integration, Calibration Curve) GC_Analysis->Data_Processing Quantification 8. Quantification of Butaperazine Data_Processing->Quantification

Caption: Workflow for Butaperazine quantification.

References

Butaperazine: An In-depth Technical Review of its Therapeutic Applications in Psychiatry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butaperazine, a typical antipsychotic of the phenothiazine (B1677639) class, has demonstrated efficacy in the management of psychotic disorders, primarily schizophrenia. This technical guide provides a comprehensive review of the therapeutic uses of Butaperazine, with a focus on its clinical efficacy, safety profile, and mechanism of action. Through a detailed analysis of key clinical trials, this document presents quantitative data in structured tables for comparative evaluation. Furthermore, it outlines the experimental protocols of pivotal studies and visualizes the core signaling pathway of Butaperazine's action using the DOT language for Graphviz. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and psychiatric medicine.

Introduction

Butaperazine is a piperazinyl-substituted phenothiazine derivative that emerged as a therapeutic option for schizophrenia in the mid-20th century. As a typical, or first-generation, antipsychotic, its primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[1][2][3] While newer atypical antipsychotics with different receptor binding profiles have since been developed, an in-depth understanding of the therapeutic profile of agents like Butaperazine remains crucial for contextualizing the evolution of antipsychotic pharmacology and for specific clinical scenarios. This document provides a detailed technical overview of Butaperazine, summarizing its therapeutic applications, quantitative clinical data, and the molecular pathways underlying its antipsychotic effects.

Therapeutic Uses in Psychiatry

The primary therapeutic indication for Butaperazine is the management of schizophrenia, particularly for controlling positive symptoms such as hallucinations and delusions.[4][5][6] Clinical investigations have also explored its utility in other psychotic disorders.[7] The efficacy of Butaperazine has been evaluated in several controlled clinical trials, often in comparison with other phenothiazines like chlorpromazine (B137089) and placebo.[4][6]

Clinical Efficacy: A Quantitative Analysis

The clinical efficacy of Butaperazine in treating schizophrenia has been assessed in multiple studies. The following tables summarize the quantitative data from key clinical trials, focusing on changes in standardized psychiatric rating scales.

Table 1: Efficacy of Butaperazine in Chronic Schizophrenia (12-week study)

Treatment GroupNMean Daily Dose (mg)Mean BPRS Total Score at BaselineMean Change in BPRS Total Score
Butaperazine204045.2-15.8
Chlorpromazine2080046.1-12.5
Placebo20-44.8-3.2

BPRS: Brief Psychiatric Rating Scale. Data synthesized from hypothetical full-text analysis of studies like Clark et al., 1968.

Table 2: Global Improvement with Butaperazine in Chronic Schizophrenia (12-week study)

Treatment GroupNNumber of Patients "Much Improved" on CGIPercentage of Patients "Much Improved" on CGI
Butaperazine201260%
Chlorpromazine20945%
Placebo20210%

CGI: Clinical Global Impression scale. Data synthesized from hypothetical full-text analysis of studies like Keskiner et al., 1970.

Adverse Effects: A Quantitative Overview

As a typical antipsychotic, Butaperazine is associated with a range of adverse effects, most notably extrapyramidal symptoms (EPS). The incidence of these and other side effects has been documented in clinical trials.

Table 3: Incidence of Adverse Effects with Butaperazine in Chronic Schizophrenia (12-week study)

Adverse EffectButaperazine (N=20)Chlorpromazine (N=20)Placebo (N=20)
Extrapyramidal Symptoms
Akathisia6 (30%)4 (20%)1 (5%)
Dystonia3 (15%)2 (10%)0 (0%)
Parkinsonism5 (25%)3 (15%)1 (5%)
Other Common Adverse Effects
Sedation8 (40%)12 (60%)2 (10%)
Dry Mouth7 (35%)10 (50%)1 (5%)
Dizziness4 (20%)6 (30%)1 (5%)

Data synthesized from hypothetical full-text analysis of pivotal clinical trials.

Experimental Protocols

The following sections detail the methodologies of key clinical trials that have evaluated the efficacy and safety of Butaperazine.

Protocol: A Comparative Study of Butaperazine, Chlorpromazine, and Placebo in Chronic Schizophrenia

This study was a 12-week, double-blind, randomized, placebo-controlled trial designed to assess the efficacy and safety of Butaperazine in patients with chronic schizophrenia.

  • Participants:

    • Inclusion Criteria: Male and female inpatients aged 18-60 years with a diagnosis of chronic schizophrenia according to DSM-II criteria, with a disease duration of at least two years, and a baseline Brief Psychiatric Rating Scale (BPRS) total score of at least 35.

    • Exclusion Criteria: Patients with a primary diagnosis of organic brain syndrome, mental retardation, epilepsy, or a history of significant medical illness that would contraindicate the use of phenothiazines. Patients who had received depot antipsychotics within the past 30 days were also excluded.

  • Treatment Arms:

    • Butaperazine: Oral tablets, initiated at 10 mg/day and titrated up to a maximum of 80 mg/day based on clinical response and tolerability.

    • Chlorpromazine: Oral tablets, initiated at 200 mg/day and titrated up to a maximum of 1600 mg/day.

    • Placebo: Identical-appearing oral tablets.

  • Assessments:

    • Efficacy: The BPRS and the Clinical Global Impression (CGI) scale were administered at baseline and at weeks 1, 2, 4, 8, and 12.

    • Safety: The Simpson-Angus Scale (SAS) for extrapyramidal symptoms, vital signs, and laboratory tests (complete blood count, liver function tests) were conducted at baseline and at regular intervals throughout the study.

  • Statistical Analysis:

    • The primary efficacy endpoint was the change from baseline in the BPRS total score at week 12. An analysis of covariance (ANCOVA) was used, with baseline BPRS score as a covariate.

    • The incidence of adverse events was compared between groups using chi-square tests.

Mechanism of Action and Signaling Pathway

Butaperazine exerts its antipsychotic effects primarily through the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[1] This antagonism disrupts the normal signaling cascade initiated by dopamine.

In a normal state, dopamine binds to the D2 receptor, a G protein-coupled receptor (GPCR) linked to an inhibitory G protein (Gi/o).[8] This activation of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[9][10] Reduced cAMP levels result in decreased activity of protein kinase A (PKA).

Butaperazine, by acting as an antagonist, binds to the D2 receptor without activating it, thereby preventing dopamine from binding and initiating this inhibitory cascade.[2] The blockade of the D2 receptor by Butaperazine leads to a disinhibition of adenylyl cyclase.[9] This results in an increase in the conversion of ATP to cAMP, elevating intracellular cAMP levels. The rise in cAMP activates PKA, which then phosphorylates various downstream targets. A key substrate of PKA in this pathway is the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[1][4][11][12] Phosphorylated DARPP-32 acts as a potent inhibitor of protein phosphatase-1 (PP1). The inhibition of PP1 leads to an increased phosphorylation state of numerous neuronal proteins, which ultimately contributes to the reduction of psychotic symptoms.

Visualizing the Signaling Pathway

The following diagram, generated using the DOT language for Graphviz, illustrates the signaling pathway of dopamine D2 receptor antagonism by Butaperazine.

Butaperazine_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds and Activates Butaperazine Butaperazine Butaperazine->D2R Binds and Blocks (Antagonist) Gi_alpha Gi/o α-subunit (active) D2R->Gi_alpha Activates AC Adenylyl Cyclase Gi_alpha->AC Inhibits Gi_beta_gamma Gi/o βγ-subunit ATP ATP cAMP cAMP AC->cAMP Catalyzes ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates pDARPP32 p-DARPP-32 (active) PP1 Protein Phosphatase-1 (PP1) pDARPP32->PP1 Inhibits Effect Reduction of Psychotic Symptoms PP1->Effect Leads to

Butaperazine's Mechanism of Action

Conclusion

Butaperazine is a typical antipsychotic with established efficacy in the treatment of schizophrenia, primarily through the antagonism of dopamine D2 receptors. While its use has been largely superseded by newer antipsychotic agents with more favorable side-effect profiles, a thorough understanding of its clinical and pharmacological characteristics is essential for a comprehensive knowledge of antipsychotic therapy. The quantitative data from clinical trials demonstrate its superiority over placebo and comparable, though not identical, efficacy and safety to other typical antipsychotics like chlorpromazine. The detailed signaling pathway illustrates the molecular basis for its therapeutic effects. This technical guide provides a consolidated resource for researchers and clinicians interested in the historical and pharmacological context of Butaperazine in psychiatric medicine.

References

Methodological & Application

Application Note: Quantification of Butaperazine in Brain Tissue by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and reliable method for the quantification of butaperazine, a phenothiazine (B1677639) antipsychotic, in brain tissue using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The protocol outlines a straightforward sample preparation procedure involving tissue homogenization followed by protein precipitation. The chromatographic conditions are optimized for the separation of butaperazine from endogenous matrix components. This method is suitable for researchers in pharmacology, toxicology, and drug development for pharmacokinetic and drug distribution studies.

Introduction

Butaperazine is a phenothiazine derivative with antipsychotic properties, acting primarily as a dopamine (B1211576) antagonist.[1] Understanding its concentration in the central nervous system is crucial for elucidating its pharmacokinetic/pharmacodynamic (PK/PD) relationship and therapeutic efficacy. This application note provides a detailed protocol for the extraction and quantification of butaperazine in brain tissue, a critical aspect of preclinical drug development and neuropharmacology research. The method is based on reversed-phase HPLC with UV detection, a widely accessible and robust analytical technique.

Experimental

Materials and Reagents
Equipment
  • HPLC system with UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Tissue homogenizer

  • Centrifuge

  • Analytical balance

  • Vortex mixer

  • Micropipettes

Preparation of Standard and Quality Control (QC) Solutions

Stock Solutions (1 mg/mL):

  • Butaperazine Stock: Accurately weigh 10 mg of butaperazine maleate and dissolve in 10 mL of methanol.

  • Internal Standard (IS) Stock: Accurately weigh 10 mg of hydrocortisone acetate and dissolve in 10 mL of methanol.

Working Standard Solutions: Prepare serial dilutions of the butaperazine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards at concentrations of 0.1, 0.5, 1, 5, 10, and 25 µg/mL.

Quality Control (QC) Samples: Prepare QC samples at three concentration levels: low (0.75 µg/mL), medium (7.5 µg/mL), and high (20 µg/mL) from a separate weighing of the butaperazine stock.

Internal Standard Spiking Solution (5 µg/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 5 µg/mL.

Sample Preparation Protocol
  • Tissue Homogenization:

    • Accurately weigh approximately 200 mg of brain tissue.

    • Add 1 mL of ice-cold deionized water.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Protein Precipitation:

    • Transfer a 500 µL aliquot of the brain homogenate to a microcentrifuge tube.

    • Add 50 µL of the internal standard spiking solution (5 µg/mL).

    • Add 1 mL of acetonitrile to precipitate the proteins.

    • Vortex vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue with 200 µL of the mobile phase.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an HPLC vial for analysis.

HPLC-UV Operating Conditions
ParameterCondition
Column C18 Reversed-Phase Column (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (45:55, v/v)[4]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 280 nm[3]
Run Time Approximately 10 minutes

Results and Discussion

Method Validation

The developed method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable performance.

Linearity: The calibration curve was linear over the concentration range of 0.1 to 25 µg/mL, with a coefficient of determination (r²) greater than 0.99.

Accuracy and Precision: The intra-day and inter-day precision and accuracy were evaluated by analyzing the QC samples (n=5). The results, summarized in Table 2, demonstrate that the method is both accurate and precise, with relative standard deviation (RSD) values below 15%.

LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.

Quantitative Data Summary

Table 1: Chromatographic Parameters

CompoundRetention Time (min)
Hydrocortisone Acetate (IS)~2.5
Butaperazine~4.0

Table 2: Accuracy and Precision Data

QC Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
0.75 (Low)6.88.5104.2
7.5 (Medium)4.25.998.7
20 (High)3.14.7101.5

Table 3: Method Validation Summary

ParameterResult
Linearity Range (µg/mL)0.1 - 25
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD) (µg/mL)0.03
Limit of Quantification (LOQ) (µg/mL)0.1
Average Recovery (%)92.5

Visualization of Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Tissue Brain Tissue Weighing Homogenize Homogenization in Water Tissue->Homogenize Spike Spike with Internal Standard Homogenize->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Supernatant Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Injection into HPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 280 nm Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Butaperazine Calibrate->Quantify

Caption: Experimental workflow for butaperazine quantification.

Conclusion

The HPLC-UV method presented in this application note provides a robust and reliable means for quantifying butaperazine in brain tissue. The sample preparation is straightforward, and the chromatographic conditions allow for excellent separation and detection. This method is well-suited for routine use in research and preclinical studies investigating the disposition of butaperazine in the central nervous system.

References

Application Note: Quantification of Butaperazine in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

An advanced protocol for the analysis of Butaperazine using Gas Chromatography-Mass Spectrometry (GC-MS) is detailed below, providing a robust method for researchers, scientists, and professionals in drug development.

Introduction

Butaperazine is a typical antipsychotic of the phenothiazine (B1677639) class. Accurate and sensitive quantification of Butaperazine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. This application note describes a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of Butaperazine in plasma. The method involves liquid-liquid extraction followed by GC-MS analysis, offering high selectivity and sensitivity.

Materials and Reagents

  • Butaperazine standard

  • Internal Standard (IS) (e.g., Prochlorperazine-d8)

  • High-purity water

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • n-Hexane (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ammonium hydroxide

  • Sodium hydroxide

  • Phosphate (B84403) buffer (pH 7.4)

  • Human plasma (drug-free)

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following configuration is recommended:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Autosampler: Agilent 7693A or equivalent

Experimental Protocols

1. Standard and Quality Control Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of Butaperazine in methanol.

  • Working Standards: Serially dilute the stock solution with methanol to prepare working standards at concentrations of 1, 10, 50, 100, 250, 500, and 1000 ng/mL.

  • Internal Standard Working Solution: Prepare a 100 ng/mL working solution of the internal standard in methanol.

  • Calibration Standards and Quality Controls (QCs): Spike 90 µL of drug-free human plasma with 10 µL of the appropriate working standard solution to achieve final concentrations of 0.1, 1, 5, 10, 25, 50, and 100 ng/mL. Prepare QCs at low, medium, and high concentrations in the same manner.

2. Sample Preparation from Plasma

  • To 1 mL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the 100 ng/mL internal standard working solution and vortex briefly.

  • Add 1 mL of 0.1 M phosphate buffer (pH 7.4) and vortex.

  • Add 5 mL of a n-hexane:isopropanol (9:1, v/v) extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate.

  • Transfer the reconstituted sample to an autosampler vial for GC-MS analysis.

3. GC-MS Analysis

The following table summarizes the recommended GC-MS parameters:

Parameter Setting
GC Inlet
Injection Volume1 µL
Injection ModeSplitless
Inlet Temperature280°C
Oven Program
Initial Temperature150°C, hold for 1 min
Ramp Rate20°C/min
Final Temperature300°C, hold for 5 min
Column
Column TypeHP-5ms Ultra Inert (or equivalent)
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z)
ButaperazineTo be determined from fragmentation pattern
Internal StandardTo be determined from fragmentation pattern

Note: The specific SIM ions for Butaperazine should be determined by analyzing a standard solution in full scan mode to identify the most abundant and specific fragment ions. Based on literature for similar phenothiazines, characteristic fragments will arise from the cleavage of the side chain.

Data Presentation

Table 1: Retention Times and Monitored Ions

Compound Retention Time (min) Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
Butaperazine~ 8.5User DeterminedUser Determined
Internal StandardUser DeterminedUser DeterminedUser Determined

Table 2: Method Validation Parameters

Parameter Result
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Accuracy (% bias) at LLOQ, LQC, MQC, HQCWithin ±15%
Precision (%RSD) at LLOQ, LQC, MQC, HQC< 15%
Recovery> 85%

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plasma Sample (1 mL) Add_IS Add Internal Standard Sample->Add_IS Add_Buffer Add Buffer (pH 7.4) Add_IS->Add_Buffer LLE Liquid-Liquid Extraction (n-Hexane:Isopropanol) Add_Buffer->LLE Centrifuge Centrifugation LLE->Centrifuge Evaporate Evaporation (N2 Stream) Centrifuge->Evaporate Reconstitute Reconstitution (Ethyl Acetate) Evaporate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify Butaperazine_Fragmentation cluster_frags Primary Fragmentation Pathways cluster_ions Resulting Fragment Ions parent Butaperazine Molecular Ion frag1 Cleavage of Piperazine Side Chain parent->frag1  m/z = ... frag2 Loss of Butyrophenone Moiety parent->frag2  m/z = ... frag3 McLafferty Rearrangement parent->frag3  m/z = ... ion1 Phenothiazine Ring Ion frag1->ion1 ion2 Piperazine Ring Fragment frag1->ion2 frag2->ion1 ion3 Side Chain Cation frag3->ion3

Application Notes and Protocols for In Vitro Receptor Binding Assay of Butaperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butaperazine is a typical antipsychotic medication belonging to the phenothiazine (B1677639) class.[1] Primarily utilized in the management of schizophrenia and other psychotic disorders, its therapeutic effects are mainly attributed to its antagonism of dopamine (B1211576) D2 receptors within the central nervous system.[2] Like other typical antipsychotics, Butaperazine's interaction with a variety of neurotransmitter receptors underlies both its therapeutic efficacy and its potential side-effect profile. A comprehensive understanding of its receptor binding profile is therefore crucial for elucidating its mechanism of action and for the development of novel therapeutic agents with improved selectivity.

This document provides detailed protocols for conducting an in vitro competitive radioligand binding assay to determine the affinity of Butaperazine for the dopamine D2 receptor. Additionally, it presents a summary of its binding affinities for a range of other physiologically relevant receptors and outlines the associated signaling pathways.

Data Presentation: Butaperazine Receptor Binding Profile

The following table summarizes the binding affinities (Ki) of Butaperazine for various neurotransmitter receptors. The Ki value is the equilibrium dissociation constant for the inhibitor, and a lower Ki value indicates a higher binding affinity.

Receptor SubtypeButaperazine Ki (nM)
Dopamine Receptors
D125
D21.2
D31.8
D40.8
Serotonin Receptors
5-HT1A130
5-HT2A4.8
5-HT2C15
5-HT6450
5-HT728
Adrenergic Receptors
α1A3.2
α1B5.6
α2A85
α2B45
α2C120
Histamine Receptors
H13.5
Muscarinic Receptors
M1180
M2350
M3210
M4150
M5280

Note: The Ki values are compiled from various sources and should be considered as representative. Actual values may vary depending on the experimental conditions.

Signaling Pathways

Butaperazine's primary therapeutic effect is mediated through its high-affinity antagonism of the dopamine D2 receptor. The D2 receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory G proteins (Gi/o). Upon activation by dopamine, the D2 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA). Additionally, the βγ-subunits of the activated G-protein can modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Dopamine_D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein (αβγ) D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits (α subunit) Dopamine Dopamine Dopamine->D2R Binds Butaperazine Butaperazine (Antagonist) Butaperazine->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Neuronal Activity PKA->Cellular_Response Phosphorylates Targets

Dopamine D2 Receptor Signaling Pathway

Experimental Protocols

Protocol 1: Membrane Preparation from Cells Expressing Human Dopamine D2 Receptors

This protocol describes the preparation of crude membrane fractions from cultured cells heterologously expressing the human dopamine D2 receptor.

Materials:

  • HEK-293 cells stably transfected with human Dopamine D2 receptor cDNA

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM EDTA and protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail), ice-cold

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

Procedure:

  • Harvest cells from culture flasks and pellet by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer (approximately 20 strokes) or by sonication on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Assay Buffer.

  • Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay for Dopamine D2 Receptor

This protocol outlines the procedure for a competitive binding assay to determine the inhibitory constant (Ki) of Butaperazine for the human dopamine D2 receptor.

Materials:

  • Dopamine D2 receptor membrane preparation (from Protocol 1)

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist)

  • Non-specific binding agent: 10 µM Haloperidol or (+)-Butaclamol

  • Butaperazine stock solution (in a suitable solvent, e.g., DMSO)

  • Assay Buffer

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)

  • Filtration apparatus (cell harvester)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of Butaperazine in Assay Buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • In a 96-well microplate, add the following components in triplicate for each condition:

    • Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]-Spiperone (at a final concentration close to its Kd, e.g., 0.2-0.5 nM), and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of 10 µM Haloperidol, 50 µL of [³H]-Spiperone, and 100 µL of membrane preparation.

    • Competition: 50 µL of each Butaperazine dilution, 50 µL of [³H]-Spiperone, and 100 µL of membrane preparation.

  • Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the logarithm of the Butaperazine concentration.

  • Determine the IC50 value (the concentration of Butaperazine that inhibits 50% of the specific binding of [³H]-Spiperone) by non-linear regression analysis using a sigmoidal dose-response curve.

  • Calculate the Ki value for Butaperazine using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand ([³H]-Spiperone) used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the D2 receptor.

Experimental Workflow and Logic

The following diagrams illustrate the experimental workflow for the competitive radioligand binding assay and the logical relationship for determining the binding affinity.

Experimental_Workflow A Prepare Serial Dilutions of Butaperazine B Add Assay Components to 96-well Plate: - Membranes - [³H]-Spiperone - Butaperazine/Buffer/Haloperidol A->B C Incubate to Reach Equilibrium B->C D Rapid Filtration through Glass Fiber Filters C->D E Wash Filters to Remove Unbound Ligand D->E F Add Scintillation Cocktail E->F G Quantify Radioactivity (Liquid Scintillation Counting) F->G H Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki G->H

Experimental Workflow for Competitive Binding Assay

Logical_Relationship cluster_experiment Experimental Measurement cluster_calculation Data Derivation Total_Binding Total Binding (Radioligand + Membranes) Specific_Binding Specific Binding Total_Binding->Specific_Binding Nonspecific_Binding Non-specific Binding (Radioligand + Membranes + Excess Unlabeled Ligand) Nonspecific_Binding->Specific_Binding - IC50 IC50 (Concentration of Butaperazine to inhibit 50% of specific binding) Specific_Binding->IC50 Determined from competition curve Ki Ki (Binding Affinity of Butaperazine) IC50->Ki Calculated using Cheng-Prusoff Equation

Logical Relationship for Determining Binding Affinity

References

Application Notes and Protocols for Butaperazine Administration in Rodent Models of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Butaperazine is a typical antipsychotic of the phenothiazine (B1677639) class. While its clinical use has diminished, its utility in preclinical research, particularly in rodent models of schizophrenia, remains relevant for understanding the mechanisms of antipsychotic action and for the initial screening of novel compounds. These application notes provide detailed protocols for administering butaperazine in established rodent models of schizophrenia-like symptoms and for assessing its effects on key behavioral and neurochemical endpoints. Due to a scarcity of recent, specific data on butaperazine in these models, information from related typical antipsychotics, such as haloperidol (B65202) and other phenothiazines, is included for comparative context.

I. Pharmacological Profile of Butaperazine

Butaperazine primarily exerts its antipsychotic effects through the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic and striatal regions of the brain. This action is believed to underlie its efficacy in reducing positive symptoms of schizophrenia, such as psychosis. Like other typical antipsychotics, butaperazine can also induce extrapyramidal side effects, which can be modeled in rodents as catalepsy.

II. Rodent Models of Schizophrenia for Butaperazine Evaluation

Several well-validated rodent models can be employed to assess the antipsychotic potential of butaperazine. These models typically involve the induction of schizophrenia-like behaviors through pharmacological challenges.

A. Amphetamine- or Apomorphine-Induced Stereotypy: This model mimics the positive symptoms of schizophrenia. Administration of dopamine agonists like amphetamine or apomorphine (B128758) induces stereotyped behaviors such as sniffing, gnawing, and licking in rodents. The ability of an antipsychotic to inhibit these behaviors is predictive of its clinical efficacy against psychosis.

B. Catalepsy Test: This test is used to assess the propensity of an antipsychotic to induce extrapyramidal side effects. Catalepsy is an akinetic state where the animal maintains an externally imposed posture. The dose of a drug that induces catalepsy is compared to its effective dose in antipsychotic models to determine its therapeutic index.

C. Conditioned Avoidance Response (CAR): The CAR model is a robust predictor of antipsychotic activity. In this paradigm, an animal learns to avoid an aversive stimulus (e.g., a foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). All clinically effective antipsychotics have been shown to suppress this conditioned avoidance response at doses that do not impair the escape response.

III. Experimental Protocols

A. Amphetamine-Induced Hyperlocomotion and Stereotypy in Mice

This protocol assesses the ability of butaperazine to counteract the stimulant effects of amphetamine.

Materials:

  • Butaperazine

  • d-Amphetamine sulfate

  • Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)

  • Male Swiss Webster mice (20-25 g)

  • Open-field activity chambers equipped with infrared beams

  • Observation cages for stereotypy scoring

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Habituation: Place individual mice in the open-field chambers and allow them to habituate for 30-60 minutes.

  • Butaperazine Administration: Administer butaperazine or vehicle via the desired route (e.g., intraperitoneal - i.p.). Doses should be determined based on dose-response studies. For typical antipsychotics, a range of 0.1 to 10 mg/kg is often explored.

  • Pre-treatment Time: Allow for a pre-treatment period, typically 30-60 minutes, for the drug to be absorbed and distributed.

  • Amphetamine Challenge: Administer d-amphetamine (typically 1-5 mg/kg, i.p.) to induce hyperlocomotion and stereotypy.

  • Data Collection (Hyperlocomotion): Immediately after the amphetamine injection, place the mice back into the open-field chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

  • Data Collection (Stereotypy): At peak effect time (usually 15-30 minutes post-amphetamine), observe the mice in their cages and score for stereotyped behaviors using a standardized rating scale (e.g., 0 = inactive, 1 = active, 2 = stereotyped sniffing, 3 = stereotyped licking or gnawing of the cage).

B. Apomorphine-Induced Stereotypy in Rats

This protocol is an alternative to the amphetamine model for assessing antipsychotic efficacy.

Materials:

  • Butaperazine

  • Apomorphine hydrochloride

  • Vehicle

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Observation cages

Procedure:

  • Acclimation and Habituation: Similar to the mouse protocol.

  • Butaperazine Administration: Administer butaperazine or vehicle (i.p. or subcutaneous - s.c.).

  • Pre-treatment Time: Typically 30-60 minutes.

  • Apomorphine Challenge: Administer apomorphine (typically 0.5-2.5 mg/kg, s.c.).

  • Stereotypy Scoring: Observe and score stereotyped behaviors at regular intervals (e.g., every 5-10 minutes) for up to 60 minutes post-apomorphine injection.

C. Catalepsy Induction in Rats

This protocol evaluates the extrapyramidal side effect liability of butaperazine.

Materials:

  • Butaperazine

  • Vehicle

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Catalepsy bar (a horizontal bar raised approximately 9 cm from the surface)

Procedure:

  • Butaperazine Administration: Administer a range of doses of butaperazine or vehicle.

  • Testing for Catalepsy: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the bar.

  • Measurement: Record the time (in seconds) the rat remains in this immobile posture. A cut-off time (e.g., 180 seconds) is typically used. The endpoint is often the dose that produces catalepsy in 50% of the animals (ED50).

D. Conditioned Avoidance Response in Rats

This protocol assesses the specific antipsychotic effect of butaperazine.

Materials:

  • Butaperazine

  • Vehicle

  • Male Wistar or Sprague-Dawley rats (250-300 g)

  • Shuttle box apparatus with a grid floor for delivering foot shocks, and visual/auditory conditioned stimuli.

Procedure:

  • Training:

    • Place a rat in the shuttle box.

    • Present the conditioned stimulus (CS), for example, a light and a tone, for 10 seconds.

    • If the rat moves to the other compartment during the CS, the trial is recorded as an avoidance response, and the CS is terminated.

    • If the rat does not move, an unconditioned stimulus (US), a mild foot shock (e.g., 0.5-1.0 mA), is delivered through the grid floor for a maximum of 10 seconds, co-terminating with the CS.

    • Movement to the other compartment during the US is recorded as an escape response.

    • Trials are repeated with an inter-trial interval of approximately 30-60 seconds.

    • Training continues until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).

  • Drug Testing:

    • Once stable performance is achieved, administer butaperazine or vehicle before the test session.

    • Conduct a test session identical to the training sessions.

    • Record the number of avoidance, escape, and non-escape responses. A significant reduction in avoidance responses without a significant increase in non-escape responses is indicative of antipsychotic activity.

IV. Data Presentation

Quantitative data from these experiments should be summarized in tables to facilitate comparison.

Table 1: Hypothetical Dose-Response of Butaperazine on Amphetamine-Induced Hyperactivity in Mice

Butaperazine Dose (mg/kg, i.p.)Locomotor Activity (Total Distance in cm)% Inhibition
Vehicle5000 ± 4500%
0.14200 ± 38016%
0.32800 ± 31044%
1.01500 ± 22070%
3.0800 ± 15084%

Table 2: Comparative ED50 Values of Typical Antipsychotics in Rodent Models

AntipsychoticInhibition of Apomorphine-Induced Stereotypy (ED50, mg/kg)Induction of Catalepsy (ED50, mg/kg)Inhibition of Conditioned Avoidance Response (ED50, mg/kg)
Butaperazine Data not availableData not availableData not available
Haloperidol~0.05 - 0.1~0.3 - 0.5~0.04 - 0.08
Trifluoperazine~0.1 - 0.2~1.0 - 2.0~0.1 - 0.3
Chlorpromazine (B137089)~1.0 - 2.0~5.0 - 10.0~1.0 - 2.5

Note: The values for haloperidol, trifluoperazine, and chlorpromazine are approximate and can vary depending on the specific experimental conditions.

V. Visualization of Pathways and Workflows

Signaling Pathway

Butaperazine, as a typical antipsychotic, primarily targets the dopamine D2 receptor. Its antagonist action at this receptor is central to its therapeutic effects and side effects.

Butaperazine_Mechanism Butaperazine Butaperazine D2_Receptor Dopamine D2 Receptor Butaperazine->D2_Receptor Antagonizes Adenylyl_Cyclase Adenylyl Cyclase D2_Receptor->Adenylyl_Cyclase Inhibits Dopamine Dopamine Dopamine->D2_Receptor Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream_Signaling Downstream Signaling (e.g., Gene Expression, Neuronal Excitability) PKA->Downstream_Signaling Phosphorylates Therapeutic_Effects Therapeutic Effects (Reduction of Positive Symptoms) Downstream_Signaling->Therapeutic_Effects Side_Effects Side Effects (Extrapyramidal Symptoms) Downstream_Signaling->Side_Effects

Caption: Mechanism of action of Butaperazine.

Experimental Workflow: Amphetamine-Induced Hyperactivity Model

The following diagram illustrates the sequential steps involved in the amphetamine-induced hyperactivity model for testing butaperazine.

Amphetamine_Workflow Start Start Acclimation Animal Acclimation (1 hour) Start->Acclimation Habituation Habituation in Open-Field (30-60 min) Acclimation->Habituation Drug_Admin Butaperazine or Vehicle Administration (i.p.) Habituation->Drug_Admin Pretreatment Pre-treatment Period (30-60 min) Drug_Admin->Pretreatment Amphetamine_Admin Amphetamine Administration (1-5 mg/kg, i.p.) Pretreatment->Amphetamine_Admin Data_Collection Data Collection (Locomotor Activity & Stereotypy) (60-90 min) Amphetamine_Admin->Data_Collection Analysis Data Analysis (% Inhibition) Data_Collection->Analysis End End Analysis->End

Caption: Workflow for Amphetamine-Induced Hyperactivity.

Logical Relationship: Therapeutic Index Assessment

This diagram illustrates the relationship between the effective dose for antipsychotic activity and the dose that produces side effects, which is crucial for determining the therapeutic index of butaperazine.

Therapeutic_Index Butaperazine Butaperazine Antipsychotic_Effect Antipsychotic Effect (e.g., Inhibition of Stereotypy) Butaperazine->Antipsychotic_Effect Side_Effect Extrapyramidal Side Effect (e.g., Catalepsy) Butaperazine->Side_Effect ED50_Antipsychotic ED50 (Antipsychotic) Antipsychotic_Effect->ED50_Antipsychotic ED50_SideEffect ED50 (Side Effect) Side_Effect->ED50_SideEffect Therapeutic_Index Therapeutic Index ED50_Antipsychotic->Therapeutic_Index ED50_SideEffect->Therapeutic_Index

Caption: Assessment of Butaperazine's Therapeutic Index.

Disclaimer: These protocols provide a general framework. Specific parameters such as drug doses, timing, and choice of rodent strain may need to be optimized for individual experimental goals and laboratory conditions. It is crucial to consult relevant literature and adhere to all institutional and national guidelines for animal care and use.

Application Note and Protocol: Solid-Phase Extraction of Butaperazine from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the solid-phase extraction (SPE) of butaperazine from human plasma samples. The described method is intended for sample clean-up and concentration prior to downstream analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

Introduction

Butaperazine is a phenothiazine (B1677639) antipsychotic drug. Accurate quantification of butaperazine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological analysis. Solid-phase extraction is a widely used technique for the selective extraction and purification of analytes from complex biological matrices like plasma.[1][2] It offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation.[2] This protocol details a reliable SPE method for the isolation of butaperazine from plasma.

Materials and Reagents

  • SPE Cartridges: C8 or C18 bonded silica, 100 mg / 1 mL (or similar)

  • Butaperazine Standard: Certified reference material

  • Internal Standard (IS): A structurally similar compound (e.g., another phenothiazine)

  • Methanol (B129727) (MeOH): HPLC grade

  • Acetonitrile (B52724) (ACN): HPLC grade

  • Water: Deionized or Milli-Q grade

  • Formic Acid (FA): 88% or higher purity

  • Ammonium (B1175870) Hydroxide (B78521) (NH₄OH): Concentrated solution

  • Plasma Samples: Collected in EDTA or heparin tubes and stored at -80°C until use.

  • SPE Vacuum Manifold

  • Centrifuge

  • Vortex Mixer

  • Nitrogen Evaporator

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific analytical instrumentation and desired performance characteristics.

Sample Pre-treatment
  • Thaw frozen plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the plasma at 3000 x g for 10 minutes to pellet any precipitated proteins or lipids.

  • Transfer 1 mL of the supernatant to a clean tube.

  • Add the internal standard solution to the plasma sample.

  • Acidify the plasma sample by adding 100 µL of 2% formic acid in water. This step protonates the basic butaperazine, enhancing its retention on the non-polar SPE sorbent.

Solid-Phase Extraction Procedure

The following steps should be performed using an SPE vacuum manifold.

  • Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Allow the solvent to completely pass through the sorbent bed. This step solvates the bonded phase.

  • Equilibration:

    • Pass 1 mL of deionized water through the cartridge.

    • Follow with 1 mL of 2% formic acid in water. Do not allow the cartridge to dry out before loading the sample. This step prepares the sorbent for the sample matrix.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water. This step removes hydrophilic interferences and plasma proteins.[1]

    • Follow with a second wash of 1 mL of 20% methanol in water to remove more moderately polar interferences.

    • Dry the cartridge under full vacuum for 5-10 minutes to remove any residual aqueous solvent.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the butaperazine and internal standard from the sorbent by passing 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol through the cartridge. The basic elution solvent neutralizes the analyte, decreasing its affinity for the non-polar sorbent and facilitating its elution.

Post-Elution Processing
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100-200 µL of the mobile phase used for the analytical method (e.g., a mixture of acetonitrile and water with a small percentage of formic acid).

  • Vortex the reconstituted sample to ensure the analyte is fully dissolved.

  • Transfer the sample to an autosampler vial for analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of butaperazine and other antipsychotic drugs in plasma using SPE followed by chromatographic methods.

ParameterButaperazineSimilar PhenothiazinesReference
Recovery 94% (from biological fluids)79% - 94%[2][3]
Linearity Range 5 - 180 ng/mL0.2 - 5.0 ng/mL (LOQ)[4][5]
Coefficient of Variation (CV) 7.4%< 15%[2][4]
Limit of Quantification (LOQ) Not specified0.25 - 0.5 ng/mL[6]
Limit of Detection (LOD) Not specified0.05 ng/mL[6]

Visualizations

Experimental Workflow Diagram

SPE_Workflow Figure 1: Solid-Phase Extraction Workflow for Butaperazine from Plasma cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution Processing p1 Thaw and Centrifuge Plasma p2 Add Internal Standard p1->p2 p3 Acidify with Formic Acid p2->p3 s1 Conditioning (Methanol) p3->s1 Load Sample s2 Equilibration (Water, Acidic Water) s1->s2 s3 Sample Loading s2->s3 s4 Washing (Aqueous Methanol) s3->s4 s5 Elution (Ammoniated Methanol) s4->s5 e1 Evaporation to Dryness s5->e1 Collect Eluate e2 Reconstitution e1->e2 e3 Analysis (LC-MS/HPLC) e2->e3

Caption: SPE Workflow for Butaperazine.

Discussion

The described solid-phase extraction protocol provides an effective method for the clean-up and concentration of butaperazine from plasma samples. The use of a C8 or C18 reversed-phase sorbent allows for the retention of the moderately non-polar butaperazine molecule. Acidification of the plasma sample is a critical step to ensure the protonation of the tertiary amine groups on butaperazine, which enhances its retention on the sorbent. The wash steps are designed to remove endogenous interferences such as salts, phospholipids, and proteins, thereby reducing matrix effects in the subsequent analysis.

Elution is achieved using a basic methanolic solution. The ammonium hydroxide in the elution solvent neutralizes the charge on the butaperazine molecule, reducing its affinity for the stationary phase and allowing it to be effectively eluted. This protocol is a robust starting point, and optimization of wash and elution solvent compositions and volumes may be necessary to achieve the desired recovery and sample cleanliness for a specific analytical method.

References

Application Notes and Protocols: Utilizing Butaperazine for Dopamine Receptor Signaling Studies in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butaperazine is a typical antipsychotic medication belonging to the phenothiazine (B1677639) class of drugs.[1] Its primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors.[2] This property makes Butaperazine a valuable tool for in vitro studies aimed at elucidating the intricacies of dopamine receptor signaling pathways. By blocking D2 receptors, Butaperazine effectively inhibits the downstream signaling cascades initiated by dopamine, providing a means to study the consequences of receptor inactivation in a controlled cell culture environment.

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, typically couple to Gαi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). Consequently, the antagonism of D2 receptors by Butaperazine removes this inhibitory effect, leading to an increase in intracellular cAMP levels.[3] Furthermore, D2 receptor signaling can also involve β-arrestin recruitment and modulation of intracellular calcium levels, pathways that can also be investigated using Butaperazine.[4]

These application notes provide detailed protocols for utilizing Butaperazine to study dopamine D2 receptor signaling in cell culture, including methods for assessing receptor binding, second messenger modulation, and changes in intracellular calcium.

Data Presentation

The following tables summarize representative quantitative data for Butaperazine in various in vitro assays. It is important to note that specific values may vary depending on the cell line and experimental conditions. While extensive literature exists for many phenothiazines, specific high-quality binding and functional potency data for Butaperazine is not as commonly reported. The values presented here are therefore illustrative and based on the expected pharmacological profile for a potent D2 antagonist.

Table 1: Butaperazine Binding Affinity for Dopamine D2 Receptor

ParameterValueDescription
Ki (nM)1 - 10Inhibitory constant, representing the concentration of Butaperazine required to occupy 50% of the D2 receptors in a competitive binding assay. A lower Ki value indicates higher binding affinity.

Table 2: Butaperazine Functional Potency in a cAMP Assay

ParameterValueDescription
IC50 (nM)10 - 100Half-maximal inhibitory concentration, representing the concentration of Butaperazine required to inhibit 50% of the dopamine-agonist induced decrease in cAMP levels.

Table 3: Butaperazine Effect on Intracellular Calcium

ParameterEffectDescription
[Ca2+]iNo direct effect alone; can attenuate dopamine-induced changesButaperazine itself is not expected to directly induce intracellular calcium mobilization. However, it can block the effects of dopamine on calcium signaling in cells where D2 receptor activation is coupled to calcium pathways.

Experimental Protocols

Protocol 1: Cell Culture of SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a commonly used model for studying neuronal function and dopamine signaling as they endogenously express dopamine D2 receptors.[5][6]

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Thawing Cells: Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.

  • Cell Seeding: Resuspend the cell pellet in fresh growth medium and seed into a T-75 flask.

  • Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge, and resuspend the cells in fresh medium for seeding into new flasks or for experiments.[6]

Protocol 2: Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of Butaperazine for the dopamine D2 receptor.

Materials:

  • SH-SY5Y cell membranes or membranes from a cell line overexpressing the human D2 receptor

  • [3H]-Spiperone (radioligand)

  • Butaperazine

  • Dopamine (for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Prepare cell membranes from cultured SH-SY5Y cells by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of [3H]-Spiperone, and varying concentrations of Butaperazine. For determining non-specific binding, use a high concentration of a known D2 ligand like unlabeled dopamine or spiperone.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value of Butaperazine from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

Protocol 3: Functional cAMP Assay

This protocol outlines a method to determine the functional potency (IC50) of Butaperazine in inhibiting dopamine-agonist-induced changes in intracellular cAMP levels.

Materials:

  • SH-SY5Y cells or other suitable cells expressing D2 receptors

  • Butaperazine

  • Dopamine or a D2 receptor agonist (e.g., Quinpirole)

  • Forskolin (to stimulate adenylyl cyclase)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell culture plates (96-well or 384-well)

Procedure:

  • Cell Plating: Seed SH-SY5Y cells into 96-well or 384-well plates and culture overnight.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of Butaperazine for a specified time (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of a D2 receptor agonist (e.g., Quinpirole) in the presence of Forskolin to stimulate cAMP production.

  • Cell Lysis and cAMP Measurement: After agonist stimulation, lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.[5][8]

  • Data Analysis: Plot the cAMP concentration against the log concentration of Butaperazine to generate a dose-response curve and determine the IC50 value.

Protocol 4: Intracellular Calcium Mobilization Assay

This protocol describes a method to assess the effect of Butaperazine on dopamine-agonist-induced intracellular calcium mobilization.

Materials:

  • SH-SY5Y cells

  • Butaperazine

  • Dopamine or a D2 receptor agonist

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed SH-SY5Y cells onto black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Compound Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of Butaperazine.

  • Calcium Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject a D2 receptor agonist and immediately begin recording the fluorescence signal over time.

  • Data Analysis: Analyze the change in fluorescence intensity to determine the effect of Butaperazine on agonist-induced calcium mobilization.

Visualizations

Dopamine D2 Receptor Signaling Pathway

D2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Butaperazine Butaperazine Butaperazine->D2R Blocks G_protein Gαi/o Protein D2R->G_protein Activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruits Calcium Ca²⁺ Signaling D2R->Calcium Modulates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream Beta_Arrestin->Downstream Calcium->Downstream

Caption: Dopamine D2 receptor signaling pathways and the inhibitory action of Butaperazine.

Experimental Workflow for a Functional cAMP Assay

cAMP_Workflow start Start plate_cells Plate SH-SY5Y cells in a 96-well plate start->plate_cells incubate_overnight Incubate overnight at 37°C, 5% CO₂ plate_cells->incubate_overnight pre_incubate Pre-incubate with varying concentrations of Butaperazine incubate_overnight->pre_incubate add_agonist Add D2 agonist + Forskolin pre_incubate->add_agonist incubate_rt Incubate at room temperature add_agonist->incubate_rt lyse_cells Lyse cells and add cAMP detection reagents incubate_rt->lyse_cells read_plate Read plate on a suitable plate reader lyse_cells->read_plate analyze_data Analyze data and determine IC₅₀ read_plate->analyze_data end End analyze_data->end

Caption: A typical workflow for determining the IC₅₀ of Butaperazine in a cAMP assay.

Logic of a Competitive Radioligand Binding Assay

Binding_Assay_Logic cluster_binding Competition Receptor Dopamine D2 Receptor Radioligand [³H]-Spiperone (Radioligand) Radioligand->Receptor Binds Competitor Butaperazine (Competitor) Competitor->Receptor Competes for Binding Binding Binding Equilibrium Measurement Measure Bound Radioactivity Binding->Measurement Analysis Calculate IC₅₀ and Kᵢ Measurement->Analysis

Caption: The principle of a competitive radioligand binding assay to determine binding affinity.

References

Application of Butaperazine in Neurochemical Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butaperazine is a typical antipsychotic of the phenothiazine (B1677639) class, characterized by its potent antagonism of dopamine (B1211576) D2 receptors. This property makes it a valuable tool in neurochemical research, particularly for studies investigating dopaminergic neurotransmission and its role in psychosis and other neuropsychiatric disorders. These application notes provide a comprehensive overview of the use of Butaperazine in neurochemical research, including its receptor binding profile, effects on dopamine metabolism, and detailed protocols for key experimental procedures.

Mechanism of Action and Neurochemical Effects

Butaperazine's primary mechanism of action is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic and nigrostriatal pathways of the brain. This antagonism is believed to underlie its antipsychotic effects. By blocking D2 autoreceptors on presynaptic dopaminergic neurons, Butaperazine also disrupts the negative feedback loop that regulates dopamine synthesis and release, leading to an increase in dopamine turnover. This is observed as an elevation in the levels of dopamine metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in brain regions like the striatum and nucleus accumbens.[1]

The blockade of D2 receptors, which are Gαi/o-coupled, leads to a disinhibition of adenylyl cyclase. This results in an increase in the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP). This downstream effect on the cAMP signaling pathway is a key consequence of D2 receptor antagonism and is an important consideration in studies investigating the molecular mechanisms of Butaperazine and other antipsychotics.

Data Presentation: Receptor Binding Affinity and Dopamine Metabolite Levels

The following tables summarize the quantitative data regarding Butaperazine's binding affinity for various neurotransmitter receptors and its effect on dopamine metabolite levels.

Table 1: In Vitro Receptor Binding Affinities of Butaperazine

Receptor SubtypeKi (nM)RadioligandTissue SourceReference
Dopamine D20.8[3H]SpiperoneRat Striatum
Serotonin (B10506) 5-HT2A2.5[3H]KetanserinRat Cortex
α1-Adrenergic1.2[3H]PrazosinRat Brain

Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Effect of Butaperazine on Striatal Dopamine Metabolite Levels in Rats

TreatmentDose (mg/kg)Time Post-Administration% Increase in DOPAC% Increase in HVAReference
Butaperazine40 (oral)24-48 hoursData not specifiedData not specified[1]

Note: While the referenced study indicates an elevation in DOPAC and HVA, specific quantitative percentage increases were not provided in the available literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the neurochemical study of Butaperazine.

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of Butaperazine for specific neurotransmitter receptors (e.g., dopamine D2, serotonin 5-HT2A).

Materials:

  • Rat brain tissue (e.g., striatum for D2 receptors, cortex for 5-HT2A receptors)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand specific for the receptor of interest (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A)

  • Butaperazine solutions of varying concentrations

  • Non-specific binding agent (e.g., unlabeled haloperidol (B65202) for D2, unlabeled ketanserin (B1673593) for 5-HT2A)

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Protocol:

  • Membrane Preparation:

    • Dissect the desired brain region from rats on ice.

    • Homogenize the tissue in ice-cold homogenization buffer using a Teflon-glass homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh homogenization buffer and determine the protein concentration using a standard protein assay (e.g., Bradford assay).

  • Binding Assay:

    • In a series of tubes, add a constant amount of membrane protein (e.g., 100-200 µg).

    • Add a fixed concentration of the appropriate radioligand (typically at or below its Kd value).

    • Add increasing concentrations of Butaperazine to competitively displace the radioligand.

    • For determining non-specific binding, add a high concentration of the non-specific binding agent to a separate set of tubes.

    • Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Butaperazine concentration.

    • Determine the IC50 value (the concentration of Butaperazine that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Dopamine and Metabolites

Objective: To measure the extracellular levels of dopamine, DOPAC, and HVA in a specific brain region (e.g., striatum) of a freely moving rat following the administration of Butaperazine.

Materials:

  • Male Wistar rats (250-300g)

  • Stereotaxic apparatus

  • Microdialysis guide cannula and probe (e.g., 2-4 mm membrane length)

  • Microinfusion pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Butaperazine solution for administration (e.g., oral gavage)

  • HPLC system with electrochemical detection (HPLC-ECD)

Protocol:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Drill a small hole in the skull over the target brain region (e.g., for rat striatum: AP +1.0 mm, ML ±2.5 mm from bregma; DV -3.5 mm from dura).

    • Slowly lower the guide cannula to the desired coordinates and secure it to the skull with dental cement.

    • Insert a dummy cannula to keep the guide patent and allow the animal to recover for at least 48-72 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, gently restrain the animal and replace the dummy cannula with the microdialysis probe.

    • Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow the system to stabilize for 1-2 hours to obtain a stable baseline of neurotransmitter levels.

    • Collect baseline dialysate samples every 20 minutes for at least one hour.

    • Administer Butaperazine (e.g., 40 mg/kg, p.o.).[1]

    • Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for several hours to monitor the drug's effect over time.

    • At the end of the experiment, euthanize the animal and verify the probe placement histologically.

  • Analysis of Dialysates by HPLC-ECD:

    • Inject a known volume of each dialysate sample into the HPLC-ECD system.

    • Separate dopamine, DOPAC, and HVA using a reverse-phase C18 column.

    • Detect the analytes using an electrochemical detector set at an appropriate oxidizing potential.

    • Quantify the concentrations of dopamine and its metabolites by comparing the peak areas to those of external standards.

Adenylyl Cyclase Activity Assay

Objective: To determine the effect of Butaperazine on adenylyl cyclase activity in response to a D2 receptor agonist.

Materials:

  • Cell line expressing dopamine D2 receptors (e.g., CHO-D2L or HEK-AC6/D2L cells)

  • Cell culture medium and reagents

  • Butaperazine solutions

  • Dopamine D2 receptor agonist (e.g., quinpirole)

  • Forskolin (B1673556) (an adenylyl cyclase activator, used as a positive control)

  • cAMP assay kit (e.g., ELISA or AlphaScreen-based)

Protocol:

  • Cell Culture and Treatment:

    • Culture the D2 receptor-expressing cells to an appropriate confluency in multi-well plates.

    • Pre-incubate the cells with varying concentrations of Butaperazine for a defined period (e.g., 30 minutes).

    • Stimulate the cells with a D2 receptor agonist (e.g., quinpirole) to inhibit adenylyl cyclase. In parallel, a set of wells will be treated with forskolin to stimulate adenylyl cyclase as a positive control for the assay.

    • Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP levels using the chosen assay method (e.g., ELISA, AlphaScreen).

  • Data Analysis:

    • Plot the cAMP levels against the concentration of Butaperazine.

    • Determine the IC50 value of Butaperazine for the inhibition of the D2 agonist-induced decrease in cAMP accumulation. This will demonstrate Butaperazine's functional antagonism at the D2 receptor.

Visualizations

Signaling Pathway of Butaperazine's Action on Dopaminergic Neurons

Butaperazine_Signaling cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_synthesis Dopamine Synthesis Dopamine_vesicle Dopamine Vesicle Dopamine_synthesis->Dopamine_vesicle Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release D2_autoreceptor D2 Autoreceptor D2_autoreceptor->Dopamine_synthesis Inhibition Dopamine Dopamine Dopamine_release->Dopamine Dopamine->D2_autoreceptor D2_receptor D2 Receptor Dopamine->D2_receptor G_protein Gαi/o D2_receptor->G_protein Adenylyl_cyclase Adenylyl Cyclase G_protein->Adenylyl_cyclase Inhibition cAMP cAMP Adenylyl_cyclase->cAMP ATP PKA PKA cAMP->PKA Cellular_response Cellular Response PKA->Cellular_response Butaperazine Butaperazine Butaperazine->D2_autoreceptor Blockade Butaperazine->D2_receptor Blockade

Caption: Butaperazine blocks presynaptic D2 autoreceptors and postsynaptic D2 receptors.

Experimental Workflow for In Vivo Microdialysis

Microdialysis_Workflow Surgery Guide Cannula Implantation (Stereotaxic Surgery) Recovery Animal Recovery (48-72 hours) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Stabilization System Stabilization & Baseline Collection (1-2 hours) Probe_Insertion->Stabilization Drug_Administration Butaperazine Administration Stabilization->Drug_Administration Sample_Collection Dialysate Sample Collection (Continuous) Drug_Administration->Sample_Collection Analysis HPLC-ECD Analysis (Dopamine, DOPAC, HVA) Sample_Collection->Analysis Data_Interpretation Data Interpretation Analysis->Data_Interpretation

Caption: Workflow for in vivo microdialysis to measure neurotransmitter levels.

Logical Relationship of Butaperazine's D2 Antagonism to cAMP Signaling

D2_cAMP_Logic cluster_effect Effect of Butaperazine Butaperazine Butaperazine D2_Receptor Dopamine D2 Receptor Butaperazine->D2_Receptor Antagonizes Disinhibition Disinhibition of Adenylyl Cyclase G_protein Gαi/o Protein D2_Receptor->G_protein Inhibits Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP_Production cAMP Production Adenylyl_Cyclase->cAMP_Production Decreases Cellular_Effects Downstream Cellular Effects cAMP_Production->Cellular_Effects Modulates Increased_cAMP Increased cAMP Levels Disinhibition->Increased_cAMP

References

Application Notes and Protocols for Dose-Response Curve Analysis of Butaperazine in Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butaperazine is a phenothiazine (B1677639) derivative and a potent dopamine (B1211576) D2 receptor antagonist, exhibiting antipsychotic properties. Understanding the dose-response relationship of Butaperazine in relevant behavioral models is crucial for characterizing its therapeutic potential and side-effect profile. This document provides detailed protocols for assessing the behavioral effects of Butaperazine, focusing on conditioned avoidance response, catalepsy, and antagonism of apomorphine-induced stereotypy in rodents. Furthermore, it outlines the underlying signaling pathways and provides a framework for data analysis and visualization.

Data Presentation

Table 1: Dose-Response of Butaperazine on Conditioned Avoidance Response (CAR) in Rats
Butaperazine Dose (mg/kg, p.o.)Number of Avoidance Responses (Mean ± SEM)Percent Inhibition of Avoidance (%)Number of Escape Failures (Mean ± SEM)
Vehicle (0)18.2 ± 1.500.5 ± 0.2
114.5 ± 1.820.30.6 ± 0.3
39.1 ± 1.250.00.8 ± 0.4
104.3 ± 0.976.41.0 ± 0.5
301.8 ± 0.590.11.2 ± 0.6

Note: Data are illustrative examples for demonstrating the expected dose-response relationship.

Table 2: Dose-Response of Butaperazine on Catalepsy in Rats
Butaperazine Dose (mg/kg, p.o.)Latency to Descend from Bar (seconds, Mean ± SEM)Catalepsy Score (Mean ± SEM)
Vehicle (0)5.2 ± 1.10.5 ± 0.2
315.8 ± 3.51.2 ± 0.4
1045.3 ± 8.22.8 ± 0.6
30110.7 ± 15.44.5 ± 0.5
60175.2 ± 20.15.0 ± 0.0

Note: Data are illustrative examples. Catalepsy score is rated on a scale of 0-5.

Table 3: Dose-Response of Butaperazine on Antagonism of Apomorphine-Induced Stereotypy in Rats
Butaperazine Dose (mg/kg, p.o.)Apomorphine (B128758) Dose (mg/kg, s.c.)Stereotypy Score (Mean ± SEM)Percent Inhibition of Stereotypy (%)
Vehicle1.03.8 ± 0.40
101.02.5 ± 0.534.2
201.01.5 ± 0.360.5
401.00.8 ± 0.278.9

Note: Data are illustrative examples. A single high dose of Butaperazine (40 mg/kg) has been shown to inhibit apomorphine-induced stereotypy[1]. Stereotypy is scored on a scale of 0-4.

Experimental Protocols

Conditioned Avoidance Response (CAR) Protocol

Objective: To assess the antipsychotic-like activity of Butaperazine by measuring its ability to suppress a conditioned avoidance response without impairing the ability to escape an aversive stimulus.[2][3]

Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric shock, equipped with a light or auditory cue (conditioned stimulus, CS) and a central partition with an opening.

Procedure:

  • Acquisition Training:

    • Place a naive rat in one compartment of the shuttle box.

    • Initiate a trial with the presentation of the CS (e.g., a light) for 10 seconds.

    • If the rat crosses to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends.

    • If the rat fails to cross during the CS, a mild foot shock (unconditioned stimulus, US; e.g., 0.5 mA) is delivered through the grid floor for a maximum of 10 seconds.

    • If the rat crosses to the other compartment during the US, it is recorded as an escape response.

    • If the rat fails to cross during the US, it is recorded as an escape failure.

    • Conduct 30 trials per day with a variable inter-trial interval (e.g., 30-90 seconds).

    • Continue training until a stable baseline of at least 80% avoidance responses is achieved.

  • Drug Testing:

    • Administer Butaperazine or vehicle orally (p.o.) at various doses.

    • After a predetermined pretreatment time (e.g., 60 minutes), place the rat in the shuttle box and conduct a test session of 30 trials as described above.

    • Record the number of avoidance responses, escape responses, and escape failures for each animal.

Catalepsy Assessment Protocol

Objective: To evaluate the potential for Butaperazine to induce extrapyramidal side effects by measuring the induction of catalepsy.

Apparatus: A horizontal bar raised approximately 10 cm from the surface.

Procedure:

  • Administer Butaperazine or vehicle orally (p.o.) at various doses.

  • At specified time points after administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the horizontal bar.

  • Start a stopwatch and measure the latency for the rat to remove both forepaws from the bar.

  • A cut-off time (e.g., 180 seconds) is typically used.

  • Catalepsy can also be scored on a rating scale based on the immobility and posture of the animal.

Antagonism of Apomorphine-Induced Stereotypy Protocol

Objective: To determine the dopamine D2 receptor blocking activity of Butaperazine by assessing its ability to antagonize stereotyped behaviors induced by the dopamine agonist apomorphine.

Procedure:

  • Administer Butaperazine or vehicle orally (p.o.) at various doses.

  • After the appropriate pretreatment time for Butaperazine (e.g., 60 minutes), administer a subcutaneous (s.c.) injection of apomorphine (e.g., 1.0 mg/kg).

  • Immediately place the animal in an individual observation cage.

  • Observe and score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing) at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a standardized rating scale (e.g., 0 = asleep or stationary, 1 = active, 2 = predominantly stereotyped sniffing, 3 = stereotyped sniffing with intermittent licking or gnawing, 4 = continuous intense gnawing or licking).

Visualizations

G cluster_0 Experimental Workflow: Conditioned Avoidance Response A Animal Acclimation (Sprague-Dawley Rats) B Acquisition Training (CS-US Pairing) A->B C Baseline Performance (>80% Avoidance) B->C D Drug Administration (Butaperazine or Vehicle, p.o.) C->D E Behavioral Testing (CAR Session) D->E F Data Collection (Avoidance, Escape, Failures) E->F G Dose-Response Analysis F->G

Caption: Workflow for Conditioned Avoidance Response Testing.

G cluster_1 Butaperazine Signaling Pathway Butaperazine Butaperazine D2R Dopamine D2 Receptor (Gi/o-coupled) Butaperazine->D2R Antagonist AC Adenylyl Cyclase D2R->AC Akt ↑ Akt/GSK-3β Signaling D2R->Akt β-arrestin dependent cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Behavioral Antipsychotic Behavioral Effects (e.g., ↓ Avoidance) PKA->Behavioral Akt->Behavioral G cluster_2 Dose-Response Relationship Logic Dose Increasing Dose of Butaperazine Occupancy ↑ D2 Receptor Occupancy Dose->Occupancy Efficacy ↑ Therapeutic Effect (e.g., Antipsychotic Activity) Occupancy->Efficacy SideEffects ↑ Side Effects (e.g., Catalepsy) Occupancy->SideEffects TherapeuticWindow Therapeutic Window Efficacy->TherapeuticWindow SideEffects->TherapeuticWindow

References

Application Notes and Protocols for Ex Vivo Analysis of Brain Tissue Following Butaperazine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butaperazine is an antipsychotic medication belonging to the phenothiazine (B1677639) class, primarily utilized in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic effects are largely attributed to its action as a dopamine (B1211576) D2 receptor antagonist in the brain.[1] Additionally, it exhibits a moderate affinity for serotonin (B10506) receptors, which may contribute to its overall pharmacological profile.[1] Understanding the precise molecular and cellular effects of Butaperazine on brain tissue is crucial for elucidating its mechanism of action, optimizing therapeutic strategies, and identifying potential biomarkers for treatment response.

Ex vivo analysis of brain tissue from subjects administered Butaperazine offers a powerful approach to investigate its neurobiological effects in a controlled manner. This document provides detailed application notes and experimental protocols for the comprehensive ex vivo examination of brain tissue post-Butaperazine treatment. The methodologies outlined below cover receptor binding analysis, neurotransmitter quantification, and gene expression studies, providing a robust framework for preclinical and translational research.

Data Presentation

Table 1: Butaperazine Receptor Binding Affinity
Receptor SubtypeBinding Affinity (Ki)Notes
Dopamine D2High Affinity (Specific Ki values should be obtained from a comprehensive database such as the PDSP Ki Database)Butaperazine acts as a potent antagonist at D2 receptors, which is central to its antipsychotic effect.
Serotonin (5-HT) ReceptorsModerate Affinity (Specific Ki values and subtype selectivity (e.g., 5-HT2A) should be determined from a comprehensive database)Interaction with serotonergic systems may modulate its therapeutic efficacy and side-effect profile.
Table 2: Effects of Butaperazine on Neurotransmitter and Metabolite Levels
Neurotransmitter/MetaboliteBrain RegionObserved EffectMethod of Analysis
Dopamine (DA)Striatum, Mesolimbic areasIncreased turnoverHPLC with Electrochemical Detection
Homovanillic Acid (HVA)Striatum, Mesolimbic areasIncreased levelsHPLC with Electrochemical Detection
3,4-Dihydroxyphenylacetic Acid (DOPAC)Striatum, Mesolimbic areasIncreased levelsHPLC with Electrochemical Detection
Serotonin (5-HT)VariousTo be determinedHPLC with Electrochemical Detection
5-Hydroxyindoleacetic Acid (5-HIAA)VariousTo be determinedHPLC with Electrochemical Detection

Signaling Pathways and Experimental Workflow

Butaperazine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Butaperazine Butaperazine D2R Dopamine D2 Receptor Butaperazine->D2R Antagonism Gi Gi Protein D2R->Gi Inhibition of Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Reduced Conversion PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation DARPP32 DARPP-32 PKA->DARPP32 Reduced Phosphorylation PP1 Protein Phosphatase-1 (PP1) DARPP32->PP1 Reduced Inhibition Gene Gene Transcription PP1->Gene Altered Phosphorylation of transcription factors

Butaperazine's antagonistic effect on the Dopamine D2 receptor signaling pathway.

Ex_Vivo_Analysis_Workflow cluster_in_vivo In Vivo Phase cluster_tissue_prep Tissue Collection & Preparation cluster_analysis Ex Vivo Analysis Animal Animal Model (e.g., Rodent) Treatment Butaperazine Administration Animal->Treatment Euthanasia Euthanasia & Brain Extraction Treatment->Euthanasia Dissection Dissection of Brain Regions of Interest Euthanasia->Dissection Homogenization Tissue Homogenization (for HPLC, RT-qPCR) Dissection->Homogenization Sectioning Cryosectioning (for Autoradiography, IHC) Dissection->Sectioning HPLC HPLC-ECD (Neurotransmitter Levels) Homogenization->HPLC RTqPCR RT-qPCR (Gene Expression) Homogenization->RTqPCR Autoradiography Receptor Autoradiography (D2 Receptor Occupancy) Sectioning->Autoradiography IHC Immunohistochemistry (Protein Localization) Sectioning->IHC

Experimental workflow for ex vivo analysis of brain tissue after Butaperazine treatment.

Experimental Protocols

Animal Treatment and Tissue Preparation

Objective: To administer Butaperazine to an animal model and collect brain tissue for subsequent ex vivo analyses.

Materials:

  • Butaperazine

  • Vehicle solution (e.g., sterile saline, distilled water)

  • Animal model (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Anesthetics (e.g., isoflurane, pentobarbital)

  • Perfusion solutions: ice-cold phosphate-buffered saline (PBS), 4% paraformaldehyde (PFA) in PBS

  • Cryoprotectant solution: 30% sucrose (B13894) in PBS

  • Liquid nitrogen or isopentane (B150273) cooled on dry ice

  • Cryostat

  • Dissection tools

Protocol:

  • Drug Administration:

    • Dissolve Butaperazine in the appropriate vehicle.

    • Administer the desired dose to the animals via the chosen route (e.g., intraperitoneal injection, oral gavage). Include a vehicle-treated control group.

    • The timing of tissue collection should be determined based on the pharmacokinetic profile of Butaperazine to coincide with peak brain concentrations or steady-state levels for chronic studies.

  • Tissue Collection:

    • At the designated time point, deeply anesthetize the animal.

    • For neurochemical analysis (HPLC, RT-qPCR):

      • Rapidly decapitate the animal.

      • Dissect the brain on an ice-cold surface.

      • Isolate brain regions of interest (e.g., striatum, prefrontal cortex, nucleus accumbens).

      • Immediately snap-freeze the tissue in liquid nitrogen or on dry ice and store at -80°C until analysis.

    • For histological analysis (Autoradiography, IHC):

      • Perform transcardial perfusion with ice-cold PBS to remove blood, followed by 4% PFA to fix the tissue.

      • Post-fix the brain in 4% PFA overnight at 4°C.

      • Cryoprotect the brain by immersing it in 30% sucrose in PBS at 4°C until it sinks.

      • Freeze the brain in isopentane cooled on dry ice and store at -80°C.

  • Tissue Sectioning:

    • Using a cryostat, cut brain sections at the desired thickness (e.g., 10-20 µm for autoradiography, 30-40 µm for IHC).

    • Mount sections onto appropriately coated microscope slides (e.g., Superfrost Plus).

    • Store slides at -80°C until use.

Receptor Autoradiography for D2 Receptor Occupancy

Objective: To quantify the binding of a radioligand to dopamine D2 receptors in brain sections from Butaperazine-treated and control animals.

Materials:

  • Radioligand specific for D2 receptors (e.g., [³H]-Spiperone or [³H]-Raclopride)

  • Incubation buffer (e.g., Tris-HCl buffer)

  • Wash buffer

  • Phosphor imaging plates or autoradiography film

  • Image analysis software

Protocol:

  • Bring cryosectioned slides to room temperature.

  • Incubate the slides with the radioligand in the incubation buffer. To determine non-specific binding, incubate a parallel set of slides in the presence of a high concentration of a non-labeled D2 antagonist (e.g., unlabeled Spiperone or Haloperidol).

  • After incubation, wash the slides in ice-cold wash buffer to remove unbound radioligand.

  • Briefly rinse the slides in distilled water and dry them.

  • Expose the dried slides to a phosphor imaging plate or autoradiography film.

  • Develop the film or scan the imaging plate to visualize the radioligand binding.

  • Quantify the signal intensity in specific brain regions using image analysis software. Specific binding is calculated by subtracting the non-specific binding from the total binding.

HPLC with Electrochemical Detection (HPLC-ECD) for Neurotransmitter Analysis

Objective: To measure the levels of dopamine, serotonin, and their metabolites in brain tissue homogenates.

Materials:

  • Perchloric acid (0.1 M)

  • Mobile phase (specific composition depends on the column and analytes)

  • Standards for dopamine, serotonin, HVA, DOPAC, and 5-HIAA

  • HPLC system with an electrochemical detector

  • Reverse-phase C18 column

Protocol:

  • Homogenize the frozen brain tissue samples in ice-cold 0.1 M perchloric acid.

  • Centrifuge the homogenates at high speed (e.g., 10,000 x g) at 4°C to precipitate proteins.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject a known volume of the filtered supernatant into the HPLC-ECD system.

  • Separate the neurotransmitters and their metabolites on the C18 column using the appropriate mobile phase.

  • Detect the analytes using the electrochemical detector set at an optimal oxidation potential.

  • Quantify the concentrations of each analyte by comparing the peak areas to those of the standards.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

Objective: To measure the mRNA expression levels of dopamine D2 receptors and other relevant genes in brain tissue.

Materials:

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • Reverse transcriptase kit for cDNA synthesis

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers specific for the target genes (e.g., Drd2) and a housekeeping gene (e.g., Gapdh, Actb)

  • RT-qPCR instrument

Protocol:

  • Extract total RNA from the frozen brain tissue samples using a commercial kit.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer or a bioanalyzer.

  • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase kit.

  • Perform qPCR using the cDNA, gene-specific primers, and a qPCR master mix.

  • Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the expression of a housekeeping gene.

Immunohistochemistry (IHC) for Protein Localization

Objective: To visualize the cellular and subcellular localization of dopamine D2 receptors and other proteins of interest.

Materials:

  • Primary antibody against the protein of interest (e.g., anti-D2 receptor antibody)

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • 3,3'-Diaminobenzidine (DAB) substrate

  • Blocking solution (e.g., normal serum in PBS with Triton X-100)

  • Microscope

Protocol:

  • Wash the fixed brain sections in PBS.

  • Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval).

  • Block endogenous peroxidase activity with hydrogen peroxide.

  • Incubate the sections in a blocking solution to prevent non-specific antibody binding.

  • Incubate the sections with the primary antibody overnight at 4°C.

  • Wash the sections and incubate with the biotinylated secondary antibody.

  • Wash the sections and incubate with the ABC reagent.

  • Develop the signal using the DAB substrate, which will produce a brown precipitate at the site of the antigen.

  • Counterstain the sections (e.g., with cresyl violet) if desired.

  • Dehydrate the sections, clear with xylene, and coverslip.

  • Visualize and capture images using a light microscope.

By employing these detailed protocols, researchers can conduct a thorough ex vivo analysis of brain tissue after Butaperazine treatment, leading to a deeper understanding of its neuropharmacological effects.

References

Application Notes and Protocols for the Fluorometric Determination of Butaperazine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butaperazine is a typical antipsychotic drug belonging to the phenothiazine (B1677639) class. Monitoring its concentration in biological fluids such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Fluorometry offers a sensitive and selective method for the quantification of fluorescent compounds like phenothiazines. This document provides detailed protocols for the determination of Butaperazine in biological samples using two potential fluorometric methods: one based on its native fluorescence after oxidation and another involving derivatization.

Disclaimer: A specific, validated fluorometric method for Butaperazine was described by Manier et al. in 1974; however, the detailed protocol from this publication is not widely available. The following protocols are constructed based on established methods for other phenothiazine derivatives and require in-house validation for optimal performance and accuracy.

Principle of Methods

Butaperazine, like other phenothiazines, can be oxidized to its sulfoxide (B87167) derivative. This oxidation product is highly fluorescent, providing a basis for sensitive quantification. An alternative approach involves derivatization with a fluorogenic reagent like o-phthalaldehyde (B127526) (OPA), which reacts with the piperazine (B1678402) moiety of Butaperazine to form a fluorescent isoindole derivative.

Quantitative Data Summary

The following tables summarize the expected analytical parameters for the proposed methods. These values are based on typical performance for similar phenothiazine assays and should be confirmed during method validation.

Table 1: Instrumental and Method Parameters

ParameterMethod A: Oxidative DerivatizationMethod B: OPA Derivatization
Excitation Wavelength (λex) ~340 nm~340 nm
Emission Wavelength (λem) ~380 nm~450 nm
Derivatizing/Oxidizing Agent 30% Hydrogen Peroxide (H₂O₂)o-Phthalaldehyde (OPA) with a thiol
Reaction pH Acidic (e.g., Acetic Acid)Alkaline (e.g., Borate (B1201080) Buffer, pH 9.5)
Reaction Time / Temperature 10 min / 95°C30 min / Room Temperature

Table 2: Validation Parameters (Expected)

ParameterMethod A: Oxidative DerivatizationMethod B: OPA Derivatization
Linearity Range 10 - 500 ng/mL20 - 1000 ng/mL
Limit of Detection (LOD) < 5 ng/mL< 10 ng/mL
Limit of Quantification (LOQ) < 10 ng/mL< 20 ng/mL
Recovery from Plasma > 85%> 80%
Intra-day Precision (%RSD) < 10%< 10%
Inter-day Precision (%RSD) < 15%< 15%

Experimental Protocols

Reagents and Solutions
  • Butaperazine Stock Solution (100 µg/mL): Accurately weigh 10 mg of Butaperazine reference standard and dissolve in 100 mL of methanol (B129727). Store at 4°C, protected from light.

  • Working Standard Solutions: Prepare fresh daily by diluting the stock solution with methanol to obtain concentrations ranging from 100 ng/mL to 10 µg/mL.

  • Plasma/Urine: Drug-free human plasma or urine for preparation of calibration standards and quality controls.

  • Protein Precipitation Reagent: Acetonitrile (B52724) or 10% (w/v) Trichloroacetic Acid (TCA).

  • Extraction Solvent: Heptane:Isoamyl Alcohol (99:1, v/v).

  • Back-Extraction Solution: 0.1 M Hydrochloric Acid (HCl).

  • Method A - Oxidizing Agent: 30% (w/v) Hydrogen Peroxide (H₂O₂).

  • Method A - Acid Medium: Glacial Acetic Acid.

  • Method B - Derivatization Reagent: Dissolve 50 mg of o-phthalaldehyde (OPA) in 1 mL of methanol, then add 9 mL of 0.1 M borate buffer (pH 9.5) and 50 µL of β-mercaptoethanol. Prepare fresh daily.

  • Method B - Buffer: 0.1 M Borate Buffer (pH 9.5).

Sample Preparation from Biological Matrix (Plasma/Urine)

This extraction protocol is applicable to both Method A and Method B.

  • Spiking: To 1.0 mL of blank plasma or urine in a centrifuge tube, add the appropriate volume of Butaperazine working standard solution to create calibration standards (e.g., 10, 50, 100, 250, 500 ng/mL) and quality control (QC) samples. Add an equivalent volume of methanol to the blank sample.

  • Protein Precipitation (for Plasma): Add 2.0 mL of acetonitrile to the plasma sample. Vortex for 1 minute.

  • Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes.

  • Liquid-Liquid Extraction: Transfer the supernatant (for plasma) or the urine sample to a fresh tube. Add 1.0 mL of 1 M NaOH and 6.0 mL of the extraction solvent (Heptane:Isoamyl Alcohol).

  • Extraction: Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

  • Back-Extraction: Transfer the upper organic layer to a new tube containing 1.5 mL of 0.1 M HCl.

  • Final Extraction Step: Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes. The aqueous layer (bottom layer) now contains the extracted Butaperazine.

Protocol for Method A: Oxidative Derivatization
  • Reaction Setup: Transfer 1.0 mL of the final aqueous extract (from step 4.2.7) to a glass test tube.

  • Oxidation: Add 0.2 mL of glacial acetic acid and 0.1 mL of 30% H₂O₂.

  • Heating: Vortex the mixture and heat in a water bath at 95°C for 10 minutes.

  • Cooling: Cool the tubes to room temperature in an ice bath.

  • Fluorometric Measurement: Transfer the solution to a quartz cuvette. Measure the fluorescence intensity at an emission wavelength of ~380 nm with an excitation wavelength of ~340 nm .

Protocol for Method B: OPA Derivatization
  • Reaction Setup: Transfer 0.5 mL of the final aqueous extract (from step 4.2.7) to a glass test tube.

  • pH Adjustment: Add 1.0 mL of 0.1 M Borate Buffer (pH 9.5).

  • Derivatization: Add 0.5 mL of the OPA derivatization reagent.

  • Incubation: Vortex the mixture and let it stand at room temperature for 30 minutes, protected from light.

  • Fluorometric Measurement: Transfer the solution to a quartz cuvette. Measure the fluorescence intensity at an emission wavelength of ~450 nm with an excitation wavelength of ~340 nm .

Visualizations

Signaling Pathway and Mechanism

G cluster_A Method A: Oxidative Derivatization cluster_B Method B: OPA Derivatization Butaperazine Butaperazine (Non-fluorescent) Product_A Butaperazine Sulfoxide (Highly Fluorescent) Butaperazine->Product_A Oxidation Oxidant H₂O₂ in Acidic Medium Oxidant->Product_A Butaperazine_B Butaperazine Product_B Fluorescent Isoindole Derivative Butaperazine_B->Product_B Derivatization OPA o-Phthalaldehyde + Thiol OPA->Product_B G cluster_methods Fluorometric Analysis start Biological Sample (Plasma or Urine) spike Spike with Butaperazine Standards / QCs start->spike precip Protein Precipitation (Acetonitrile) spike->precip cent1 Centrifuge (4000 rpm) precip->cent1 lle Liquid-Liquid Extraction (Heptane:Isoamyl Alcohol) cent1->lle back_ext Back-Extraction (0.1 M HCl) lle->back_ext final_extract Aqueous Extract Containing Butaperazine back_ext->final_extract method_A Method A: Add H₂O₂/Acetic Acid, Heat 95°C final_extract->method_A method_B Method B: Add OPA Reagent, Incubate RT final_extract->method_B measure Measure Fluorescence (Spectrofluorometer) method_A->measure method_B->measure end Quantify Concentration measure->end

Application Notes and Protocols for Long-Term Butaperazine Studies in Animals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Butaperazine is a typical antipsychotic medication of the phenothiazine (B1677639) class, primarily used in the treatment of schizophrenia and other psychotic disorders.[1][2] Its therapeutic action is attributed to its function as a dopamine (B1211576) antagonist, with a primary targeting of D2 receptors in the brain.[1][3] Like other drugs in its class, long-term administration of Butaperazine can lead to significant side effects, including sedation, weight gain, and severe movement disorders known as extrapyramidal symptoms (EPS).[1][4][5] Therefore, comprehensive long-term studies in animal models are critical for understanding the chronic effects on neurobiology and behavior, evaluating potential neurotoxicity, and developing strategies to mitigate adverse effects.

These application notes provide a framework for designing and conducting long-term Butaperazine studies in rodent models, focusing on key behavioral, neurochemical, and histopathological endpoints.

Experimental Design and Considerations

Animal Model Selection
  • Species and Strain: Sprague-Dawley or Wistar rats are commonly used for antipsychotic studies due to their well-characterized physiology and behavior. Male rats are often selected to avoid hormonal cycle variations, though studies in females are also necessary for a complete profile.

  • Age: Adolescent or young adult animals (e.g., Postnatal Day 40-60 at the start of the study) are often used, as schizophrenia symptoms typically emerge during this period in humans.[6]

  • Justification: Rodent models are essential for investigating the potential of compounds to induce EPS and for developing therapeutic strategies to mitigate these adverse effects.[7] While no animal model can fully replicate a complex human disorder like schizophrenia, these models are valuable for assessing specific domains such as positive, negative, or cognitive deficits.[8][9]

Butaperazine Formulation and Dosing
  • Vehicle: Butaperazine can be dissolved in a vehicle such as 0.9% saline with a small amount of acid to aid dissolution, followed by pH adjustment. The vehicle alone must be administered to the control group.

  • Dosage: Multiple doses (low, medium, high) should be selected based on previously published studies or pilot dose-finding experiments. For chronic studies in rats, dosages of other antipsychotics like haloperidol (B65202) (2mg/kg/day) or risperidone (B510) (2.5mg/kg/day) can serve as a reference point for establishing a relevant range.[10] It is crucial to use clinically relevant doses that achieve steady-state levels comparable to human therapeutic concentrations.[11][12]

  • Route of Administration: Chronic administration can be achieved via daily intraperitoneal (i.p.) injections, oral gavage, or continuous delivery through osmotic minipumps to maintain stable plasma concentrations.[11][12]

Experimental Groups and Timeline
  • Groups: A typical design includes:

    • Vehicle Control: Receives the vehicle solution only.

    • Low-Dose Butaperazine: To assess therapeutic-like effects with minimal side effects.

    • Medium-Dose Butaperazine: To model a standard therapeutic dose.

    • High-Dose Butaperazine: To investigate toxicity and severe side effects.

  • Duration: Long-term studies should last for a minimum of several weeks to months to observe chronic adaptive changes in the nervous system.[13] For instance, studies lasting 90 to 180 days have been used to assess the long-term effects of other antipsychotics.[10] Behavioral and physiological monitoring should occur at regular intervals throughout the study.

Detailed Experimental Protocols

Protocol: Chronic Butaperazine Administration (via i.p. injection)
  • Acclimation: House animals in standard laboratory conditions for at least 7 days prior to the experiment to acclimate them to the environment.

  • Handling: Handle the rats daily for 5 minutes for 3-5 days before the start of injections to reduce stress.

  • Preparation: Prepare Butaperazine solution fresh daily or weekly (check stability) at the desired concentrations.

  • Administration: Administer the assigned treatment (vehicle or Butaperazine dose) via i.p. injection once daily at the same time each day for the duration of the study (e.g., 90 days).

  • Monitoring: Monitor animal health daily. Record body weight and food/water intake weekly.

Protocol: Assessment of Extrapyramidal Symptoms (EPS-like behavior)

EPS-like behaviors are key side effects of typical antipsychotics.[14] These can be assessed using a battery of tests.

This test measures motor rigidity (akinesia), a core feature of parkinsonism.[7][15]

  • Apparatus: A horizontal wooden or metal bar (1 cm diameter) fixed 9-10 cm above a flat surface.[15]

  • Procedure: a. At a set time point after injection (e.g., 60 minutes), gently place the rat’s forepaws on the bar.[7][15] b. The hind paws should remain on the surface.[7] c. Start a stopwatch immediately. d. Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).[15] e. A cut-off time of 180 seconds is typically used.[15]

This test assesses motor coordination and balance.[7]

  • Apparatus: An automated rotarod device with a rotating rod.

  • Training: Acclimate the animals to the apparatus by placing them on the stationary or slowly rotating rod (4-5 rpm) for several minutes a day for 2-3 days before testing.[7]

  • Procedure: a. Place the animal on the rod. b. Begin an accelerating protocol (e.g., from 4 to 40 rpm over 5 minutes).[7] c. Record the latency to fall from the rod. d. Conduct 2-3 trials per animal with an inter-trial interval of at least 15 minutes.[15]

VCMs are considered an animal model for tardive dyskinesia, a long-term side effect of antipsychotics.[14]

  • Procedure: a. After several weeks of chronic treatment, place the rat in a transparent observation cage. b. Following a 5-10 minute habituation period, observe the animal for a set period (e.g., 2-5 minutes).[15] c. Count the number of purposeless chewing motions in the vertical plane that are not directed at any object.[15] d. It is highly recommended to video record the sessions for later scoring by a blinded observer.[15]

Protocol: Post-mortem Tissue Collection and Analysis
  • Euthanasia: At the end of the study, euthanize animals using an approved method (e.g., CO2 asphyxiation followed by decapitation).

  • Brain Extraction: Rapidly extract the brain on an ice-cold surface.

  • Dissection: Dissect specific brain regions of interest (e.g., striatum, prefrontal cortex, hippocampus). The striatum is particularly important due to its high density of D2 receptors.[16]

  • Processing for Neurochemistry: Immediately snap-freeze the tissue from one hemisphere in liquid nitrogen and store at -80°C for later neurochemical analysis (e.g., HPLC to measure dopamine and its metabolites).

  • Processing for Histopathology: Fix the other hemisphere in 4% paraformaldehyde for 24-48 hours, followed by cryoprotection in sucrose (B13894) solution. The tissue can then be sectioned on a cryostat or microtome for staining.

Protocol: Histopathological Analysis

Long-term antipsychotic treatment has been associated with changes in brain volume and structure in both animal and human studies.[11][12]

  • Nissl Staining: Perform Nissl staining to assess neuronal morphology and identify any potential neuronal loss or damage.

  • Immunohistochemistry: Use antibodies to stain for specific markers, such as:

    • GFAP: To assess astrogliosis (a marker of neuroinflammation).

    • Iba1: To assess microglial activation (another marker of neuroinflammation).

    • Tyrosine Hydroxylase (TH): To visualize dopaminergic neurons.

  • Microscopy and Analysis: Capture images using a microscope and quantify cell numbers or staining intensity using imaging software.

Data Presentation and Expected Outcomes

Quantitative data should be summarized in tables to facilitate comparison between treatment groups.

Table 1: General Health Monitoring (Weekly Averages)

Treatment Group Body Weight (g) Food Intake ( g/day ) Water Intake (mL/day)
Vehicle Control Mean ± SEM Mean ± SEM Mean ± SEM
Low-Dose Butaperazine Mean ± SEM Mean ± SEM Mean ± SEM
Medium-Dose Butaperazine Mean ± SEM Mean ± SEM Mean ± SEM

| High-Dose Butaperazine | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 2: EPS-like Behavior Scores (Assessed Bi-weekly)

Treatment Group Catalepsy Latency (s) Rotarod Latency (s) VCMs (counts/2 min)
Vehicle Control Mean ± SEM Mean ± SEM Mean ± SEM
Low-Dose Butaperazine Mean ± SEM Mean ± SEM Mean ± SEM
Medium-Dose Butaperazine Mean ± SEM Mean ± SEM Mean ± SEM

| High-Dose Butaperazine | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 3: Striatal Neurotransmitter Levels (Endpoint Analysis)

Treatment Group Dopamine (DA) (ng/mg tissue) DOPAC (ng/mg tissue) HVA (ng/mg tissue) DA Turnover (DOPAC+HVA)/DA
Vehicle Control Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM
Low-Dose Butaperazine Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM
Medium-Dose Butaperazine Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM

| High-Dose Butaperazine | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 4: Histopathological Findings in Frontal Cortex (Endpoint Analysis)

Treatment Group Neuronal Count (Nissl) GFAP+ Cell Count (Astrocytes) Iba1+ Cell Count (Microglia)
Vehicle Control Mean ± SEM Mean ± SEM Mean ± SEM
Low-Dose Butaperazine Mean ± SEM Mean ± SEM Mean ± SEM
Medium-Dose Butaperazine Mean ± SEM Mean ± SEM Mean ± SEM

| High-Dose Butaperazine | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Mandatory Visualizations

Diagram 1: Butaperazine's Primary Signaling Pathway

Butaperazine_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Butaperazine Butaperazine Butaperazine->D2R Blocks Dopamine Dopamine Dopamine->D2R Binds ATP ATP ATP->AC Response Decreased Neuronal Excitability & Signaling cAMP->Response Leads to

Caption: Butaperazine acts as an antagonist at the D2 receptor, blocking dopamine's inhibitory effect on adenylyl cyclase.

Diagram 2: Long-Term Experimental Workflow

Experimental_Workflow cluster_setup Phase 1: Setup cluster_treatment Phase 2: Chronic Treatment cluster_endpoint Phase 3: Endpoint Analysis A Animal Acclimation (7 days) B Baseline Health & Weight Measurement A->B C Randomization into Treatment Groups B->C D Daily Butaperazine or Vehicle Administration (e.g., 90 days) C->D E Weekly Health & Weight Monitoring D->E F Bi-weekly Behavioral Assessments (EPS, etc.) D->F G Euthanasia & Tissue Collection F->G H Neurochemical Analysis (e.g., HPLC) G->H I Histopathological Analysis (e.g., Staining) G->I J Final Data Analysis & Reporting H->J Data Integration I->J

Caption: Workflow for a long-term Butaperazine study, from animal preparation through treatment to final analysis.

Diagram 3: Butaperazine Cause-and-Effect Model

Cause_Effect cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_behavioral Behavioral Level A Chronic Butaperazine Administration B Dopamine D2 Receptor Blockade in Striatum A->B C Altered Dopamine Turnover & Signaling B->C D Potential Neuronal Stress / Inflammation C->D E Antipsychotic-like Effects (Reduced Hyperactivity) C->E F Adverse Motor Effects (Catalepsy, VCMs) C->F

Caption: Relationship between Butaperazine's molecular action, cellular effects, and resulting behavioral outcomes.

References

Application Notes and Protocols for Butaperazine in the Study of Extrapyramidal Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing butaperazine, a phenothiazine (B1677639) antipsychotic, for inducing and studying extrapyramidal side effects (EPS) in preclinical research. The protocols outlined below are designed to offer detailed methodologies for in vivo rodent models, along with relevant biochemical and histological analyses to investigate the underlying neurobiological mechanisms.

Introduction

Butaperazine, a typical antipsychotic, is a potent antagonist of the dopamine (B1211576) D2 receptor. This characteristic makes it a useful pharmacological tool for modeling drug-induced movement disorders, which are a significant concern in the clinical use of antipsychotic medications. By understanding the mechanisms through which butaperazine induces EPS, researchers can better screen novel therapeutic agents for their potential to mitigate these debilitating side effects. The following sections detail protocols for inducing various EPS, methods for their quantification, and subsequent analytical procedures.

Quantitative Data Summary

While comprehensive dose-response data for butaperazine-induced EPS are limited in publicly available literature, the following tables summarize known quantitative information and provide illustrative data based on studies of butaperazine and other potent phenothiazines.

Table 1: Butaperazine Dosage and Effects on Dopamine Metabolism in Rats

Dosage (Oral)Animal ModelTime Post-AdministrationStriatal Homovanillic Acid (HVA) LevelsStriatal 3,4-Dihydroxyphenylacetic Acid (DOPAC) LevelsBehavioral ObservationReference
40 mg/kgRat24-48 hoursSignificantly IncreasedSignificantly IncreasedInitial inhibition of apomorphine-induced stereotypy, followed by normal or exaggerated responses after 12 hours.Kolbe et al., 1981

Table 2: Illustrative Dose-Response for Phenothiazine-Induced Catalepsy in Rats

Note: This table provides hypothetical data based on the known potencies of phenothiazines to illustrate a typical dose-response relationship. Specific studies with butaperazine are needed to confirm these ranges.

Butaperazine Dose (i.p.)Mean Catalepsy Score (seconds on bar)Standard DeviationNumber of Animals
Vehicle Control5.2± 2.110
1 mg/kg25.8± 8.510
3 mg/kg88.4± 22.110
10 mg/kg165.2± 35.710

Table 3: Illustrative Data for Butaperazine-Induced Vacuous Chewing Movements (VCMs) in Rats

Note: This table provides hypothetical data to illustrate the expected outcome of a chronic butaperazine study.

Treatment GroupMean Number of VCMs per 5 minutesStandard DeviationNumber of Animals
Vehicle Control2.5± 1.812
Butaperazine (5 mg/kg/day for 21 days)28.7± 9.312

Experimental Protocols

Protocol 1: Induction and Assessment of Catalepsy in Rats

This protocol describes the induction of catalepsy, a state of muscular rigidity and immobility, using butaperazine and its quantification using the bar test.

Materials:

  • Butaperazine

  • Vehicle (e.g., sterile water with a small amount of Tween 80 to aid dissolution)

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Horizontal bar (5 mm in diameter, elevated 9 cm from the base)

  • Stopwatch

Procedure:

  • Animal Acclimatization: House rats in a temperature and humidity-controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment. Provide ad libitum access to food and water.

  • Drug Preparation: Prepare a solution of butaperazine in the chosen vehicle. A range of doses (e.g., 1, 3, and 10 mg/kg) should be prepared to determine a dose-response relationship.

  • Administration: Administer butaperazine or vehicle via intraperitoneal (i.p.) injection.

  • Catalepsy Assessment (Bar Test):

    • At predetermined time points post-injection (e.g., 30, 60, 90, 120, and 180 minutes), gently place the rat's forepaws on the horizontal bar.

    • Start the stopwatch immediately.

    • Measure the time the rat remains in this posture. The endpoint is when the rat removes one or both forepaws from the bar.

    • A cut-off time of 180 or 300 seconds is typically used to avoid undue stress to the animal.

    • Record the latency to descend for each animal at each time point.

Protocol 2: Induction and Quantification of Vacuous Chewing Movements (VCMs) in Rats

This protocol is designed to model tardive dyskinesia through the chronic administration of butaperazine, leading to the development of VCMs.

Materials:

  • Butaperazine

  • Vehicle

  • Male Sprague-Dawley rats (250-300 g)

  • Observation cages with a clear front wall

  • Video recording equipment (optional but recommended)

Procedure:

  • Animal Acclimatization: As described in Protocol 1.

  • Chronic Administration: Administer butaperazine (e.g., 5 mg/kg/day) or vehicle i.p. for a period of 21 to 28 days.

  • VCM Observation:

    • On the last day of treatment and/or a few days after cessation of treatment, place each rat individually in an observation cage.

    • Allow a 10-minute habituation period.

    • For the subsequent 10 minutes, a trained observer, blind to the treatment groups, should count the number of VCMs.

    • VCMs are defined as purposeless chewing movements in the vertical plane, not directed at any object. Tongue protrusions can also be counted.

    • If using video recording, the videos can be scored at a later time.

Protocol 3: Open Field Test for Locomotor Activity

This test is used to assess general motor activity and can reveal drug-induced hypo- or hyperactivity.

Materials:

  • Butaperazine

  • Vehicle

  • Rats or mice

  • Open field apparatus (a square arena with walls, typically 40x40 cm for mice and 100x100 cm for rats)

  • Video tracking software

Procedure:

  • Animal Acclimatization: As described in Protocol 1.

  • Drug Administration: Administer a single dose of butaperazine or vehicle.

  • Open Field Test:

    • At a specified time post-injection (e.g., 60 minutes), gently place the animal in the center of the open field arena.

    • Allow the animal to explore the arena for a set period (e.g., 10-30 minutes).

    • The video tracking software will record parameters such as total distance traveled, velocity, time spent in the center versus the periphery of the arena, and rearing frequency.

    • A decrease in total distance traveled and velocity is indicative of motor suppression, a common feature of EPS.

Protocol 4: Neurochemical Analysis of Dopamine and its Metabolites

This protocol describes the measurement of dopamine, DOPAC, and HVA in the striatum using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

Materials:

  • Striatal tissue from butaperazine- and vehicle-treated animals

  • Homogenization buffer

  • HPLC system with an electrochemical detector

  • Standards for dopamine, DOPAC, and HVA

Procedure:

  • Tissue Collection: At the desired time point after butaperazine administration, euthanize the animals and rapidly dissect the striata on an ice-cold surface.

  • Sample Preparation:

    • Homogenize the striatal tissue in an appropriate buffer.

    • Centrifuge the homogenate to pellet the protein.

    • Collect the supernatant for analysis.

  • HPLC Analysis:

    • Inject the supernatant into the HPLC system.

    • Separate the analytes on a reverse-phase column.

    • Detect dopamine, DOPAC, and HVA using the electrochemical detector.

    • Quantify the concentrations by comparing the peak areas to those of the standards.

Protocol 5: Immunohistochemistry for c-Fos

This protocol allows for the visualization of neuronal activation in specific brain regions following butaperazine administration.

Materials:

  • Brain tissue from butaperazine- and vehicle-treated animals

  • Formalin or paraformaldehyde for fixation

  • Cryostat or vibratome for sectioning

  • Primary antibody against c-Fos

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • Diaminobenzidine (DAB) substrate

  • Microscope

Procedure:

  • Tissue Preparation:

    • Perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Dissect the brains and post-fix them overnight.

    • Cryoprotect the brains in a sucrose (B13894) solution.

    • Section the brains using a cryostat or vibratome.

  • Immunohistochemical Staining:

    • Wash the sections and block non-specific binding sites.

    • Incubate the sections with the primary anti-c-Fos antibody.

    • Wash and incubate with the biotinylated secondary antibody.

    • Wash and incubate with the ABC reagent.

    • Develop the signal with the DAB substrate.

    • Mount the sections on slides, dehydrate, and coverslip.

  • Analysis:

    • Examine the sections under a microscope.

    • Count the number of c-Fos-positive cells in the brain regions of interest (e.g., striatum, nucleus accumbens).

Signaling Pathways and Visualizations

The primary mechanism by which butaperazine and other typical antipsychotics induce EPS is through the blockade of dopamine D2 receptors in the nigrostriatal pathway. This disruption of dopaminergic signaling leads to a cascade of downstream effects.

D2_Receptor_Blockade_Pathway Butaperazine Butaperazine D2R Dopamine D2 Receptor Butaperazine->D2R Antagonizes AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA DARPP32 ↓ Phospho-DARPP-32 PKA->DARPP32 Downstream Altered Gene Expression & Ion Channel Activity DARPP32->Downstream EPS Extrapyramidal Side Effects Downstream->EPS

Caption: D2 Receptor Antagonism Pathway by Butaperazine.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_assessment Behavioral Assessment cluster_analysis Post-mortem Analysis Acclimatization Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Drug_Prep Butaperazine Preparation Administration Drug Administration (e.g., i.p.) Drug_Prep->Administration Catalepsy Catalepsy Test Administration->Catalepsy VCM VCM Quantification Administration->VCM Open_Field Open Field Test Administration->Open_Field Tissue_Collection Brain Tissue Collection Catalepsy->Tissue_Collection VCM->Tissue_Collection Open_Field->Tissue_Collection Neurochemistry Neurochemical Analysis (HPLC) Tissue_Collection->Neurochemistry Histology Histological Analysis (IHC) Tissue_Collection->Histology

Caption: Experimental Workflow for Butaperazine-Induced EPS.

D2_Occupancy_EPS_Relationship Dose Increasing Butaperazine Dose Occupancy Increased Dopamine D2 Receptor Occupancy Dose->Occupancy Therapeutic Therapeutic Effect (Antipsychotic) Occupancy->Therapeutic ~60-75% Occupancy EPS_Risk Increased Risk of Extrapyramidal Side Effects Occupancy->EPS_Risk >75% Occupancy

Caption: D2 Occupancy and EPS Relationship.

Troubleshooting & Optimization

Technical Support Center: Optimizing Butaperazine Dosage for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Butaperazine in preclinical animal models. The information is designed to address specific experimental challenges and facilitate dosage optimization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Butaperazine?

Butaperazine is a typical antipsychotic belonging to the phenothiazine (B1677639) class. Its primary mechanism of action is the antagonism of dopamine (B1211576) D2 receptors in the brain. This action is believed to be responsible for its antipsychotic effects. It may also have a moderate affinity for serotonin (B10506) receptors, which could contribute to its overall therapeutic profile.

Q2: What are the common preclinical models used to assess the antipsychotic-like activity of Butaperazine?

Common preclinical models include the amphetamine-induced hyperlocomotion test and the catalepsy test. The amphetamine-induced hyperlocomotion model is used to screen for antipsychotic potential by assessing a compound's ability to reduce excessive motor activity. The catalepsy test is often used to evaluate the potential for extrapyramidal side effects (EPS), which are motor-related adverse effects sometimes associated with antipsychotic medications.

Q3: What are the recommended routes of administration for Butaperazine in rodents?

Butaperazine can be administered via oral (p.o.) or intraperitoneal (i.p.) routes in rodents. The choice of administration route will depend on the specific experimental design and objectives. Oral administration, often via gavage, mimics the clinical route of administration in humans. Intraperitoneal injection allows for rapid absorption.

Q4: What are the known metabolites of Butaperazine in preclinical models?

In rats and dogs, the primary metabolic pathways for butaperazine involve hydroxylation of the phenothiazine ring and N-demethylation. Minor metabolites include the sulfoxide (B87167) and sulfone forms, as well as a reduction product of the butyryl side chain.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in behavioral responses between animals. - Inconsistent drug administration.- Animal stress.- Individual differences in drug metabolism.- Ensure accurate and consistent dosing technique for all animals.- Acclimate animals to the experimental environment and handling procedures to minimize stress.- Increase the number of animals per group to account for individual variability.
No significant effect of Butaperazine on amphetamine-induced hyperlocomotion. - Insufficient dose.- Inappropriate timing of drug administration.- Issues with amphetamine administration.- Increase the dose of Butaperazine in a stepwise manner.- Ensure Butaperazine is administered at an appropriate time point before the amphetamine challenge to allow for sufficient absorption and distribution.- Verify the dose and administration of amphetamine.
Observation of severe catalepsy or other extrapyramidal side effects (EPS). - The administered dose of Butaperazine is too high.- Reduce the dose of Butaperazine.- Consider co-administration with an anti-cholinergic agent to mitigate EPS, though this may confound results.
Unexpected sedation or hypoactivity in animals. - The dose of Butaperazine may be too high, leading to non-specific sedative effects.- Interaction with other experimental conditions.- Lower the dose of Butaperazine.- Carefully evaluate other experimental parameters that might contribute to sedation.

Quantitative Data Summary

Table 1: Butaperazine Dosage and Effects in a Rat Model of Dopamine Turnover and Stereotyped Behavior

Animal Model Species Administration Route Dosage Observed Effects Reference
Apomorphine-Induced StereotypyRatOral (p.o.)40 mg/kgIncreased dopamine turnover (measured by homovanillic acid and 3,4-dihydroxyphenylacetic acid concentrations) for 24-48 hours. Initially inhibited apomorphine-induced stereotyped behavior, with a reversal of this effect at 12 hours.[1]

Note: The 40 mg/kg oral dose is a high dose and may be associated with extrapyramidal side effects. Dose-response studies are recommended to determine the optimal dose for specific experimental endpoints.

Experimental Protocols

Protocol 1: Amphetamine-Induced Hyperlocomotion in Rats

Objective: To assess the efficacy of Butaperazine in reducing amphetamine-induced hyperlocomotion, a preclinical model of psychosis.

Materials:

  • Butaperazine

  • d-Amphetamine sulfate

  • Vehicle (e.g., sterile water, saline, or 0.5% carboxymethylcellulose)

  • Male Wistar or Sprague-Dawley rats (200-250g)

  • Open-field activity chambers equipped with infrared beams

  • Syringes and needles for administration

Procedure:

  • Habituation: Acclimate rats to the open-field chambers for 30-60 minutes for at least 2-3 days prior to the test day.

  • Drug Preparation: Prepare fresh solutions of Butaperazine and d-amphetamine in the chosen vehicle on the day of the experiment.

  • Administration:

    • Administer Butaperazine (or vehicle) at the desired doses (e.g., via i.p. or p.o. route).

    • After a predetermined pretreatment time (e.g., 30-60 minutes), administer d-amphetamine (e.g., 1-2 mg/kg, i.p. or s.c.).

  • Behavioral Assessment: Immediately after amphetamine administration, place the rats in the open-field chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes) and as a total over the entire session. Compare the activity of Butaperazine-treated groups to the vehicle-amphetamine group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Catalepsy Bar Test in Mice

Objective: To evaluate the potential of Butaperazine to induce catalepsy, as a measure of potential extrapyramidal side effects.

Materials:

  • Butaperazine

  • Vehicle

  • Male CD-1 or C57BL/6 mice (20-30g)

  • A horizontal bar (approximately 3 mm in diameter) raised to a specific height (e.g., 3-5 cm) from the base.

  • Stopwatch

Procedure:

  • Drug Preparation: Prepare fresh solutions of Butaperazine in the chosen vehicle.

  • Administration: Administer Butaperazine (or vehicle) at various doses (e.g., via i.p. or s.c. route).

  • Behavioral Assessment:

    • At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), gently place the mouse's forepaws on the horizontal bar.

    • Start the stopwatch immediately.

    • Measure the time (in seconds) it takes for the mouse to remove both forepaws from the bar. This is the descent latency.

    • A cut-off time (e.g., 180 seconds) should be set to avoid undue stress on the animal. If the mouse remains on the bar for the entire cut-off period, record the maximum time.

  • Data Analysis: Compare the descent latencies of the Butaperazine-treated groups with the vehicle-treated group at each time point using appropriate statistical analysis (e.g., Mann-Whitney U test or Kruskal-Wallis test).

Visualizations

Butaperazine_Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine VMAT2 VMAT2 Dopamine->VMAT2 DAT Dopamine Transporter Dopamine->DAT Reuptake D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Dopamine_Vesicle->Dopamine Release G_Protein Gi/o D2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Reduced Neuronal Excitability PKA->Cellular_Response Leads to Butaperazine Butaperazine Butaperazine->D2_Receptor Antagonizes (Blocks)

Caption: Butaperazine's mechanism of action as a dopamine D2 receptor antagonist.

Experimental_Workflow_Amphetamine_Hyperlocomotion Start Start Habituation Animal Habituation (2-3 days) Start->Habituation Grouping Randomly Assign Animals to Treatment Groups Habituation->Grouping Butaperazine_Admin Administer Butaperazine (or Vehicle) Grouping->Butaperazine_Admin Pretreatment Pretreatment Period (30-60 min) Butaperazine_Admin->Pretreatment Amphetamine_Admin Administer Amphetamine Pretreatment->Amphetamine_Admin Behavioral_Test Record Locomotor Activity (60-90 min) Amphetamine_Admin->Behavioral_Test Data_Analysis Analyze Data and Compare Groups Behavioral_Test->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the amphetamine-induced hyperlocomotion test.

Troubleshooting_Logic Start Unexpected Result Observed No_Effect No Antipsychotic-like Effect Observed Start->No_Effect High_Variability High Inter-Animal Variability? Start->High_Variability Severe_EPS Severe EPS or Sedation Observed? Start->Severe_EPS Increase_Dose Increase Butaperazine Dose No_Effect->Increase_Dose Yes Check_Timing Verify Pretreatment Time No_Effect->Check_Timing No Increase_N Increase Sample Size (N) High_Variability->Increase_N Yes Refine_Handling Refine Animal Handling and Acclimation High_Variability->Refine_Handling No Decrease_Dose Decrease Butaperazine Dose Severe_EPS->Decrease_Dose Yes Check_Amphetamine Verify Amphetamine Dose and Administration Check_Timing->Check_Amphetamine

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Troubleshooting low recovery of Butaperazine during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the extraction of Butaperazine. This guide is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you overcome challenges and achieve optimal recovery of Butaperazine in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Butaperazine and why is its extraction challenging?

Butaperazine is a typical antipsychotic medication belonging to the phenothiazine (B1677639) class. Its chemical structure includes a phenothiazine core, a piperazine (B1678402) ring, and a butyryl side chain. The extraction of Butaperazine can be challenging due to its chemical properties. As a basic compound, its solubility is highly dependent on pH. Furthermore, phenothiazines, in general, are susceptible to degradation, particularly through oxidation, which can be exacerbated by exposure to light and heat. This instability can lead to the formation of metabolites like Butaperazine sulfoxide (B87167) and sulfone, resulting in low recovery of the parent compound.

Q2: What are the main causes of low Butaperazine recovery during extraction?

Low recovery of Butaperazine during solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can stem from several factors:

  • Incorrect pH: As a basic compound with a predicted pKa of 7.66, the pH of the sample and subsequent solutions is critical. If the pH is not optimized, Butaperazine may be in its ionized form, leading to poor partitioning into organic solvents or inadequate retention on reversed-phase SPE sorbents.

  • Improper Solvent Selection: The choice of organic solvent for LLE or the elution solvent in SPE is crucial. The solvent must have the appropriate polarity to effectively solubilize Butaperazine and facilitate its separation from the sample matrix.

  • Analyte Degradation: Butaperazine is sensitive to light and heat and can undergo oxidative degradation. Improper sample handling and storage can lead to the formation of degradation products, thus reducing the recovery of the intact drug.

  • Incomplete Elution (SPE): In solid-phase extraction, the elution solvent may not be strong enough or a sufficient volume may not have been used to completely desorb Butaperazine from the sorbent.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process, either by binding to Butaperazine or by affecting the performance of the extraction sorbent.

Q3: How can I prevent the degradation of Butaperazine during sample preparation and extraction?

To minimize the degradation of Butaperazine:

  • Protect from Light: Conduct all experimental procedures under amber or low-light conditions. Use amber-colored collection tubes and vials.

  • Control Temperature: Avoid exposing samples to high temperatures. Store samples at appropriate refrigerated or frozen conditions and perform extraction steps at room temperature or on ice if necessary.

  • Use Fresh Solvents: Employ freshly prepared, high-purity solvents to minimize the presence of oxidizing contaminants.

  • Work Efficiently: Minimize the time between sample collection, preparation, and analysis to reduce the opportunity for degradation.

Data Summary: Butaperazine Properties

The following table summarizes key chemical properties of Butaperazine relevant to its extraction.

PropertyValueSignificance for Extraction
Molecular Formula C₂₄H₃₁N₃OSProvides the elemental composition.
Molecular Weight 409.59 g/mol Important for preparing standard solutions and interpreting mass spectrometry data.
Predicted pKa 7.66Crucial for pH adjustment to ensure Butaperazine is in its non-ionized form for efficient extraction into organic solvents.
Solubility Sparingly soluble in alcohol and methanol (B129727).Guides the selection of appropriate organic solvents for extraction and elution.

Experimental Protocols

Below are detailed methodologies for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) of Butaperazine from plasma, adapted from established protocols for phenothiazine drugs.

Protocol 1: Solid-Phase Extraction (SPE) of Butaperazine from Plasma

This protocol is a general guideline and may require optimization for your specific application.

1. Sample Pre-treatment:

  • To 1 mL of plasma sample, add an appropriate internal standard.
  • Add 1 mL of a suitable buffer (e.g., 0.1 M sodium hydroxide) to adjust the pH to > 9. This ensures Butaperazine is in its non-ionized state.
  • Vortex the sample for 30 seconds.

2. SPE Cartridge Conditioning:

  • Use a C18 SPE cartridge.
  • Condition the cartridge by sequentially passing:
  • 3 mL of methanol
  • 3 mL of deionized water

3. Sample Loading:

  • Load the pre-treated plasma sample onto the conditioned SPE cartridge.
  • Apply a slow, consistent flow rate (e.g., 1-2 mL/min) to ensure adequate interaction between Butaperazine and the sorbent.

4. Washing:

  • Wash the cartridge to remove interfering substances:
  • Pass 3 mL of deionized water.
  • Pass 3 mL of a weak organic solvent mixture (e.g., 5% methanol in water).
  • Dry the cartridge thoroughly under vacuum for 5-10 minutes.

5. Elution:

  • Elute Butaperazine from the cartridge using an appropriate organic solvent.
  • Pass 2 x 1.5 mL of a suitable elution solvent (e.g., a mixture of chloroform (B151607) and acetonitrile (B52724) (8:2 v/v) or methanol).
  • Collect the eluate in a clean tube.

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
  • Reconstitute the residue in a small, known volume of mobile phase suitable for your analytical method (e.g., HPLC).

Protocol 2: Liquid-Liquid Extraction (LLE) of Butaperazine from Plasma

This protocol provides a general framework for LLE and may need optimization.

1. Sample Pre-treatment:

  • To 1 mL of plasma sample in a glass tube, add an internal standard.
  • Add a small volume of a basic solution (e.g., 1 M sodium hydroxide) to adjust the sample pH to > 9.
  • Vortex for 30 seconds.

2. Extraction:

  • Add 5 mL of a suitable, water-immiscible organic solvent (e.g., a mixture of hexane (B92381) and isopropanol (B130326) (9:1 v/v) or ethyl acetate).
  • Cap the tube and vortex vigorously for 2-5 minutes to ensure thorough mixing and partitioning of Butaperazine into the organic phase.
  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

3. Separation and Collection:

  • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

4. Evaporation and Reconstitution:

  • Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at room temperature.
  • Reconstitute the dried extract in a known volume of a suitable solvent for your analytical instrumentation.

Troubleshooting Guides

Low Recovery Troubleshooting Workflow

If you are experiencing low recovery of Butaperazine, follow this logical troubleshooting workflow.

TroubleshootingWorkflow Start Low Butaperazine Recovery Check_pH Verify pH of Sample (should be > 9) Start->Check_pH Check_Solvent Evaluate Extraction/Elution Solvent Start->Check_Solvent Check_Degradation Assess for Analyte Degradation Start->Check_Degradation Check_SPE_Procedure Review SPE Procedure Start->Check_SPE_Procedure Adjust_pH Adjust pH with appropriate base Check_pH->Adjust_pH pH incorrect Success Recovery Improved Check_pH->Success pH correct Optimize_Solvent Test alternative solvents (e.g., different polarity, mixtures) Check_Solvent->Optimize_Solvent Solvent ineffective Check_Solvent->Success Solvent appropriate Improve_Handling Implement protective measures (amber vials, low temp) Check_Degradation->Improve_Handling Degradation suspected Check_Degradation->Success No degradation Optimize_SPE Optimize SPE steps (e.g., elution volume, flow rate) Check_SPE_Procedure->Optimize_SPE Procedure suboptimal Check_SPE_Procedure->Success Procedure correct Adjust_pH->Success Optimize_Solvent->Success Improve_Handling->Success Optimize_SPE->Success

Caption: Troubleshooting workflow for low Butaperazine recovery.

Butaperazine Degradation Pathway

Understanding the potential degradation of Butaperazine is key to preventing it. The primary degradation pathway involves oxidation of the sulfur atom in the phenothiazine ring.

DegradationPathway Butaperazine Butaperazine (C₂₄H₃₁N₃OS) Oxidation1 Oxidation (e.g., light, heat, oxidizing agents) Butaperazine->Oxidation1 Sulfoxide Butaperazine Sulfoxide Oxidation1->Sulfoxide Oxidation2 Further Oxidation Sulfoxide->Oxidation2 Sulfone Butaperazine Sulfone Oxidation2->Sulfone

Caption: Oxidative degradation pathway of Butaperazine.

Technical Support Center: Butaperazine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Butaperazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a focus on improving chromatographic peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for Butaperazine in reverse-phase HPLC?

A1: The most frequent cause of poor peak shape, particularly peak tailing, for Butaperazine is secondary interactions between the basic analyte and acidic silanol (B1196071) groups on the surface of silica-based HPLC columns.[1][2][3] Other factors include incorrect mobile phase pH, column contamination or degradation, sample overload, and extra-column effects like excessive tubing length.[4][5]

Q2: Why is the mobile phase pH so critical for Butaperazine analysis?

A2: Butaperazine is a basic compound. The mobile phase pH dictates its ionization state and the ionization of residual silanol groups on the column's stationary phase.[6][7] Controlling the pH is essential to suppress unwanted silanol interactions.[1] Operating at a low pH (e.g., 2-4) protonates the silanol groups, minimizing their ability to interact with the protonated basic analyte and thus significantly improving peak symmetry.[4][8]

Q3: What type of HPLC column is best suited for Butaperazine analysis?

A3: For analyzing basic compounds like Butaperazine, it is best to use a high-purity, silica-based column that is well end-capped to minimize the number of accessible silanol groups.[1][5] Columns with low silanol activity or those with polar-embedded phases are also excellent choices.[5][9] Alternatively, polymer-based columns can be used to completely avoid issues related to silanol groups.[10]

Q4: Can I use a C18 column for Butaperazine analysis?

A4: Yes, a C18 column is commonly used for the analysis of Butaperazine. However, to achieve good peak shape, it is crucial to select a modern, high-purity, end-capped C18 column and to control the mobile phase conditions carefully, especially the pH.[1][11]

Troubleshooting Guide: Improving Peak Shape

This guide addresses specific issues you may encounter during the HPLC analysis of Butaperazine.

Problem: My Butaperazine peak is showing significant tailing.

  • Question: What is causing my peak to tail and how can I fix it?

  • Answer: Peak tailing for Butaperazine, a basic compound, is most often caused by secondary ionic interactions with negatively charged silanol groups (Si-O⁻) on the silica (B1680970) packing of the column.[2][3] This interaction creates a secondary, stronger retention mechanism that slows the elution of a portion of the analyte molecules, resulting in a "tail".

    Here is a systematic approach to troubleshoot and resolve this issue:

    Step 1: Adjust Mobile Phase pH The most effective way to reduce silanol interactions is to lower the pH of the mobile phase.[4]

    • Action: Add an acidifier like formic acid, acetic acid, or trifluoroacetic acid (TFA) to your aqueous mobile phase to achieve a pH between 2.5 and 3.5. At this low pH, silanol groups are protonated (Si-OH) and are no longer ionized, which suppresses the ion-exchange interaction causing the tailing.[1][2]

    • Buffer: Use a buffer with a suitable pKa to maintain a stable pH. A buffer concentration of 25–50 mM is generally recommended.[5]

    Step 2: Evaluate Your HPLC Column Not all columns are created equal. An older or inappropriate column can be a primary source of peak tailing.

    • Action:

      • Use a High-Purity, End-Capped Column: Modern columns are often manufactured with high-purity silica and are "end-capped" to block most of the residual silanol groups.[1][5] If you are using an older column, consider switching to one designed for excellent performance with basic compounds.

      • Consider a Column with Low Silanol Activity: Some columns are specifically marketed as having low silanol activity, which makes them ideal for this type of analysis.[9]

      • Check for Contamination: If the column has been used extensively, it may be contaminated. Flush the column according to the manufacturer's instructions.

    Step 3: Add a Competing Base to the Mobile Phase A small concentration of a competing base can mask the active silanol sites.

    • Action: Add a low concentration (e.g., 0.1%) of an amine modifier like triethylamine (B128534) (TEA) to the mobile phase. The TEA will preferentially interact with the active silanol sites, preventing them from interacting with your Butaperazine analyte. Note that TEA can suppress MS sensitivity if you are using an LC-MS system.

    Step 4: Optimize Other Method Parameters If tailing persists, other factors could be at play.

    • Action:

      • Reduce Sample Load: Injecting too much sample can overload the column and lead to peak distortion. Try diluting your sample by a factor of 10.[12][13]

      • Check Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same strength as your mobile phase.[5][14] Dissolving the sample in a much stronger solvent can cause peak distortion.

      • Minimize Extra-Column Volume: Use tubing with a small internal diameter (e.g., 0.005") and keep the length between the injector, column, and detector as short as possible to reduce band broadening.[15]

Data and Protocols

Table 1: Recommended Starting HPLC Conditions for Butaperazine
ParameterRecommended ConditionRationale
Column High-purity, end-capped C18 or C8, 2.1-4.6 mm ID, <5 µmMinimizes silanol interactions, providing better peak symmetry.[1][5]
Mobile Phase A Water with 0.1% Formic Acid or 25 mM Phosphate (B84403) BufferAdjusts pH to ~2.5-3.5 to suppress silanol ionization.[4][16]
Mobile Phase B Acetonitrile (B52724) or MethanolCommon organic modifiers for reverse-phase HPLC.[4]
Gradient/Isocratic Start with a gradient to determine optimal elution conditions.Allows for efficient method development.
Flow Rate 0.8 - 1.5 mL/min (for 4.6 mm ID column)Standard flow rate for analytical scale columns.
Column Temperature 30 - 40 °CImproves efficiency and can sometimes reduce peak tailing.[17]
Detection (UV) ~280 nmBased on reported methods for Butaperazine.[18][19]
Injection Volume 5 - 20 µLKeep volume low to prevent column overload.[13]
Experimental Protocol: General Purpose RP-HPLC Method for Butaperazine

This protocol provides a starting point for developing a robust HPLC method for Butaperazine analysis.

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a 25 mM potassium phosphate buffer. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Organic Phase (B): Use HPLC-grade acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve the Butaperazine standard or sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.

    • Ensure the sample is fully dissolved. Use sonication if necessary.

    • Filter the sample through a 0.45 µm syringe filter before injection.[20]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-10 min: 20% to 80% B

      • 10-12 min: 80% B

      • 12-12.1 min: 80% to 20% B

      • 12.1-17 min: 20% B (equilibration)

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the prepared sample and analyze the chromatogram for peak shape, retention time, and area. The USP tailing factor should ideally be ≤ 1.5.[12]

Visual Guides

Troubleshooting_Workflow cluster_decision Check Peak Shape start Start: Peak Tailing Observed ph_adjust Step 1: Adjust Mobile Phase pH (Target pH 2.5-3.5) start->ph_adjust is_fixed1 Tailing Fixed? ph_adjust->is_fixed1 check_column Step 2: Evaluate Column (Use end-capped, high-purity silica) is_fixed2 Tailing Fixed? check_column->is_fixed2 additives Step 3: Use Mobile Phase Additives (e.g., Competing Base like TEA) is_fixed3 Tailing Fixed? additives->is_fixed3 other_params Step 4: Optimize Other Parameters (Sample load, injection solvent, etc.) result Result: Symmetrical Peak other_params->result is_fixed1->check_column No is_fixed1->result Yes is_fixed2->additives No is_fixed2->result Yes is_fixed3->other_params No is_fixed3->result Yes

Caption: Troubleshooting workflow for addressing peak tailing.

Silanol_Interaction cluster_high_ph Condition 1: Mid-to-High pH (Peak Tailing) cluster_low_ph Condition 2: Low pH (Good Peak Shape) silica1 Silica Surface (Si-O⁻) interaction Ionic Interaction (Strong) silica1->interaction Attracts butaperazine1 Butaperazine (Basic, R₃-NH⁺) interaction->butaperazine1 Retains silica2 Silica Surface (Si-OH) no_interaction Interaction Suppressed (Repulsion) silica2->no_interaction No Attraction butaperazine2 Butaperazine (Basic, R₃-NH⁺) butaperazine2->no_interaction No secondary retention title Mechanism of Silanol Interaction & Suppression

Caption: Effect of mobile phase pH on silanol interactions.

References

Technical Support Center: Butaperazine Solution Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability and degradation of Butaperazine in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

This guide will help you diagnose and resolve common stability issues with Butaperazine solutions.

Q1: My Butaperazine solution is showing signs of degradation (e.g., color change, precipitation, loss of potency). How can I identify the cause?

A1: Degradation of Butaperazine in solution is primarily caused by exposure to light, elevated temperatures, and oxidative stress. The pH of the solution also plays a critical role in its stability. To identify the root cause, follow the troubleshooting workflow outlined below.

Butaperazine_Troubleshooting start Start: Butaperazine Solution Degradation Observed check_storage Review Storage Conditions: - Protected from light? - Stored at recommended temperature? start->check_storage check_solution_prep Review Solution Preparation: - pH of the buffer? - Purity of solvents? - Presence of oxidizing agents? start->check_solution_prep light_exposure Potential Photodegradation check_storage->light_exposure Light exposure? temp_exposure Potential Thermal Degradation check_storage->temp_exposure High temperature? oxidation_issue Potential Oxidative Degradation check_solution_prep->oxidation_issue Oxygen/metal ions present? ph_issue Potential pH-related Degradation check_solution_prep->ph_issue pH outside optimal range? solution_light Action: Store in amber vials or wrap containers in foil. Minimize exposure during handling. light_exposure->solution_light solution_temp Action: Store at recommended temperature (e.g., 2-8°C). Avoid freeze-thaw cycles. temp_exposure->solution_temp solution_oxidation Action: Use deoxygenated solvents. Consider adding antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA). oxidation_issue->solution_oxidation solution_ph Action: Adjust pH to optimal range (typically slightly acidic for phenothiazines). Use a suitable buffer system. ph_issue->solution_ph analyze_degradants Characterize Degradation Products: - Use a stability-indicating HPLC method. - Compare to known degradation profiles. solution_light->analyze_degradants solution_temp->analyze_degradants solution_oxidation->analyze_degradants solution_ph->analyze_degradants end Resolution: Stable Butaperazine Solution analyze_degradants->end

Caption: Troubleshooting workflow for Butaperazine solution instability.

Frequently Asked Questions (FAQs)

Q2: What are the primary degradation pathways for Butaperazine?

A2: Butaperazine, a phenothiazine (B1677639) derivative, is susceptible to several degradation pathways, primarily:

  • Oxidative Degradation: This is a major degradation route for phenothiazines. The sulfur atom in the phenothiazine ring is readily oxidized to form a sulfoxide. Further oxidation can also occur at the nitrogen atoms of the piperazine (B1678402) ring.

  • Photolytic Degradation: Exposure to light, particularly UV radiation, can induce degradation, leading to the formation of colored products and loss of potency.[1]

  • Thermal Degradation: Elevated temperatures accelerate the rate of all degradation reactions.[2]

  • Hydrolytic Degradation: While generally less prominent than oxidation for the phenothiazine ring itself, hydrolysis of other functional groups can occur depending on the pH of the solution.

Butaperazine_Degradation_Pathways Butaperazine Butaperazine Oxidation Oxidative Stress (Oxygen, Metal Ions) Butaperazine->Oxidation leads to Light Light Exposure (UV, Visible) Butaperazine->Light leads to Heat Thermal Stress (High Temperature) Butaperazine->Heat leads to pH_extremes pH Extremes (Acidic/Alkaline) Butaperazine->pH_extremes leads to Sulfoxide Butaperazine Sulfoxide Oxidation->Sulfoxide N_Oxide Piperazine N-Oxide Derivatives Oxidation->N_Oxide Photoproducts Photodegradation Products (Colored Species) Light->Photoproducts Thermal_Degradants Thermal Degradation Products Heat->Thermal_Degradants Hydrolysis_Products Hydrolysis Products pH_extremes->Hydrolysis_Products

Caption: Major degradation pathways of Butaperazine.

Q3: What are the expected degradation products of Butaperazine?

A3: Based on studies of Butaperazine and other phenothiazine compounds, the following are the most likely degradation products:

  • Butaperazine Sulfoxide: This is the primary product of oxidative degradation, where the sulfur atom in the phenothiazine ring is oxidized.

  • N-Desmethyl-Butaperazine: This can be formed through oxidative N-demethylation of the piperazine ring.

  • Piperazine Ring Cleavage Products: More extensive degradation can lead to the cleavage of the piperazine ring.

Q4: How can I prevent the degradation of my Butaperazine solution?

A4: To enhance the stability of your Butaperazine solution, consider the following strategies:

  • pH Control: Maintain the solution at a slightly acidic pH, as phenothiazines generally exhibit maximum stability in this range. The use of an appropriate buffer system is recommended.

  • Protection from Light: Store solutions in amber-colored vials or protect them from light by wrapping the container in aluminum foil.[1]

  • Temperature Control: Store solutions at refrigerated temperatures (2-8°C) to slow down the rate of degradation. Avoid freezing, as this can cause the drug to precipitate.

  • Use of Antioxidants: The addition of antioxidants, such as ascorbic acid or sodium metabisulfite, can help prevent oxidative degradation.

  • Use of Chelating Agents: Chelating agents like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze oxidative degradation.

Q5: Is there a recommended stability-indicating HPLC method for Butaperazine?

A5: Yes, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying Butaperazine from its degradation products. A detailed experimental protocol is provided in the "Experimental Protocols" section below.

Quantitative Data

The stability of Butaperazine is highly dependent on environmental conditions. The following table summarizes the thermal degradation kinetics of Butaperazine in aqueous and buffered solutions.

Parameter Value Conditions Reference
Reaction Order First-orderThermal degradation in aqueous and buffered solutions[2]
Activation Energy (Ea) Varies with pH and bufferAccelerated thermal testing[2]
t10% (shelf-life) Dependent on temperature and pHCalculated from kinetic data[2]

Experimental Protocols

Forced Degradation Study Protocol

To understand the degradation pathways and to generate degradation products for analytical method development, a forced degradation study is recommended.

  • Preparation of Stock Solution: Prepare a stock solution of Butaperazine in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug powder at 105°C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for an extended period.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method.

Stability-Indicating HPLC-UV Method

This method can be used to separate Butaperazine from its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized to achieve adequate separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Monitor the absorbance at the λmax of Butaperazine (e.g., around 280 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

HPLC_Workflow Sample Butaperazine Sample (Degraded or Stable) HPLC_System HPLC System Sample->HPLC_System Column C18 Column HPLC_System->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Data_Analysis Data Analysis: - Peak Integration - Quantification Chromatogram->Data_Analysis Results Results: - % Butaperazine Remaining - % Degradation Products Data_Analysis->Results

Caption: Experimental workflow for HPLC analysis of Butaperazine.

References

Technical Support Center: Minimizing Butaperazine Adsorption to Labware

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Butaperazine, a phenothiazine-class antipsychotic, is a hydrophobic, basic compound prone to significant non-specific adsorption to laboratory surfaces.[1][2][3] This loss of analyte can lead to inaccurate quantification, reduced assay sensitivity, and poor experimental reproducibility.[4] This guide provides a comprehensive resource for understanding and mitigating butaperazine adsorption in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the concentration of my butaperazine solution unexpectedly low?

A: The most likely cause is non-specific adsorption to your labware. Butaperazine's chemical properties make it "sticky," causing it to bind to the surfaces of plastic tubes, pipette tips, and glass vials.[5][6] This removes the compound from the solution, leading to lower-than-expected concentration measurements.

Q2: What are the primary mechanisms driving butaperazine adsorption?

A: Two main interactions are responsible:

  • Hydrophobic Interactions: As a largely non-polar molecule, butaperazine is attracted to hydrophobic (non-polar) surfaces, which is the primary mechanism for its adsorption to standard plastics like polypropylene (B1209903) (PP) and polystyrene (PS).[7]

  • Ionic Interactions: Butaperazine is a basic compound and will be positively charged in neutral or acidic solutions.[8] This charge can cause it to bind electrostatically to negatively charged surfaces, such as the silanol (B1196071) groups present on untreated borosilicate glass.[8]

Q3: Which type of labware is best for minimizing butaperazine adsorption?

A: The choice of labware is critical. Low-binding plasticware, often made from modified polypropylene with a more hydrophilic (polar) surface, is specifically designed to reduce the hydrophobic interactions that cause adsorption.[4] For preparing standards or samples for chromatography, silanized (or deactivated) glass is also an excellent option as it masks the charged silanol groups.[5]

Q4: How does the pH of my solution affect butaperazine adsorption?

A: The pH of your solution can have a significant impact, as it affects both the charge of butaperazine and the surface charge of the labware.[9][10] For basic compounds like butaperazine, adsorption is often more pronounced at higher pH levels.[9][11] In acidic conditions (pH < pKa), the compound is protonated, which can influence its interaction with different surfaces.[11] The effect is complex; for example, while a lower pH might reduce binding to glass, it could potentially alter interactions with plastic surfaces.

Q5: Can I prevent adsorption without changing my labware?

A: Yes, several strategies can be employed with standard labware. You can modify your sample solvent by adding an organic solvent (e.g., acetonitrile) or a non-ionic surfactant.[7][12] Alternatively, you can pre-treat the labware surface by coating it with a blocking agent like Bovine Serum Albumin (BSA) to prevent butaperazine from binding.[13]

Troubleshooting Guide: Low Butaperazine Recovery

If you are experiencing low or variable recovery of butaperazine, follow this troubleshooting workflow to identify and solve the problem.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Low or Variable Butaperazine Recovery labware What is your primary labware material? start->labware glass Glass (Borosilicate) labware->glass Glass plastic Standard Plastic (Polypropylene, Polystyrene) labware->plastic Plastic low_bind Low-Binding Plastic labware->low_bind Low-Bind glass_sol Option 1: Silanize Glassware (See Protocol 3) glass->glass_sol plastic_sol1 Option 1: Modify Solvent (Add Acetonitrile or Surfactant) plastic->plastic_sol1 plastic_sol2 Option 2: Pre-coat with BSA (See Protocol 2) plastic->plastic_sol2 low_bind_sol If issue persists: Modify Solvent (Add Acetonitrile or Surfactant) low_bind->low_bind_sol test Perform Recovery Assay to Confirm Solution (See Protocol 1) glass_sol->test plastic_sol1->test plastic_sol2->test low_bind_sol->test end End: Adsorption Minimized test->end

Caption: Troubleshooting workflow for low butaperazine recovery.

Understanding Adsorption Mechanisms

Butaperazine's tendency to adsorb is governed by its chemical structure interacting with different labware surfaces.

G cluster_plastic Standard Plastic Surface (e.g., Polypropylene) cluster_glass Glass Surface (Borosilicate) BTP Butaperazine Molecule (Hydrophobic + Basic) plast_surf Hydrophobic Surface BTP->plast_surf Hydrophobic Interaction (Primary Mechanism) glass_surf Hydrophilic Surface with Negative Silanol Groups (Si-O⁻) BTP->glass_surf Ionic Interaction (+ charge on BTP attracts - on glass)

Caption: Primary mechanisms of butaperazine adsorption to labware.

Data Summary

Table 1: Butaperazine Chemical Properties
PropertyValueReference
Chemical FormulaC₂₄H₃₁N₃OS[1][14][15][16]
Molar Mass~409.59 g/mol [2][14][15][16]
ClassPhenothiazine (B1677639) Antipsychotic[1][2][17]
Key Structural FeaturesPhenothiazine core, Piperazine ring[1][18]
StabilityUnstable in light and excessive heat[14]
Table 2: Comparison of Labware Materials and Mitigation Strategies
Labware MaterialPrimary Adsorption MechanismRecommended Mitigation Strategy
Standard Polypropylene (PP) Hydrophobic InteractionUse low-binding labware, pre-coat with BSA, or add organic solvent/surfactant to the sample.
Standard Polystyrene (PS) Hydrophobic & Ionic InteractionsAvoid for critical applications; if necessary, pre-coat with BSA or modify solvent.
Borosilicate Glass (Untreated) Ionic & Hydrophobic InteractionsSilanize glassware to create an inert surface.
Low-Binding Polypropylene Reduced Hydrophobic InteractionGenerally recommended; solvent modification can be used for highly sensitive assays.
Silanized (Deactivated) Glass MinimalHighly recommended for preparing standards and storing samples for chromatography.

Experimental Protocols

Protocol 1: Quantification of Butaperazine Recovery from Labware

This protocol allows you to quantify the percentage of butaperazine lost to your specific labware.

Materials:

  • Butaperazine stock solution

  • Experimental solvent/buffer

  • Labware to be tested (e.g., polypropylene tubes, glass vials)

  • Control labware (e.g., silanized glass autosampler vials)

  • HPLC or LC-MS system for quantification

Procedure:

  • Prepare Working Solution: Dilute the butaperazine stock solution to your typical experimental concentration in your assay buffer or solvent.

  • Prepare Control Sample (T₀): Prepare the working solution directly in a low-adsorption, silanized glass autosampler vial. This sample represents 100% recovery (0% adsorption).[5]

  • Incubate in Test Labware: Aliquot the same volume of the working solution into the labware you wish to test (e.g., polypropylene microcentrifuge tubes).

  • Incubate: Cap the containers and incubate for a period relevant to your experiment (e.g., 1, 4, or 24 hours) under your standard experimental conditions (temperature, agitation).[4]

  • Collect Supernatant: Carefully transfer the supernatant from the test labware into clean, low-adsorption autosampler vials.

  • Quantify Butaperazine: Analyze the concentration of butaperazine in both the control (T₀) and test samples using a validated HPLC or LC-MS method.

  • Calculate Recovery: Use the following formula to determine the percentage of butaperazine recovered: Recovery (%) = (Concentration in Test Sample / Concentration in Control Sample) x 100

Protocol 2: Bovine Serum Albumin (BSA) Coating of Labware

This protocol creates a hydrophilic protein layer that blocks the hydrophobic surface of plasticware, reducing adsorption.[19]

Materials:

  • Bovine Serum Albumin (BSA), Fraction V

  • Phosphate-Buffered Saline (PBS), pH 7.4 or other appropriate buffer

  • Plastic labware (tubes, plates, etc.)

  • Sterile-filtered water

Procedure:

  • Prepare BSA Solution: Prepare a 1% (w/v) BSA solution (10 mg/mL) in your buffer.[20]

  • Coat Labware: Add the BSA solution to the labware, ensuring the entire surface that will contact your sample is covered.

  • Incubate: Incubate at room temperature for 1-2 hours or overnight at 4°C for a more thorough coating.[20]

  • Aspirate: Carefully aspirate the BSA solution.

  • Wash: Wash the surface 2-3 times with sterile-filtered water or your experimental buffer to remove any unbound BSA.

  • Dry/Use: The labware can be air-dried in a clean environment or used immediately.

Protocol 3: Silanization of Glassware

This protocol creates a hydrophobic, inert surface on glassware to prevent ionic adsorption.[21]

CAUTION: Silanizing agents like dichlorodimethylsilane (B41323) are toxic, flammable, and react with water to release HCl gas.[22] This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, eye protection).[22]

Materials:

Procedure:

  • Clean and Dry: Thoroughly clean the glassware and dry completely in an oven.

  • Prepare Silanizing Solution: In the fume hood, prepare a 5% (v/v) solution of dichlorodimethylsilane in an anhydrous solvent like toluene or heptane.[23]

  • Treat Glassware: Immerse the glassware in the solution for 5-15 minutes, ensuring all surfaces are coated.[23] For larger items, swirl the solution to coat the interior surfaces.[22]

  • Rinse: Remove the glassware and rinse thoroughly with the anhydrous solvent to remove excess reagent, followed by a rinse with methanol to quench reactive groups.[23]

  • Dry: Allow the glassware to air dry completely in the fume hood. For a more durable coating, bake the glassware at >100°C for at least one hour.

References

Technical Support Center: Managing Butaperazine-Induced Side Effects in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing side effects associated with butaperazine administration in animal research.

Frequently Asked Questions (FAQs)

Q1: What is butaperazine and what is its primary mechanism of action?

A1: Butaperazine is a typical antipsychotic medication belonging to the phenothiazine (B1677639) class.[1] Its primary mechanism of action is the antagonism of dopamine (B1211576) D2 receptors in the brain, which is thought to be responsible for its antipsychotic effects.[2][3]

Q2: What are the most common side effects of butaperazine observed in animal research?

A2: The most frequently reported side effects are extrapyramidal symptoms (EPS), which include catalepsy (a state of immobility and muscular rigidity), akathisia (restlessness), and dystonia (involuntary muscle contractions). Sedation and weight gain are also commonly observed.[3]

Q3: Which animal models are suitable for studying butaperazine-induced side effects?

A3: Rodent models, particularly rats and mice, are the most commonly used for evaluating antipsychotic-induced EPS. These models are well-established for assessing motor deficits that are analogous to human EPS.

Q4: How can extrapyramidal symptoms (EPS) be managed in animal subjects?

A4: Co-administration of anticholinergic agents, such as benztropine (B127874) or scopolamine, is a common strategy to mitigate butaperazine-induced EPS.[2][4][5][6][7] These drugs help to restore the balance between dopamine and acetylcholine (B1216132) neurotransmission in the brain.

Q5: Are there any known significant drug interactions with butaperazine?

A5: Butaperazine may have additive effects when administered with other central nervous system depressants, such as barbiturates or narcotics. It may also produce additive hypotensive effects with propranolol.[3]

Troubleshooting Guides

Issue 1: High variability in the incidence or severity of extrapyramidal symptoms (EPS).
  • Question: We are observing inconsistent EPS in our animal cohort despite administering the same dose of butaperazine. What could be the cause?

  • Answer:

    • Genetic Variability: Different strains of mice and rats can exhibit varying sensitivities to antipsychotic-induced side effects. Ensure you are using a consistent and well-characterized strain for your studies.

    • Animal Handling and Stress: Stress can significantly impact behavioral readouts. Implement a consistent handling and acclimation protocol to minimize stress-induced variability.

    • Drug Administration Technique: Inconsistent administration, particularly with oral gavage, can lead to variability in drug absorption and subsequent effects. Ensure all personnel are thoroughly trained in the administration technique.

    • Environmental Factors: Variations in lighting, temperature, and noise in the housing and testing rooms can affect animal behavior. Maintain a controlled and consistent environment.

Issue 2: Animals are exhibiting excessive sedation, interfering with behavioral testing.
  • Question: Our animals are too sedated after butaperazine administration to perform behavioral tests for EPS. What can we do?

  • Answer:

    • Dose Adjustment: The sedative effects of butaperazine are dose-dependent. Consider reducing the dose to a level that still induces measurable EPS without causing excessive sedation. A dose-response study is recommended to identify the optimal dose for your specific animal model and behavioral paradigm.

    • Timing of Behavioral Testing: The peak sedative effects may occur at a different time point than the peak EPS. Conduct a time-course study to determine the optimal window for behavioral testing after butaperazine administration.

    • Alternative Behavioral Tests: Some behavioral tests may be less sensitive to sedative effects. For example, if using a rotarod, a longer training period or a lower rotational speed might be necessary.

Issue 3: Unexpected adverse events or mortality.
  • Question: We have observed unexpected adverse events, including mortality, in our butaperazine-treated animals. What are the potential causes and how should we proceed?

  • Answer:

    • Dose Calculation and Preparation: Double-check all dose calculations and the preparation of the butaperazine solution to rule out any errors.

    • Route of Administration: Improper oral gavage technique can lead to esophageal or gastric injury.[8] Ensure proper training and technique. For other routes, ensure sterility and appropriate vehicle use.

    • Underlying Health Conditions: Pre-existing health issues in the animals could increase their susceptibility to adverse effects. Ensure all animals are healthy before starting the experiment.

    • Toxicity: While the oral LD50 in rats is reported to be 1800 mg/kg, individual sensitivity can vary.[9] If you suspect toxicity, immediately stop the administration, provide supportive care, and consult with a veterinarian. A lower starting dose is always recommended.

Data Presentation

Table 1: Butaperazine Dosage and Observed Side Effects in Rodents

SpeciesRoute of AdministrationDose (mg/kg)Observed Side EffectsReference
RatOral40Increased dopamine turnover, indicative of D2 receptor blockade.[10]
MouseSubcutaneous1Diminished exploratory behavior.[3]

Table 2: Management of Antipsychotic-Induced Extrapyramidal Symptoms (EPS) in Rodents

TreatmentSpeciesRoute of AdministrationDose RangeEfficacyReference
BenztropineHuman (clinical data, adaptable for preclinical)Oral, IM, IV1 - 4 mg once or twice dailyEffective in treating drug-induced EPS.[2][4][5][6][7]
ScopolamineMouseIntraperitoneal1 - 10 mg/kgCan reverse some drug-induced behavioral changes.[11]

Experimental Protocols

Protocol 1: Induction of Catalepsy with Butaperazine in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Drug Preparation: Prepare a fresh solution of butaperazine in a suitable vehicle (e.g., 0.9% saline with a small amount of Tween 80 to aid dissolution).

  • Administration: Administer butaperazine via oral gavage at a dose of 40 mg/kg.

  • Behavioral Assessment (Catalepsy Bar Test):

    • At 30, 60, 90, and 120 minutes post-administration, place the rat's forepaws on a horizontal bar (0.9 cm diameter) elevated 9 cm from the surface.

    • Measure the time (in seconds) the rat remains in this position (descent latency). A cut-off time of 180 seconds is typically used.

    • Increased descent latency compared to vehicle-treated controls is indicative of catalepsy.

Protocol 2: Management of Butaperazine-Induced Catalepsy with Benztropine
  • Animal Model and Butaperazine Administration: Follow steps 1-3 of Protocol 1.

  • Benztropine Administration: 30 minutes after butaperazine administration, administer benztropine mesylate intraperitoneally at a dose of 2 mg/kg.

  • Behavioral Assessment: Conduct the catalepsy bar test at 60, 90, and 120 minutes after butaperazine administration (30, 60, and 90 minutes after benztropine administration).

  • Outcome: A significant reduction in descent latency in the butaperazine + benztropine group compared to the butaperazine-only group indicates successful management of catalepsy.

Mandatory Visualization

Butaperazine_Signaling_Pathway Butaperazine Butaperazine Butaperazine->Blockade D2_Receptor Dopamine D2 Receptor G_Protein Gi/o Protein D2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets Blockade->D2_Receptor

Caption: Butaperazine's mechanism of action via D2 receptor blockade.

Experimental_Workflow start Start: Acclimation of Animals baseline Baseline Behavioral Testing (e.g., Catalepsy, Rotarod) start->baseline grouping Randomization into Treatment Groups baseline->grouping admin Drug Administration (Vehicle, Butaperazine, Butaperazine + Antagonist) grouping->admin post_testing Post-Treatment Behavioral Testing admin->post_testing data_collection Data Collection and Analysis post_testing->data_collection end End: Report Findings data_collection->end

Caption: Experimental workflow for assessing butaperazine side effects.

Troubleshooting_Logic issue Issue Encountered (e.g., High Variability) cause1 Potential Cause 1: Inconsistent Handling issue->cause1 Is handling consistent? cause2 Potential Cause 2: Incorrect Dosage issue->cause2 Is dosage correct? cause3 Potential Cause 3: Environmental Stress issue->cause3 Is environment controlled? solution1 Solution: Standardize Handling Protocol cause1->solution1 solution2 Solution: Verify Dose Calculation and Preparation cause2->solution2 solution3 Solution: Control Environmental Variables cause3->solution3

Caption: Logical approach to troubleshooting experimental issues.

References

Technical Support Center: Enhancing Butaperazine Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Butaperazine detection methods.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique offers the highest sensitivity for Butaperazine detection?

A1: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) generally offer the highest sensitivity and specificity for Butaperazine detection, often reaching sub-nanogram per milliliter (ng/mL) levels. Electrochemical sensors have also shown promise for highly sensitive detection.

Q2: What are the critical sample preparation steps to ensure high sensitivity in Butaperazine analysis?

A2: Effective sample preparation is crucial for enhancing sensitivity. Key steps include:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for concentrating the analyte and removing interfering substances from complex matrices like plasma and urine.

  • Liquid-Liquid Extraction (LLE): A common and effective method for isolating Butaperazine from biological fluids.

  • Protein Precipitation: Necessary for plasma or serum samples to remove proteins that can interfere with chromatographic analysis.

Q3: Can Butaperazine be analyzed by UV-Vis spectrophotometry?

A3: While UV-Vis spectrophotometry can be used for the quantification of Butaperazine in pharmaceutical formulations, it generally lacks the sensitivity and selectivity required for analysis in biological matrices where concentrations are much lower and interferences are numerous.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Secondary interactions with residual silanols on the column. 3. Inappropriate mobile phase pH. 4. Column degradation.1. Dilute the sample. 2. Add a competing amine (e.g., triethylamine) to the mobile phase. 3. Adjust the mobile phase pH to ensure Butaperazine is in a single ionic state. 4. Replace the column.
Ghost Peaks 1. Contamination from a previous injection (carryover). 2. Impurities in the mobile phase or sample solvent. 3. Late eluting compounds from a previous run.1. Implement a robust needle wash program and inject a blank solvent after high-concentration samples. 2. Use high-purity solvents and freshly prepared mobile phase. 3. Increase the run time or implement a gradient elution with a final high-organic wash step.
Low Sensitivity/Poor Signal-to-Noise 1. Suboptimal detector wavelength. 2. Inefficient extraction and sample cleanup. 3. Low injection volume. 4. Detector malfunction.1. Ensure the UV detector is set to the absorbance maximum of Butaperazine (around 280 nm). 2. Optimize the SPE or LLE protocol for better recovery. 3. Increase the injection volume if possible without causing peak distortion. 4. Check the detector lamp and perform diagnostics.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Problem Potential Cause Troubleshooting Steps
Peak Tailing 1. Active sites in the GC inlet liner or column. 2. Column contamination. 3. Incompatible solvent.1. Use a deactivated liner and a high-quality, low-bleed GC column. 2. Bake out the column at a high temperature (within its limit) or trim the front end of the column. 3. Ensure the sample is dissolved in a volatile and non-polar solvent.
No Peaks or Very Small Peaks 1. Syringe issue (not drawing or injecting the sample). 2. Leak in the injection port septum. 3. Incorrect GC inlet temperature (too low for volatilization). 4. MS source is dirty or not tuned.1. Visually inspect the syringe during injection. 2. Replace the septum. 3. Optimize the inlet temperature. 4. Clean and tune the MS source according to the manufacturer's instructions.
Irreproducible Retention Times 1. Fluctuation in carrier gas flow rate. 2. Leaks in the system. 3. Inconsistent oven temperature programming.1. Check the gas cylinder pressure and ensure the flow controller is working correctly. 2. Perform a leak check of the entire GC system. 3. Verify the oven temperature program and ensure it is consistent between runs.

Quantitative Data Summary

The following table summarizes the quantitative data for various sensitive Butaperazine detection methods.

Method Matrix Linear Range Limit of Detection (LOD) Limit of Quantitation (LOQ) Citation
HPLC-UVSolutions, Tablets, Plasma, Bile0.1–25 µg/mLNot specifiedNot specified[1]
GC-NPDPlasma, Red Blood Cells, Liver, Brain5–180 ng/mLNot specified5 ng/mL[2]
HPLC-UV (for other phenothiazines)Plasma0.1-25 µg/mL0.1 µg/mL0.25 µg/mL[3][4]
GC-MS (for piperazine (B1678402) designer drugs)Plasma0.016–10 µg/mL0.004 µg/mL0.016 µg/mL[5]
GC-MS (for piperazine designer drugs)Urine0.016–10 µg/mL0.002 µg/mL0.008 µg/mL[5]

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Phenothiazines in Plasma

This protocol is adapted from a method for other phenothiazines and can be optimized for Butaperazine.[3][4]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • To 1 mL of plasma, add an internal standard and 1 mL of 0.1 M NaOH.

    • Load the mixture onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute Butaperazine with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile and phosphate (B84403) buffer (pH 3.0) in a gradient elution.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 280 nm.

Gas Chromatography-Mass Spectrometry (GC-MS) for Butaperazine in Biological Samples

This protocol is a general guideline and should be optimized for your specific instrumentation and sample type.[5]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma or urine, add an internal standard and 1 mL of 1 M NaOH.

    • Add 5 mL of a mixture of hexane (B92381) and isoamyl alcohol (99:1 v/v).

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under nitrogen.

    • Reconstitute the residue in 50 µL of ethyl acetate.

  • GC-MS Conditions:

    • GC Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 280 °C (splitless injection).

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 20 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

Signaling Pathway and Experimental Workflow Diagrams

Butaperazine_D2_Receptor_Antagonism Butaperazine Butaperazine D2R Dopamine D2 Receptor (GPCR) Butaperazine->D2R Antagonism (Blocks Binding) Dopamine Dopamine Dopamine->D2R Binding G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP to cAMP (Inhibited) PKA Protein Kinase A (PKA) cAMP->PKA Activation (Reduced) Downstream Downstream Signaling & Gene Expression PKA->Downstream Phosphorylation (Altered)

Caption: Butaperazine's mechanism as a D2 receptor antagonist.

Experimental_Workflow_Butaperazine_Analysis Sample Biological Sample (Plasma, Urine, etc.) Preparation Sample Preparation (SPE or LLE) Sample->Preparation Extraction & Cleanup Analysis Instrumental Analysis (HPLC or GC-MS) Preparation->Analysis Injection Data Data Acquisition & Processing Analysis->Data Signal Detection Quantification Quantification & Reporting Data->Quantification Peak Integration & Calibration

Caption: General workflow for Butaperazine analysis.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Butaperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Butaperazine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the LC-MS/MS analysis of Butaperazine?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as Butaperazine, due to the presence of co-eluting, undetected components in the sample matrix. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which result in inaccurate and imprecise quantification of the analyte. In the analysis of Butaperazine from biological matrices like plasma, endogenous components such as phospholipids, salts, and proteins are common sources of matrix effects.[1]

Q2: How can I determine if my Butaperazine assay is experiencing matrix effects?

A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of Butaperazine solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected, and any deviation (dip or peak) in the baseline signal at the retention time of Butaperazine indicates the presence of matrix effects. For a quantitative assessment, the matrix factor (MF) should be calculated by comparing the peak area of Butaperazine in a post-extraction spiked blank matrix sample to the peak area of Butaperazine in a neat solution at the same concentration. An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[1]

Q3: What are the most effective strategies to minimize or eliminate matrix effects in Butaperazine analysis?

A3: A multi-faceted approach is often the most effective:

  • Sample Preparation: Employing a robust sample preparation technique is the first and most critical step. Methods like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are used to remove interfering matrix components.[2]

  • Chromatographic Separation: Optimizing the HPLC or UPLC method to achieve better separation between Butaperazine and co-eluting matrix components can significantly reduce interference.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) for Butaperazine is the gold standard for compensating for matrix effects. Since a SIL-IS has nearly identical chemical and physical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction of the analyte signal.

Q4: Which sample preparation technique is recommended for Butaperazine in plasma?

A4: Both protein precipitation and liquid-liquid extraction have been successfully used for the analysis of antipsychotic drugs, including phenothiazines like Butaperazine, in plasma.[3][4] Protein precipitation with acetonitrile (B52724) or methanol (B129727) is a simple and fast technique, while LLE can offer a cleaner extract.[3][4] The choice of method will depend on the required sensitivity and the complexity of the matrix.

Q5: If I observe significant matrix effects, what troubleshooting steps should I take?

A5: If significant matrix effects are identified, consider the following troubleshooting steps:

  • Improve Sample Cleanup: If using protein precipitation, consider switching to a more selective technique like LLE or SPE.

  • Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or switch to a different column chemistry to improve the separation of Butaperazine from interfering peaks.

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, but this may compromise the sensitivity of the assay.[5]

  • Employ a Stable Isotope-Labeled Internal Standard: If not already in use, incorporating a SIL-IS is the most effective way to compensate for unavoidable matrix effects.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor Peak Shape for Butaperazine Matrix overload on the analytical column.1. Improve the sample cleanup procedure to remove more matrix components. 2. Dilute the sample extract before injection. 3. Optimize the mobile phase to improve peak shape.
High Variability in Analyte Response Inconsistent matrix effects between samples.1. Implement the use of a stable isotope-labeled internal standard (SIL-IS) for Butaperazine. 2. Ensure the sample preparation procedure is highly reproducible.
Signal Suppression or Enhancement Co-eluting endogenous components from the plasma matrix interfering with Butaperazine ionization.1. Optimize the chromatographic method to separate Butaperazine from the interfering peaks. 2. Switch to a more effective sample preparation technique (e.g., from PPT to LLE or SPE). 3. If a SIL-IS is not available, consider using a matrix-matched calibration curve.
Low Recovery of Butaperazine Inefficient extraction from the plasma sample.1. Optimize the pH of the sample and the extraction solvent for LLE. 2. For SPE, evaluate different sorbent types and elution solvents.

Quantitative Data Summary

Parameter Trifluoperazine (B1681574) Internal Standard (Trifluoperazine-D8)
Extraction Recovery (%) 85.688.2
Matrix Effect (%) 98.799.1

Data is for illustrative purposes and should be determined specifically for Butaperazine during method validation.

Experimental Protocols

The following protocols are based on a validated method for the analysis of Trifluoperazine in human plasma and can be adapted as a starting point for developing a method for Butaperazine.[4]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of human plasma in a centrifuge tube, add 25 µL of the internal standard working solution (e.g., a stable isotope-labeled Butaperazine).

  • Vortex for 30 seconds.

  • Add 100 µL of 0.1 M NaOH and vortex for another 30 seconds.

  • Add 2 mL of the extraction solvent (e.g., tertiary butyl methyl ether) and vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Parameters (Example for a Phenothiazine)
  • LC System: UPLC System

  • Column: C18 column (e.g., 50 x 4.6 mm, 3 µm)

  • Mobile Phase: A mixture of acetonitrile, methanol, and 5 mM ammonium (B1175870) bicarbonate buffer in water (e.g., 85:10:5, v/v/v)

  • Flow Rate: 0.55 mL/min

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

Note: The MRM transitions for Butaperazine and its internal standard must be optimized.

Visualizations

Logical Workflow for Troubleshooting Matrix Effects

troubleshooting_workflow start Significant Matrix Effect Observed (Suppression or Enhancement) check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is implement_is Implement SIL-IS check_is->implement_is No optimize_chromatography Optimize Chromatographic Separation (e.g., gradient, column chemistry) check_is->optimize_chromatography Yes re_evaluate Re-evaluate Matrix Effect implement_is->re_evaluate improve_sample_prep Improve Sample Preparation (e.g., LLE, SPE) optimize_chromatography->improve_sample_prep dilute_sample Dilute Sample improve_sample_prep->dilute_sample dilute_sample->re_evaluate end_success Matrix Effect Mitigated re_evaluate->end_success Successful end_fail Further Method Development Required re_evaluate->end_fail Unsuccessful

Caption: Troubleshooting workflow for addressing matrix effects.

Experimental Workflow for Butaperazine Analysis

experimental_workflow sample_collection Plasma Sample Collection add_is Add Internal Standard sample_collection->add_is sample_prep Sample Preparation (e.g., LLE or PPT) add_is->sample_prep extraction Extraction & Evaporation sample_prep->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: General experimental workflow for Butaperazine analysis.

References

Formulation strategies to improve Butaperazine bioavailability for research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the bioavailability of Butaperazine.

Section 1: Understanding Butaperazine's Bioavailability Challenges (FAQ)

This section addresses fundamental questions about Butaperazine's properties and the obstacles they present for effective oral delivery.

Q1: What are the key physicochemical properties of Butaperazine that impact its bioavailability?

Butaperazine is a phenothiazine (B1677639) derivative with properties that present significant challenges for oral formulation.[1][2][3] Its high molecular weight and lipophilicity, coupled with poor aqueous solubility, are primary concerns. The maleate (B1232345) salt form is reported to be sparingly soluble in alcohol and practically insoluble in water, which can limit its dissolution rate in the gastrointestinal (GI) tract—a critical step for drug absorption.[1]

Table 1: Physicochemical Properties of Butaperazine

PropertyValueImplication for Bioavailability
Molecular Formula C₂₄H₃₁N₃OS-
Molecular Weight 409.6 g/mol [1]High molecular weight can sometimes hinder passive diffusion across the intestinal membrane.
Solubility (Maleate Salt) 1 g in 400 mL water; sparingly soluble in alcohol.[1]Poor aqueous solubility is a major rate-limiting step for absorption, leading to low bioavailability.
LogP (Predicted) ~5.5 - 6.0High lipophilicity can lead to poor wetting and dissolution in the aqueous environment of the GI tract.
Chemical Class PhenothiazineThis class of drugs is known to be susceptible to extensive first-pass metabolism.[4]
Stability Unstable in light and excessive heat.[1]Requires careful handling and protective measures during formulation and storage to prevent degradation.[5]

Q2: Why is the oral bioavailability of Butaperazine a major research concern?

The oral bioavailability of a drug is the fraction of the administered dose that reaches systemic circulation unchanged.[6] For Butaperazine, two primary barriers severely limit this fraction:

  • Poor Dissolution: Due to its low water solubility, the drug may not fully dissolve in the GI fluids, meaning only a small portion is available for absorption.[7][8]

  • First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein before reaching the rest of the body.[4][9] The liver contains enzymes that can extensively metabolize Butaperazine, significantly reducing the amount of active drug that reaches systemic circulation.[4][10] This phenomenon, known as the first-pass effect, is common for many orally administered drugs.[4][6]

Q3: Based on its properties, where would Butaperazine likely fall in the Biopharmaceutics Classification System (BCS)?

Given its poor solubility and expected high permeability (due to its lipophilic nature), Butaperazine would most likely be classified as a BCS Class II drug.[11]

  • BCS Class I: High Solubility, High Permeability

  • BCS Class II: Low Solubility, High Permeability

  • BCS Class III: High Solubility, Low Permeability

  • BCS Class IV: Low Solubility, Low Permeability

For BCS Class II compounds, the primary goal of formulation strategy is to enhance the drug's dissolution rate, as absorption is limited by how quickly the drug can dissolve in the GI tract.[11][12][13]

Section 2: Key Formulation Strategies to Enhance Bioavailability

This section explores several advanced formulation techniques suitable for a BCS Class II compound like Butaperazine.

Q4: What are the most promising formulation strategies for improving Butaperazine's bioavailability?

For a low-solubility, high-permeability drug like Butaperazine, the focus is on improving its dissolution rate and/or avoiding first-pass metabolism. Key strategies include:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing particle size (micronization or nanonization).[14][15][16]

  • Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[7][17]

  • Lipid-Based Formulations: Dissolving the drug in a lipid-based system, such as Self-Emulsifying Drug Delivery Systems (SEDDS).[14][15][18]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance solubility.[7][15]

Caption: Workflow for selecting a bioavailability enhancement strategy.

Q5: How exactly does reducing particle size improve bioavailability?

Reducing a drug's particle size to the micron or nanometer range dramatically increases its surface-area-to-volume ratio. According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug. A larger surface area allows the dissolution medium to interact with more of the drug at once, leading to faster dissolution and, consequently, improved absorption for BCS Class II drugs.[8][14][16]

Table 2: Comparison of Particle Size Reduction Techniques

TechniqueParticle Size RangeAdvantagesCommon Issues/Troubleshooting
Micronization 1 - 10 µm[8][16]Established technology, suitable for increasing dissolution of many drugs.Can lead to particle aggregation; may not be sufficient for very poorly soluble compounds.
Nanonization (Nanosuspensions) 100 - 1000 nm[15]Massive increase in surface area; potential for altered absorption pathways.Physical instability (crystal growth); requires specialized equipment (e.g., high-pressure homogenizers, mills).

Q6: What are solid dispersions, and how do they work?

A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at a solid state.[7][17] For poorly soluble drugs, this typically involves dispersing the crystalline drug into a hydrophilic polymer matrix in its amorphous (non-crystalline) state. The amorphous form has higher kinetic solubility and dissolves more rapidly than the stable crystalline form. The polymer carrier helps to prevent the drug from recrystallizing and enhances the wetting of the drug particles.[17]

Q7: When should a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS) be considered?

SEDDS are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form a fine oil-in-water emulsion when introduced into an aqueous medium under gentle agitation (such as the motility of the GI tract).[7][18] This strategy is particularly useful for highly lipophilic drugs like Butaperazine.

Consider using SEDDS when:

  • The drug has very high lipophilicity and is difficult to wet.

  • You want to bypass the dissolution step, as the drug is already dissolved in the lipid vehicle.[14]

  • There is a need to mitigate the first-pass effect. Lipid formulations can promote lymphatic absorption, which bypasses the portal circulation and the liver, thus reducing first-pass metabolism.[14]

FirstPassMetabolism The Pathway of First-Pass Metabolism cluster_GITract GI Tract cluster_Liver Liver A Oral Dosage Form (e.g., Tablet) B Drug Dissolution & Absorption A->B Disintegration C Portal Vein B->C Absorbed Drug D Metabolism by CYP450 Enzymes E Systemic Circulation D->E Reduced fraction of active drug F Inactive Metabolites (Excreted) D->F Metabolized drug C->D

Caption: The pathway of first-pass metabolism for an oral drug.

Section 3: Standardized Experimental Protocols

These protocols provide a starting point for key experiments. Researchers should adapt them based on specific laboratory equipment and safety guidelines.

Protocol 1: Preparation of Butaperazine Nanosuspension via Wet Milling

  • Preparation of Suspension: Disperse 1% w/v Butaperazine and 0.5% w/v of a stabilizer (e.g., Poloxamer 188 or HPMC) in deionized water.

  • Premilling: Stir the suspension with a high-speed stirrer (e.g., 800 rpm) for 30 minutes to ensure adequate wetting.

  • Milling: Transfer the suspension to a planetary ball mill. Use zirconium oxide grinding beads (e.g., 0.5 mm diameter).

  • Process Parameters: Mill at 400 rpm for cycles of 30 minutes, with 5-minute breaks to prevent overheating. Continue for a total milling time of 4-8 hours.

  • Particle Size Analysis: Withdraw samples periodically and measure the particle size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

  • Separation: Once the desired particle size is achieved (e.g., < 400 nm), separate the nanosuspension from the grinding beads by pouring it through a sieve.

  • Storage: Store the final nanosuspension in a light-protected container at 4°C.

Protocol 2: In Vitro Dissolution Testing for Enhanced Formulations

  • Apparatus: Use a USP Dissolution Apparatus 2 (Paddle Method).

  • Dissolution Medium: 900 mL of a biorelevant medium, such as Simulated Gastric Fluid (SGF, pH 1.2) without pepsin for the first 2 hours, followed by a switch to Simulated Intestinal Fluid (SIF, pH 6.8) without pancreatin. Maintain the temperature at 37 ± 0.5°C.

  • Paddle Speed: Set the paddle speed to 75 rpm.

  • Sample Introduction: Introduce the formulation (e.g., a capsule containing solid dispersion equivalent to 10 mg of Butaperazine) into the dissolution vessel.

  • Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Preparation: Filter the samples through a 0.45 µm syringe filter to remove any undissolved particles.

  • Analysis: Quantify the concentration of dissolved Butaperazine in each sample using a validated analytical method, such as HPLC-UV.

  • Data Reporting: Plot the cumulative percentage of drug dissolved versus time to generate a dissolution profile.

Protocol 3: General In Vivo Pharmacokinetic Study in Rodents

  • Animal Model: Use male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.

  • Grouping: Divide animals into groups (n=5 per group), e.g., Group 1 (unformulated Butaperazine suspension) and Group 2 (nanosuspension formulation).

  • Dosing: Administer the formulations via oral gavage at a dose equivalent to 10 mg/kg of Butaperazine.

  • Blood Sampling: Collect blood samples (~0.2 mL) from the tail vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Separation: Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Determine the concentration of Butaperazine in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve).

  • Bioavailability Calculation: Calculate the relative bioavailability of the test formulation compared to the control suspension.

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Section 4: Troubleshooting Guide

Q8: My powder formulation is sticky and shows poor flow during processing. What can I do?

Sticky formulations can cause issues in tablet compression and capsule filling, leading to inconsistent dosing.[19]

  • Add a Glidant/Lubricant: Incorporate excipients like magnesium stearate (B1226849) or colloidal silicon dioxide to improve powder flow and reduce adhesion to machine parts.[19]

  • Control Environment: Ensure manufacturing is performed in a low-humidity environment, as moisture can make powders sticky.[19] Maintain a consistent temperature.

  • Granulation: Consider converting the powder into granules (e.g., via wet or dry granulation), which generally have better flow properties than fine powders.

Q9: The drug appears to be degrading during the formulation process, especially when using heat (e.g., hot-melt extrusion). How can I prevent this?

Butaperazine is sensitive to heat and light.[1]

  • Lower Processing Temperature: Optimize the process to use the lowest possible temperature that still achieves the desired formulation characteristics (e.g., a miscible solid dispersion).[20]

  • Reduce Exposure Time: Minimize the time the formulation is exposed to high temperatures.

  • Use Antioxidants: If oxidative degradation is suspected, consider adding an antioxidant (e.g., butylated hydroxytoluene - BHT) to the formulation.

  • Protect from Light: Use amber glassware and light-blocking containers throughout the process and for final storage.[5]

Q10: My in vitro dissolution results are highly variable between samples. What are the common causes?

High variability can obscure the true performance of your formulation.

  • Inadequate Deaeration: Ensure the dissolution medium is properly deaerated before use. Dissolved gases can form bubbles on the surface of the dosage form, altering the exposed surface area.

  • Coning: For powdered formulations, check for the formation of a "cone" of undispersed powder at the bottom of the vessel. If this occurs, the paddle speed may be too low for the formulation.

  • Excipient Incompatibility: Ensure all excipients are compatible and not interacting in a way that could affect dissolution.[21]

  • Formulation Inhomogeneity: The drug may not be uniformly distributed within the formulation. Improve mixing processes to ensure batch consistency.

Q11: My lead formulation failed accelerated stability testing. What are my next steps?

A stability failure, such as significant degradation or a change in dissolution profile, requires a systematic investigation.[22]

  • Identify the Failure Mode: Was it chemical degradation (increase in impurities), physical change (e.g., recrystallization of an amorphous drug), or a change in performance (dissolution failure)?

  • Root Cause Analysis: Investigate potential causes based on the failure mode. For chemical degradation, consider hydrolysis or oxidation.[5] For physical changes in a solid dispersion, the polymer may not be adequately stabilizing the amorphous drug.

  • Reformulate: Based on the root cause, you may need to:

    • Add protective excipients (e.g., antioxidants, buffering agents).

    • Select a different polymer with a higher glass transition temperature (Tg) for solid dispersions.

    • Change the packaging to provide better protection against moisture or light.[5]

References

Light sensitivity and proper storage conditions for Butaperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the light sensitivity and proper storage conditions for Butaperazine. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Is Butaperazine sensitive to light?

A1: Yes, Butaperazine is a member of the phenothiazine (B1677639) class of compounds, which are known to be photosensitive.[1][2] Exposure to light, particularly UV radiation, can lead to the degradation of the compound, potentially affecting its potency and leading to the formation of unknown impurities. Therefore, it is crucial to protect Butaperazine from light during storage and handling.

Q2: What are the recommended storage conditions for Butaperazine?

A2: While specific quantitative stability data for Butaperazine is not extensively available, based on its classification as a phenothiazine and general guidelines for pharmaceutical compounds, the following storage conditions are recommended.[3][4]

Q3: How should I handle Butaperazine during an experiment to minimize light-induced degradation?

A3: To minimize light exposure during experimental procedures, it is recommended to work in a light-controlled environment. Use amber-colored glassware or wrap experimental containers in aluminum foil. If possible, conduct experiments under low-light conditions or use light sources that do not emit UV radiation.

Q4: What are the potential consequences of improper storage?

A4: Improper storage of Butaperazine, particularly exposure to light and high temperatures, can lead to chemical degradation. This can result in a loss of the active pharmaceutical ingredient's (API) potency, leading to inaccurate experimental results. Furthermore, degradation products may have different toxicological or pharmacological profiles, which could introduce confounding variables into your research.

Storage and Stability Data

ParameterRecommendationRationale
Light Exposure Protect from light at all times.Butaperazine is a phenothiazine, a class of compounds known for its photosensitivity.[1][2]
Temperature Store in a cool, controlled environment.To minimize thermal degradation. Specific temperature ranges should be determined by stability studies, but refrigerated (2-8 °C) or controlled room temperature (20-25 °C) are common starting points.[4]
Humidity Store in a dry place.To prevent hydrolysis and other moisture-related degradation.[4]
Container Well-closed, light-resistant containers.To protect from light and environmental moisture. Amber glass vials or opaque containers are suitable.

Experimental Protocols

Photostability Testing of Butaperazine

This protocol is based on the ICH Q1B guidelines for photostability testing of new active substances.[7][8][9]

Objective: To evaluate the photosensitivity of Butaperazine and identify potential degradation products.

Materials:

  • Butaperazine (solid powder and in solution)

  • Chemically inert and transparent containers (e.g., quartz cuvettes, clear glass vials)

  • Light-resistant containers (e.g., amber glass vials, vials wrapped in aluminum foil for dark controls)

  • Calibrated light source capable of emitting both cool white fluorescent and near-UV light

  • Validated HPLC or other suitable analytical method for quantifying Butaperazine and its degradation products

Procedure:

  • Sample Preparation:

    • Prepare samples of solid Butaperazine in the transparent containers.

    • Prepare solutions of Butaperazine at a known concentration in a suitable solvent and place them in the transparent containers.

    • Prepare identical sets of samples in light-resistant containers to serve as dark controls.

  • Light Exposure:

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][8]

    • Place the dark control samples alongside the exposed samples, shielded from light.

  • Sample Analysis:

    • At appropriate time intervals, withdraw samples from both the light-exposed and dark control groups.

    • Analyze the samples using a validated analytical method (e.g., HPLC) to determine the concentration of Butaperazine and to detect and quantify any degradation products.

  • Data Interpretation:

    • Compare the degradation of the light-exposed samples to that of the dark controls. A significant increase in degradation in the light-exposed samples indicates photosensitivity.

    • Characterize any major degradation products to understand the degradation pathway.

Troubleshooting Guide

Issue: I observed a change in the color of my Butaperazine solution during my experiment.

  • Possible Cause: This is a strong indicator of photodegradation. Phenothiazines can form colored degradation products upon exposure to light.

  • Solution: Immediately protect your samples from light by wrapping the container in aluminum foil or transferring the solution to an amber-colored vial. For future experiments, prepare solutions fresh and minimize light exposure throughout the procedure.

Issue: My experimental results are inconsistent, and I suspect my Butaperazine stock has degraded.

  • Possible Cause: Improper storage of your Butaperazine stock could have led to degradation and a decrease in potency.

  • Solution:

    • Review your storage conditions to ensure they align with the recommendations (cool, dark, and dry).

    • Perform an analytical check (e.g., HPLC) on your stock to determine its purity and concentration.

    • If degradation is confirmed, discard the old stock and obtain a fresh supply. Implement stricter storage protocols moving forward.

Issue: I am unsure if my experimental setup provides adequate protection from light.

  • Possible Cause: Standard laboratory lighting may be sufficient to cause degradation over time.

  • Solution: As a simple test, you can prepare two samples of Butaperazine solution. Wrap one in aluminum foil (dark control) and leave the other exposed to the ambient light in your experimental setup for the duration of a typical experiment. Analyze both for degradation. If the exposed sample shows more degradation, you need to improve your light protection measures.

Visualizations

Storage_Decision_Pathway start Start: Handling Butaperazine is_light_sensitive Is the compound photosensitive? start->is_light_sensitive protect_from_light Action: Use amber vials or foil wrapping. Minimize exposure during handling. is_light_sensitive->protect_from_light Yes (Phenothiazine class) no_special_precautions Standard storage procedures apply. is_light_sensitive->no_special_precautions No storage_conditions Select appropriate storage temperature and humidity. protect_from_light->storage_conditions no_special_precautions->storage_conditions cool_dry_storage Action: Store in a cool, dry place. (e.g., 2-8°C or controlled room temp) storage_conditions->cool_dry_storage To ensure stability end End: Butaperazine properly stored. cool_dry_storage->end

Caption: Decision pathway for the proper storage of Butaperazine.

Photostability_Workflow start Start: Assess Photostability prep_samples Prepare Samples: - Solid & Solution - Light-exposed (clear vials) - Dark control (amber/foil vials) start->prep_samples expose_samples Expose to calibrated light source (ICH Q1B conditions) prep_samples->expose_samples analyze_samples Analyze samples at time intervals (e.g., HPLC) expose_samples->analyze_samples compare_results Compare degradation between light-exposed and dark control samples analyze_samples->compare_results is_photostable Conclusion: Compound is photostable. compare_results->is_photostable No significant difference is_photolabile Conclusion: Compound is photolabile. Implement light protection. compare_results->is_photolabile Significant degradation end End: Assessment Complete is_photostable->end is_photolabile->end

Caption: Experimental workflow for photostability testing.

References

Technical Support Center: Refinement of Butaperazine Synthesis for Higher Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Butaperazine for higher purity.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for Butaperazine?

A1: Butaperazine is typically synthesized via the N-alkylation of 2-butyrylphenothiazine with 1-(γ-chloropropyl)-4-methylpiperazine. This reaction is analogous to the synthesis of other phenothiazine (B1677639) derivatives like propiomazine (B33155) and propiopromazine.[1]

Q2: What are the potential sources of impurities in Butaperazine synthesis?

A2: Impurities can arise from several sources:

  • Starting Materials: Impurities present in the initial reactants, 2-butyrylphenothiazine and 1-(γ-chloropropyl)-4-methylpiperazine, will carry through to the final product.

  • Side Reactions: Undesired reactions during the synthesis, such as oxidation of the phenothiazine core to a sulfoxide, can generate impurities.[2]

  • Incomplete Reaction: Unreacted starting materials will contaminate the final product if not properly removed.

  • Degradation: Butaperazine can be unstable in the presence of light and excessive heat, leading to degradation products.[2]

Q3: How can the purity of Butaperazine be assessed?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective methods for determining the purity of Butaperazine.[3][4] A specific HPLC method utilizes a μ-Bondapak-NH2 column with a mobile phase of chloroform-methanol (100:3.5) and UV detection at 280 nm.[3] For biological fluids, a GC method with a nitrogen-specific detector can be employed.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of Butaperazine.

Issue Potential Cause Recommended Solution
Low Yield of Butaperazine Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Decomposition of starting materials or product.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Protect the reaction from light.
Suboptimal base for the alkylation reaction.The choice of base is critical for the N-alkylation of phenothiazines. Sodamide is a commonly used dehydrochlorinating agent.[2] The strength and stoichiometry of the base should be carefully controlled.
Presence of Unreacted 2-butyrylphenothiazine Insufficient amount of the alkylating agent, 1-(γ-chloropropyl)-4-methylpiperazine.Use a slight excess of the alkylating agent to ensure complete conversion of the 2-butyrylphenothiazine.
Inefficient purification to remove the starting material.Utilize column chromatography for purification. A silica (B1680970) gel column with a suitable eluent system can effectively separate Butaperazine from the less polar 2-butyrylphenothiazine.
Formation of Oxidized Impurities (e.g., Sulfoxide) Presence of oxygen or other oxidizing agents during the reaction or workup.Degas all solvents before use and maintain an inert atmosphere throughout the synthesis and purification process. Avoid prolonged exposure of the product to air.
Difficulty in Crystallization/Oily Product Presence of impurities that inhibit crystal formation.Purify the crude product thoroughly using column chromatography before attempting recrystallization.
Incorrect choice of recrystallization solvent.A systematic approach to solvent screening is recommended. A two-solvent system, where the compound is soluble in one solvent at elevated temperature and insoluble in the other (antisolvent), is often effective.[4]

Experimental Protocols

Key Experiment: Synthesis of Butaperazine

This protocol is a generalized procedure based on the known chemistry of phenothiazine alkylation. Optimization of specific parameters may be required.

Materials:

  • 2-butyrylphenothiazine

  • 1-(γ-chloropropyl)-4-methylpiperazine

  • Sodamide (or another suitable base)

  • Toluene (B28343) (anhydrous)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-butyrylphenothiazine in anhydrous toluene under an inert atmosphere.

  • Add a molar equivalent of sodamide to the solution and stir the mixture at room temperature for 1 hour to form the phenothiazine anion.

  • Slowly add a slight molar excess (e.g., 1.1 equivalents) of 1-(γ-chloropropyl)-4-methylpiperazine to the reaction mixture.

  • Heat the mixture to reflux and maintain the temperature, monitoring the reaction progress by TLC.

  • After the reaction is complete (as indicated by the disappearance of the 2-butyrylphenothiazine spot on TLC), cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water.

  • Separate the organic layer, and wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Butaperazine.

Key Experiment: Purification of Butaperazine by Column Chromatography

Materials:

Procedure:

  • Prepare a silica gel slurry in the chosen non-polar solvent and pack a chromatography column.

  • Dissolve the crude Butaperazine in a minimal amount of the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the chosen eluent system, gradually increasing the polarity if necessary.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure Butaperazine.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified Butaperazine.

Key Experiment: Purification of Butaperazine by Recrystallization

Procedure:

  • Dissolve the purified Butaperazine in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol).

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • For complete crystallization, cool the flask in an ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain pure Butaperazine.

Visualizations

Butaperazine_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start 2-butyrylphenothiazine + 1-(γ-chloropropyl)-4-methylpiperazine reaction N-Alkylation (Base, Toluene, Reflux) start->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude Butaperazine workup->crude chromatography Column Chromatography (Silica Gel) crude->chromatography recrystallization Recrystallization (e.g., Ethanol) chromatography->recrystallization pure High-Purity Butaperazine recrystallization->pure

Caption: Experimental workflow for the synthesis and purification of Butaperazine.

Troubleshooting_Logic start Low Purity Detected (HPLC/GC) unreacted_sm Presence of Starting Materials? start->unreacted_sm Analyze Chromatogram oxidized_imp Presence of Oxidized Impurities? unreacted_sm->oxidized_imp No solution1 Optimize Reaction: - Increase reaction time/temp - Use excess alkylating agent unreacted_sm->solution1 Yes other_imp Other Unknown Impurities? oxidized_imp->other_imp No solution3 Prevent Oxidation: - Use inert atmosphere - Protect from light oxidized_imp->solution3 Yes solution2 Improve Purification: - Column Chromatography other_imp->solution2 Yes solution4 Enhance Purification: - Recrystallization from  different solvents - Preparative HPLC other_imp->solution4 If still impure solution1->start Re-analyze solution2->start Re-analyze solution3->start Re-analyze solution4->start Re-analyze

Caption: Troubleshooting logic for addressing low purity issues in Butaperazine synthesis.

References

Validation & Comparative

Butaperazine and Haloperidol: A Comparative Efficacy Analysis in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between antipsychotic agents is paramount. This guide provides an objective comparison of the efficacy of butaperazine and haloperidol (B65202), two traditional antipsychotic medications, based on their performance in established animal models of psychosis. The data presented herein is collated from various preclinical studies to offer a comprehensive overview of their pharmacological profiles.

Overview

Butaperazine, a phenothiazine (B1677639) derivative, and haloperidol, a butyrophenone, both exert their antipsychotic effects primarily through the antagonism of dopamine (B1211576) D2 receptors. Animal models play a crucial role in elucidating the potential clinical efficacy and extrapyramidal side effect liability of such compounds. This guide focuses on two key predictive models: the conditioned avoidance response (CAR) and amphetamine-induced stereotypy, alongside in vitro dopamine D2 receptor binding affinity data.

Dopamine D2 Receptor Binding Affinity

The affinity of a drug for the dopamine D2 receptor is a strong predictor of its antipsychotic potency. This is typically quantified by the inhibition constant (Kᵢ), where a lower Kᵢ value indicates a higher binding affinity.

CompoundDopamine D2 Receptor Kᵢ (nM)
Butaperazine1.2
Haloperidol0.517 - 2.84

Note: Kᵢ values can vary between different experimental setups.

Haloperidol generally exhibits a slightly higher affinity for the D2 receptor compared to butaperazine, suggesting greater potency at the molecular level.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

A common method for determining the D2 receptor binding affinity is the radioligand binding assay.

Objective: To determine the concentration of a test compound (butaperazine or haloperidol) that inhibits 50% of the specific binding of a radiolabeled ligand to the D2 receptor (IC₅₀), and subsequently calculate the inhibition constant (Kᵢ).

Materials:

  • Receptor Source: Cell membranes prepared from cell lines stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A high-affinity D2 receptor antagonist, such as [³H]-Spiperone.

  • Test Compounds: Butaperazine and Haloperidol.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM Butaclamol).

Procedure:

  • Membrane Preparation: Homogenize cells expressing the D2 receptor in a cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend it in the assay buffer to a specific protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Receptor membranes, radioligand, and assay buffer.

    • Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control.

    • Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds & Activates Antipsychotic Butaperazine / Haloperidol Antipsychotic->D2_Receptor Blocks G_Protein Gαi/βγ D2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Reduced Neuronal Activity cAMP->Downstream_Effects Leads to

Dopamine D2 Receptor Signaling Pathway and Antagonism.

Conditioned Avoidance Response (CAR)

The CAR test is a classic behavioral paradigm used to predict the antipsychotic efficacy of drugs. In this model, animals learn to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding neutral stimulus (e.g., a light or a tone). Antipsychotic drugs selectively suppress this conditioned avoidance response at doses that do not impair the animal's ability to escape the aversive stimulus once it is presented.

While direct comparative quantitative data for butaperazine and haloperidol in the same CAR study is limited in the publicly available literature, historical data suggests that both compounds are effective in this model. Haloperidol has been extensively studied and consistently demonstrates a dose-dependent inhibition of the conditioned avoidance response. For instance, daily injections of haloperidol (0.15 mg/kg) have been shown to prevent rats from acquiring a one-way avoidance response over a 9-day period.[1]

Experimental Protocol: Conditioned Avoidance Response

Objective: To assess the effect of a test compound on the ability of an animal to learn and perform a conditioned avoidance response.

Apparatus: A shuttle box with two compartments separated by a partition with an opening. The floor of each compartment is a grid that can deliver a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, and an unconditioned stimulus (US), the foot shock, are used.

Procedure:

  • Acquisition Training:

    • A rat is placed in one compartment of the shuttle box.

    • The CS is presented for a fixed duration (e.g., 10 seconds).

    • If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.

    • If the rat fails to move to the other compartment during the CS, the US (mild foot shock) is delivered through the grid floor. The shock is terminated when the rat escapes to the other compartment (an escape response).

    • This procedure is repeated for a set number of trials per session over several days until a stable baseline of avoidance responding is established.

  • Drug Testing:

    • Once the animals have acquired the avoidance response, they are treated with the test compound (butaperazine or haloperidol) or a vehicle control at various doses prior to the test session.

    • The number of avoidance responses and escape latencies are recorded.

Data Analysis: The primary measure is the percentage of avoidance responses. A significant decrease in the percentage of avoidance responses without a significant increase in escape latency is indicative of antipsychotic-like activity.

Start Start CS_Presentation Conditioned Stimulus (CS) (e.g., Light/Tone) Start->CS_Presentation Decision Animal Response? CS_Presentation->Decision Avoidance Avoidance Response (Moves to other side) Decision->Avoidance Yes US_Presentation Unconditioned Stimulus (US) (e.g., Foot Shock) Decision->US_Presentation No End_Trial End_Trial Avoidance->End_Trial Escape Escape Response (Moves to other side) US_Presentation->Escape Escape->End_Trial

Conditioned Avoidance Response Experimental Workflow.

Amphetamine-Induced Stereotypy

Amphetamine administration in rodents induces stereotyped behaviors, such as repetitive sniffing, licking, and gnawing. This behavioral pattern is thought to be mediated by the excessive release of dopamine in the striatum and serves as an animal model for the positive symptoms of psychosis. The ability of a drug to antagonize amphetamine-induced stereotypy is a strong indicator of its antipsychotic potential.

Haloperidol is a potent antagonist of amphetamine-induced stereotypy. Studies have shown that pretreatment with haloperidol can completely block the stereotyped behaviors induced by amphetamine in rats.[2] While specific quantitative data for butaperazine in this model is less readily available in recent literature, as a dopamine D2 antagonist, it is expected to show a similar, though potentially less potent, effect.

Experimental Protocol: Amphetamine-Induced Stereotypy

Objective: To evaluate the ability of a test compound to inhibit stereotyped behavior induced by a psychostimulant like amphetamine.

Animals: Typically, rats are used for this assay.

Procedure:

  • Habituation: Animals are habituated to the observation cages for a period before the experiment.

  • Drug Administration:

    • Animals are pre-treated with the test compound (butaperazine or haloperidol) or a vehicle control.

    • After a specific pre-treatment time, animals are administered a dose of d-amphetamine known to induce robust stereotypy (e.g., 5 mg/kg).

  • Behavioral Observation:

    • Immediately after amphetamine administration, the animals' behavior is observed and scored at regular intervals (e.g., every 5-10 minutes) for a set duration (e.g., 1-2 hours).

    • Stereotypy is typically rated on a standardized scale. A common scale is:

      • 0 = Asleep or stationary

      • 1 = Active, but no stereotyped behavior

      • 2 = Stereotyped movements of the head

      • 3 = Stereotyped movements of the head and forelimbs

      • 4 = Continuous licking or gnawing of the cage

      • 5 = Continuous licking or gnawing of the cage and stereotyped locomotion

Data Analysis: The primary endpoint is the stereotypy score. The scores are summed or averaged over the observation period for each animal. A significant reduction in the stereotypy score in the drug-treated group compared to the vehicle-treated group indicates antipsychotic-like activity.

Start Start Pre-treatment Administer Test Compound (Butaperazine/Haloperidol) or Vehicle Start->Pre-treatment Amphetamine_Admin Administer Amphetamine Pre-treatment->Amphetamine_Admin Observation Observe and Score Stereotyped Behavior Amphetamine_Admin->Observation Data_Analysis Analyze Stereotypy Scores Observation->Data_Analysis End End Data_Analysis->End

Amphetamine-Induced Stereotypy Experimental Workflow.

Conclusion

Both butaperazine and haloperidol demonstrate antipsychotic-like efficacy in preclinical animal models, consistent with their mechanism of action as dopamine D2 receptor antagonists. Haloperidol generally shows higher potency, as evidenced by its stronger binding affinity for the D2 receptor and robust effects in behavioral models. While direct, side-by-side quantitative comparisons in the literature are scarce, the available data supports the classification of both drugs as effective antipsychotics. The experimental protocols provided offer a standardized framework for the continued evaluation and comparison of these and other novel antipsychotic compounds.

References

A Comparative Analysis of Butaperazine and Chlorpromazine in the Treatment of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two first-generation antipsychotics, Butaperazine and Chlorpromazine (B137089), for the treatment of schizophrenia. While both drugs have been utilized in clinical practice, understanding their comparative efficacy, side effect profiles, and mechanisms of action is crucial for informed research and development in psychopharmacology. This analysis synthesizes available data from clinical trials and pharmacological studies to offer a detailed overview for the scientific community.

Efficacy and Clinical Observations

Clinical evidence suggests that while both Butaperazine and Chlorpromazine are effective in managing the symptoms of schizophrenia, there are differences in their therapeutic potency. A meta-analysis of randomized controlled trials comparing Chlorpromazine to 43 other antipsychotics found it to be more efficacious than four drugs, including Butaperazine.[1] This indicates a potential advantage for Chlorpromazine in terms of overall symptom reduction in patients with schizophrenia.

Data Presentation

Due to the limited availability of recent, direct comparative trial data with specific quantitative outcomes, the following tables provide a summary of the known characteristics and a qualitative comparison based on available literature.

Table 1: Drug Profile and Mechanism of Action

FeatureButaperazineChlorpromazine
Drug Class Phenothiazine (B1677639) Antipsychotic (First-Generation)Phenothiazine Antipsychotic (First-Generation)
Primary Mechanism of Action Dopamine (B1211576) D2 Receptor AntagonistDopamine D2 Receptor Antagonist
Other Receptor Affinities Likely similar to other phenothiazines, with effects on histaminic, muscarinic, and alpha-adrenergic receptors.Antagonist at serotonin (B10506) (5-HT2), histamine (B1213489) (H1), alpha-adrenergic, and muscarinic acetylcholine (B1216132) receptors.

Table 2: Comparative Efficacy and Side Effect Profile (Qualitative)

AspectButaperazineChlorpromazine
Overall Efficacy Considered effective, but a meta-analysis suggests it is less efficacious than Chlorpromazine.[1]Established efficacy in treating positive symptoms of schizophrenia. Found to be more efficacious than Butaperazine in a meta-analysis.[1]
Extrapyramidal Symptoms (EPS) As a typical antipsychotic, a significant risk of EPS is expected.Significant risk of EPS, including parkinsonism, akathisia, and dystonia.
Sedation Expected, as with other phenothiazines.High potential for sedation due to its antihistaminic properties.
Anticholinergic Effects Expected, leading to side effects like dry mouth, blurred vision, and constipation.Pronounced anticholinergic effects.
Cardiovascular Effects Potential for orthostatic hypotension.Significant risk of orthostatic hypotension due to alpha-adrenergic blockade.

Experimental Protocols

Clinical trials evaluating antipsychotic efficacy in schizophrenia typically employ standardized assessment tools and protocols to ensure consistency and comparability of data.

Assessment of Efficacy

The Brief Psychiatric Rating Scale (BPRS) is a widely used instrument to measure the severity of psychiatric symptoms. It consists of 18-24 items rated on a 7-point Likert scale, covering aspects such as conceptual disorganization, hallucinatory behavior, and unusual thought content. In a typical clinical trial setting, the BPRS would be administered at baseline and at regular intervals throughout the study to track changes in symptom severity in response to treatment.

Assessment of Side Effects

Extrapyramidal symptoms (EPS) are a primary concern with first-generation antipsychotics. The Simpson-Angus Scale (SAS) is a 10-item rating scale used to quantify drug-induced parkinsonism. It assesses rigidity in different parts of the body, gait, and other related symptoms. Each item is scored on a 5-point scale, providing a total score that reflects the severity of extrapyramidal side effects.

Signaling Pathways and Mechanism of Action

Both Butaperazine and Chlorpromazine are phenothiazine derivatives and share a primary mechanism of action: the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism is believed to be responsible for their antipsychotic effects, particularly on the positive symptoms of schizophrenia such as hallucinations and delusions.

Chlorpromazine is also known to antagonize a variety of other neurotransmitter receptors, including serotonin (5-HT2), histamine (H1), alpha-adrenergic, and muscarinic acetylcholine receptors. This multi-receptor activity contributes to its broad side-effect profile, including sedation, hypotension, and anticholinergic effects. While less specifically documented, Butaperazine, as a phenothiazine, is presumed to have a similar, though not identical, receptor binding profile.

Dopamine D2 Receptor Antagonism Signaling Pathway

The following diagram illustrates the general signaling pathway affected by the antagonism of the dopamine D2 receptor by both Butaperazine and Chlorpromazine.

D2_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response Reduced Neuronal Excitability PKA->Response Drug Butaperazine / Chlorpromazine Drug->D2R Blocks

Dopamine D2 Receptor Antagonism by Butaperazine and Chlorpromazine
Experimental Workflow for a Comparative Clinical Trial

The following diagram outlines a typical workflow for a randomized, double-blind, placebo-controlled clinical trial comparing Butaperazine and Chlorpromazine.

Clinical_Trial_Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Start->Informed_Consent Baseline Baseline Assessment (BPRS, SAS, etc.) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Group_A Butaperazine Treatment Randomization->Group_A Group_B Chlorpromazine Treatment Randomization->Group_B Group_C Placebo Randomization->Group_C Follow_up Follow-up Assessments (e.g., Weeks 2, 4, 6, 8) Group_A->Follow_up Group_B->Follow_up Group_C->Follow_up Endpoint End-of-Study Assessment Follow_up->Endpoint Data_Analysis Data Analysis (Efficacy and Safety) Endpoint->Data_Analysis Results Results and Conclusion Data_Analysis->Results

Typical Experimental Workflow for a Comparative Antipsychotic Trial

Conclusion

Both Butaperazine and Chlorpromazine are first-generation antipsychotics that exert their therapeutic effects primarily through the antagonism of dopamine D2 receptors. The available evidence, largely from a comprehensive meta-analysis, suggests that Chlorpromazine may be more efficacious than Butaperazine in the treatment of schizophrenia.[1] Both drugs carry a significant risk of extrapyramidal symptoms and other side effects characteristic of typical antipsychotics.

For drug development professionals, the comparison of these two agents highlights the nuances within the same drug class and underscores the importance of multi-receptor activity in determining the overall clinical profile of an antipsychotic. Further research, ideally through well-controlled, head-to-head clinical trials with detailed reporting of quantitative outcomes, would be beneficial to more definitively delineate the comparative therapeutic and adverse effect profiles of Butaperazine and Chlorpromazine.

References

Validating the Antipsychotic-like Effects of Butaperazine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antipsychotic-like effects of Butaperazine, a typical antipsychotic of the phenothiazine (B1677639) class. The performance of Butaperazine is compared with other established antipsychotics, namely Haloperidol and Chlorpromazine, supported by experimental data from key preclinical behavioral models. Detailed experimental protocols and a summary of the underlying neurobiological pathways are included to facilitate informed research and drug development decisions.

Mechanism of Action: Dopamine (B1211576) D2 Receptor Antagonism

The primary mechanism of action for typical antipsychotics like Butaperazine is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. Overactivity in this pathway is associated with the positive symptoms of psychosis, such as hallucinations and delusions. By antagonizing D2 receptors, these drugs reduce dopaminergic neurotransmission, thereby alleviating these symptoms.

Dopamine Receptor Signaling Pathways

Dopamine receptors are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). Butaperazine's antipsychotic effects are primarily mediated through its interaction with the D2-like receptors.

Dopamine Signaling Pathways cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_d1 D1-like Receptor Pathway cluster_d2 D2-like Receptor Pathway Dopamine_vesicle Dopamine in Vesicles D1_receptor D1 Receptor Dopamine_vesicle->D1_receptor Dopamine Release D2_receptor D2 Receptor Dopamine_vesicle->D2_receptor Gs Gs D1_receptor->Gs activates AC_d1 Adenylyl Cyclase Gs->AC_d1 stimulates cAMP_d1 ↑ cAMP AC_d1->cAMP_d1 PKA_d1 ↑ PKA cAMP_d1->PKA_d1 Neuronal_Excitation Neuronal Excitation PKA_d1->Neuronal_Excitation Gi Gi D2_receptor->Gi activates AC_d2 Adenylyl Cyclase Gi->AC_d2 inhibits cAMP_d2 ↓ cAMP AC_d2->cAMP_d2 PKA_d2 ↓ PKA cAMP_d2->PKA_d2 Neuronal_Inhibition Neuronal Inhibition PKA_d2->Neuronal_Inhibition Butaperazine Butaperazine Butaperazine->D2_receptor blocks

Dopamine Receptor Signaling Pathways

In Vivo Validation of Antipsychotic-like Effects

The antipsychotic potential of a compound is typically assessed in preclinical settings using various animal models that reflect aspects of psychosis. Key behavioral assays include the Conditioned Avoidance Response (CAR) and the inhibition of apomorphine-induced stereotypy.

Comparative Efficacy in Preclinical Models

Table 1: Conditioned Avoidance Response (CAR)

The CAR test is a predictive model for antipsychotic efficacy. Animals are trained to avoid an aversive stimulus (e.g., foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Antipsychotic drugs selectively suppress this conditioned avoidance response without impairing the animal's ability to escape the aversive stimulus once it is present.

CompoundED50 (mg/kg)Potency Rank
Butaperazine Data not availableLess potent than Chlorpromazine
Haloperidol ~0.06 - 0.1High
Chlorpromazine ~1.0 - 5.0Moderate

Table 2: Apomorphine-Induced Stereotypy

Apomorphine (B128758) is a non-selective dopamine agonist that, at sufficient doses, induces stereotyped behaviors in rodents, such as sniffing, gnawing, and licking. These behaviors are thought to model the hyperdopaminergic state associated with psychosis. The ability of a compound to inhibit these stereotypies is indicative of its dopamine receptor blocking activity.

CompoundED50 (mg/kg)Potency Rank
Butaperazine Data not available-
Haloperidol ~0.05 - 0.2High
Chlorpromazine ~1.0 - 3.0Moderate

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate replication and further investigation.

Conditioned Avoidance Response (CAR) Protocol

Objective: To assess the potential of a test compound to selectively suppress a learned avoidance behavior.

Apparatus: A shuttle box divided into two compartments with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or an auditory tone, is presented, followed by the unconditioned stimulus (US), a mild foot shock.

Procedure:

  • Acquisition Training: Rats are placed in the shuttle box and subjected to a series of trials. Each trial begins with the presentation of the CS for a fixed period (e.g., 10 seconds). If the rat moves to the other compartment during the CS presentation (an avoidance response), the trial is terminated. If the rat fails to move, the US is delivered through the grid floor until the rat escapes to the other compartment. Training continues until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).

  • Drug Administration: Animals are administered the test compound (e.g., Butaperazine, Haloperidol, or vehicle) via a specified route (e.g., intraperitoneal) and at various doses.

  • Testing: Following a predetermined pretreatment time, the animals are placed back in the shuttle box and subjected to a test session identical to the training sessions. The number of avoidance responses and escape latencies are recorded.

Endpoint: A significant reduction in the number of avoidance responses without a significant increase in escape latency is indicative of antipsychotic-like activity.

Apomorphine-Induced Stereotypy Protocol

Objective: To evaluate the dopamine receptor blocking activity of a test compound.

Apparatus: Standard rodent observation cages.

Procedure:

  • Habituation: Mice or rats are placed individually in the observation cages and allowed to habituate for a period of 30-60 minutes.

  • Drug Administration: Animals are pretreated with the test compound or vehicle.

  • Apomorphine Challenge: After the appropriate pretreatment time, animals are administered a subcutaneous injection of apomorphine (e.g., 1-5 mg/kg).

  • Behavioral Observation: Immediately following the apomorphine injection, the animals are observed for stereotyped behaviors. The intensity of these behaviors is scored at regular intervals (e.g., every 5-10 minutes) for a duration of 60-90 minutes using a standardized rating scale (e.g., 0 = asleep or stationary; 1 = active; 2 = predominantly sniffing; 3 = sniffing and licking; 4 = continuous gnawing).

Endpoint: A dose-dependent reduction in the total stereotypy score compared to the vehicle-treated group indicates dopamine receptor antagonism.

Experimental Workflow Comparison

The following diagram illustrates a typical workflow for comparing the antipsychotic-like effects of a novel compound like Butaperazine against established drugs.

Comparative Antipsychotic Testing Workflow cluster_setup Experimental Setup cluster_car Conditioned Avoidance Response (CAR) cluster_stereotypy Apomorphine-Induced Stereotypy cluster_analysis Data Analysis & Comparison Animal_Acclimation Animal Acclimation (Rats/Mice) Group_Assignment Random Group Assignment (Vehicle, Butaperazine, Haloperidol, Chlorpromazine) Animal_Acclimation->Group_Assignment CAR_Training Acquisition Training Group_Assignment->CAR_Training Stereotypy_Habituation Habituation Group_Assignment->Stereotypy_Habituation CAR_Drug_Admin Drug Administration CAR_Training->CAR_Drug_Admin CAR_Testing CAR Testing CAR_Drug_Admin->CAR_Testing CAR_Data Record Avoidance & Escape Responses CAR_Testing->CAR_Data ED50_Calculation Calculate ED50 Values CAR_Data->ED50_Calculation Stereotypy_Drug_Admin Drug Administration Stereotypy_Habituation->Stereotypy_Drug_Admin Apomorphine_Challenge Apomorphine Challenge Stereotypy_Drug_Admin->Apomorphine_Challenge Stereotypy_Observation Behavioral Observation & Scoring Apomorphine_Challenge->Stereotypy_Observation Stereotypy_Observation->ED50_Calculation Statistical_Analysis Statistical Comparison (ANOVA, t-test) ED50_Calculation->Statistical_Analysis Comparative_Report Generate Comparative Report Statistical_Analysis->Comparative_Report

Comparative Antipsychotic Testing Workflow

Conclusion

Butaperazine demonstrates antipsychotic-like properties consistent with its classification as a typical antipsychotic, primarily through the antagonism of dopamine D2 receptors. While direct quantitative comparisons of its potency (ED50 values) in key in vivo models are limited in the available literature, qualitative evidence suggests it is less potent than Chlorpromazine.[1] Further head-to-head studies with standardized protocols are necessary to precisely delineate its in vivo pharmacological profile relative to other first-generation antipsychotics like Haloperidol and Chlorpromazine. The experimental designs and workflows outlined in this guide provide a framework for conducting such comparative analyses, which are crucial for advancing our understanding of both established and novel antipsychotic agents.

References

A Comparative Guide to Butaperazine and Other Typical Phenothiazine Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butaperazine is a typical antipsychotic belonging to the phenothiazine (B1677639) class of drugs. Historically, phenothiazines have been a cornerstone in the management of psychosis, primarily through their antagonistic action on dopamine (B1211576) D2 receptors. This guide provides a comparative analysis of butaperazine against other well-known typical phenothiazines—chlorpromazine (B137089), fluphenazine, and thioridazine. The comparison encompasses preclinical and clinical data, focusing on receptor binding affinities, potency, clinical efficacy, and side effect profiles. The information is intended to be a valuable resource for researchers and professionals in the field of neuropsychopharmacology and drug development.

Data Presentation

Receptor Binding Affinity

The therapeutic effects and side-effect profiles of phenothiazine antipsychotics are largely determined by their affinity for various neurotransmitter receptors. The following table summarizes the in vitro binding affinities (Ki values in nM) of butaperazine and comparator phenothiazines for key receptors. Lower Ki values indicate higher binding affinity.

DrugDopamine D2 (nM)Serotonin 5-HT2A (nM)Muscarinic M1 (nM)Histamine H1 (nM)Alpha-1 Adrenergic (nM)
Butaperazine Data not availableData not availableData not availableData not availableData not available
Chlorpromazine ~10~13~25~4~16
Fluphenazine ~0.4~6.8>10,000~20~1.5
Thioridazine ~10~10~10~10~30
Preclinical Potency

The conditioned avoidance response (CAR) test in rats is a classic preclinical model used to predict the antipsychotic efficacy of drugs. The effective dose at which 50% of the animals show a response (ED50) is a measure of the drug's potency.

DrugConditioned Avoidance Response (CAR) ED50 (mg/kg)
Butaperazine Data not available
Chlorpromazine ~4.0
Fluphenazine ~0.1
Thioridazine ~5.0
Clinical Efficacy

Clinical efficacy is often assessed using standardized rating scales such as the Positive and Negative Syndrome Scale (PANSS) and the Brief Psychiatric Rating Scale (BPRS). A meta-analysis of randomized controlled trials comparing chlorpromazine with 43 other antipsychotics found that chlorpromazine was more efficacious than butaperazine in improving the primary outcome of treatment response[1].

ComparisonKey Findings
Butaperazine vs. Chlorpromazine A comparative study in chronic schizophrenic patients suggested that both drugs were effective, though the study did not provide detailed psychometric scale scores[2]. Another evaluation also compared butaperazine to chlorpromazine in chronic schizophrenia but lacked detailed quantitative outcomes[3]. The aforementioned meta-analysis indicated superior efficacy for chlorpromazine[1].
Fluphenazine vs. Other Phenothiazines Fluphenazine is considered a high-potency antipsychotic and is generally effective in managing positive symptoms of schizophrenia.
Thioridazine vs. Other Phenothiazines Thioridazine is a low-potency antipsychotic with efficacy comparable to chlorpromazine for positive symptoms.

Experimental Protocols

Dopamine D2 Receptor Binding Assay

This protocol outlines a standard in vitro radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from a cell line expressing human dopamine D2 receptors (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds (e.g., butaperazine, chlorpromazine) at various concentrations.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing D2 receptors in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Cell membrane preparation, assay buffer, and [³H]-Spiperone.

    • Non-specific Binding: Cell membrane preparation, haloperidol, and [³H]-Spiperone.

    • Competition Binding: Cell membrane preparation, test compound at varying concentrations, and [³H]-Spiperone.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conditioned Avoidance Response (CAR) in Rats

This protocol describes a behavioral assay to assess the antipsychotic potential of a test compound.

Objective: To determine the ED50 of a test compound for suppressing a conditioned avoidance response.

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric foot shock. A conditioned stimulus (CS), typically a light or a tone, is presented before the unconditioned stimulus (US), the foot shock.

Procedure:

  • Acquisition Training:

    • Place a rat in one compartment of the shuttle box.

    • Present the CS for a fixed duration (e.g., 10 seconds).

    • If the rat moves to the other compartment during the CS presentation (an avoidance response), the trial ends.

    • If the rat does not move, deliver the US (e.g., 0.5 mA foot shock) at the end of the CS presentation. The shock is terminated when the rat escapes to the other compartment (an escape response).

    • Repeat this procedure for a set number of trials per day until the rats reach a stable and high level of avoidance responding (e.g., >80% avoidance).

  • Drug Testing:

    • Administer the test compound (e.g., butaperazine) or vehicle to the trained rats at various doses.

    • After a specified pretreatment time, place the rat in the shuttle box and conduct a test session identical to the training sessions.

    • Record the number of avoidance responses, escape responses, and escape failures (failure to escape the shock within a set time).

  • Data Analysis:

    • Calculate the percentage of avoidance responses for each dose group.

    • Determine the ED50 value, the dose of the drug that suppresses avoidance responding by 50% compared to the vehicle-treated group, using a dose-response curve analysis.

    • Analyze the effects on escape responses and failures to assess for non-specific motor impairment. A selective suppression of avoidance without affecting escape is indicative of antipsychotic-like activity.

Mandatory Visualizations

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response ↓ Neuronal Firing PKA->Cellular_Response Butaperazine Butaperazine Butaperazine->D2R Blocks G start Start prepare_membranes Prepare Cell Membranes (Expressing D2 Receptors) start->prepare_membranes setup_assay Set up 96-well Plate (Total, Non-specific, Competition) prepare_membranes->setup_assay incubate Incubate at RT (60-90 min) setup_assay->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end G start Start training Acquisition Training (CS-US Pairing) start->training drug_admin Administer Test Compound or Vehicle training->drug_admin testing Test Session (Record Responses) drug_admin->testing data_analysis Data Analysis (Calculate % Avoidance, ED50) testing->data_analysis end End data_analysis->end

References

A Comparative Guide to the Efficacy of Butaperazine and Atypical Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the typical antipsychotic Butaperazine and several key atypical antipsychotics. The objective is to furnish a data-driven resource for researchers and professionals in the field of psychopharmacology. Due to the limited availability of recent, direct comparative efficacy data for Butaperazine using modern standardized scales, this guide incorporates data for the phenothiazine (B1677639) class of typical antipsychotics as a proxy, alongside specific data for atypical antipsychotics.

Efficacy: A Look at Clinical Trial Data

The efficacy of antipsychotic medications is primarily assessed through standardized rating scales in clinical trials. The most commonly used scales include the Positive and Negative Syndrome Scale (PANSS), the Brief Psychiatric Rating Scale (BPRS), and the Clinical Global Impression (CGI) scale. While specific comparative data for Butaperazine against modern atypical antipsychotics is scarce, historical studies and meta-analyses of typical versus atypical antipsychotics provide insights into their relative performance.

Note on Data Availability: Butaperazine is an older, first-generation antipsychotic. Consequently, much of the clinical trial data predates the widespread, standardized use of scales like the PANSS in their current form. The following tables present available data and representative data for typical antipsychotics where specific Butaperazine data is unavailable.

Table 1: Comparative Efficacy Data from Clinical Trials (Representative)

Antipsychotic ClassDrug(s)Key FindingsSupporting Data (Example)
Typical (Phenothiazine) Butaperazine, Chlorpromazine (B137089), FluphenazineEffective in reducing positive symptoms of schizophrenia.[1][2]Older studies show improvement in global assessment scores and reduction in psychotic symptoms compared to placebo.[1][2]
Atypical Olanzapine (B1677200)Shows greater efficacy in improving negative symptoms compared to some typical antipsychotics.[3]In a 22-week trial vs. fluphenazine, olanzapine showed a significantly greater mean decrease from baseline in PANSS total (-45.7 vs. -29.5) and BPRS total (-25.8 vs. -16.5) scores.
Atypical RisperidoneEffective for both positive and negative symptoms.[4]In a 30-week trial vs. olanzapine, both drugs showed improvement, with olanzapine showing a greater reduction in PANSS total scores at endpoint.[4]
Atypical ClozapineDemonstrates superior efficacy in treatment-resistant schizophrenia.[5]In a 6-week trial versus chlorpromazine in treatment-resistant patients, 30% of clozapine-treated patients responded compared to 4% of chlorpromazine-treated patients based on BPRS and CGI scores.[5]

Receptor Binding Profiles: The Pharmacodynamic Distinction

The differing clinical effects of typical and atypical antipsychotics are largely attributed to their distinct receptor binding affinities. Butaperazine, as a phenothiazine, primarily acts as a potent dopamine (B1211576) D2 receptor antagonist. Atypical antipsychotics generally exhibit a broader receptor binding profile, with potent serotonin (B10506) 5-HT2A receptor antagonism in addition to D2 receptor blockade.

Table 2: Comparative Receptor Binding Affinities (Ki, nM) - Lower Ki indicates higher affinity

ReceptorButaperazine (as a representative Phenothiazine)OlanzapineRisperidoneClozapine
Dopamine D2 High Affinity (Ki likely <10 nM)113.1125
Serotonin 5-HT2A Moderate Affinity40.1616
Histamine H1 High Affinity7206
Muscarinic M1 Moderate to High Affinity26>10001.9
Adrenergic α1 High Affinity190.87

Experimental Protocols: A Framework for Clinical Evaluation

Modern clinical trials for antipsychotics follow rigorous protocols to ensure the validity and reliability of the findings. While protocols for older drugs like Butaperazine were less standardized, the fundamental principles of patient selection, dosing, and outcome assessment are comparable.

Generalized Experimental Protocol for an Antipsychotic Clinical Trial:

  • Patient Selection:

    • Diagnosis of schizophrenia based on DSM-5 criteria.

    • Inclusion criteria often include a minimum baseline score on the PANSS or BPRS to ensure a certain level of symptom severity.

    • Exclusion criteria typically include substance use disorders, significant medical comorbidities, and pregnancy.

  • Study Design:

    • Randomized, double-blind, parallel-group design is the gold standard.

    • A placebo or active comparator (another antipsychotic) is used.

    • Duration typically ranges from 6 to 12 weeks for acute efficacy studies.

  • Dosing and Administration:

    • Flexible or fixed-dose regimens are employed.

    • Dosage is titrated to an effective and tolerable level.

    • Medication is administered orally or as a long-acting injectable.

  • Outcome Measures:

    • Primary: Change from baseline in PANSS or BPRS total score.

    • Secondary: Changes in CGI scores, subscale scores of the PANSS (positive, negative, general psychopathology), and measures of social and cognitive functioning.

    • Safety and Tolerability: Assessment of adverse events, including extrapyramidal symptoms (using scales like the Simpson-Angus Scale), weight gain, and metabolic changes.

  • Statistical Analysis:

    • Mixed-model repeated measures (MMRM) or analysis of covariance (ANCOVA) are commonly used to analyze the primary efficacy endpoint.

    • Last observation carried forward (LOCF) was used in older studies but is now less common.

Visualizing the Comparison: Diagrams and Pathways

To further elucidate the comparisons, the following diagrams created using Graphviz (DOT language) illustrate key concepts.

G cluster_0 Typical Antipsychotic (Butaperazine) cluster_1 Atypical Antipsychotics cluster_2 Receptor Targets cluster_3 Clinical Effects Butaperazine Butaperazine D2 Dopamine D2 Butaperazine->D2 High Affinity Other H1, M1, α1, etc. Butaperazine->Other High Affinity Atypicals Olanzapine, Risperidone, etc. Atypicals->D2 Moderate to High Affinity HT2A Serotonin 5-HT2A Atypicals->HT2A High Affinity Atypicals->Other Variable Affinity Positive Reduction of Positive Symptoms D2->Positive Therapeutic Effect EPS Extrapyramidal Side Effects D2->EPS Side Effect Negative Improvement in Negative Symptoms HT2A->Negative Therapeutic Effect Metabolic Metabolic Side Effects Other->Metabolic Side Effect

Figure 1: Logical relationship of antipsychotic action.

G cluster_workflow Clinical Trial Workflow start Patient Screening (DSM-5 Criteria, PANSS/BPRS Baseline) randomization Randomization start->randomization treatment_A Treatment Arm A (e.g., Butaperazine) randomization->treatment_A treatment_B Treatment Arm B (e.g., Atypical Antipsychotic) randomization->treatment_B follow_up Follow-up Assessments (Weekly/Bi-weekly) treatment_A->follow_up treatment_B->follow_up endpoints Primary & Secondary Endpoint Analysis (Change in PANSS/BPRS/CGI) follow_up->endpoints safety Safety & Tolerability Assessment (Adverse Events, EPS) follow_up->safety conclusion Conclusion on Comparative Efficacy endpoints->conclusion safety->conclusion

Figure 2: Generalized experimental workflow.

G cluster_da Dopaminergic Pathway Dopamine Dopamine D2_receptor D2 Receptor Dopamine->D2_receptor AC Adenylyl Cyclase D2_receptor->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Butaperazine Butaperazine (Antagonist) Butaperazine->D2_receptor Atypicals_DA Atypical Antipsychotics (Antagonist) Atypicals_DA->D2_receptor

Figure 3: Dopamine D2 receptor signaling antagonism.

G cluster_5ht Serotonergic Pathway Serotonin Serotonin HT2A_receptor 5-HT2A Receptor Serotonin->HT2A_receptor PLC Phospholipase C HT2A_receptor->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC IP3_DAG->Ca_PKC Atypicals_5HT Atypical Antipsychotics (Antagonist) Atypicals_5HT->HT2A_receptor

Figure 4: Serotonin 5-HT2A receptor signaling antagonism.

References

Cross-Validation of Butaperazine Quantification: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical compounds is paramount. This guide provides a comprehensive cross-validation of two primary analytical techniques for the quantification of butaperazine: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the experimental protocols and performance data to offer a clear comparison for informed decision-making in your analytical workflows.

Butaperazine, a phenothiazine (B1677639) derivative used as an antipsychotic, requires precise and reliable quantification in various matrices, including biological fluids and pharmaceutical formulations. Both HPLC and GC have demonstrated utility for this purpose, each with its own set of advantages and considerations. This guide presents a side-by-side comparison of these methods, drawing from established analytical literature.

Quantitative Performance Comparison

The following table summarizes the key performance parameters for HPLC and GC methods for the quantification of butaperazine, based on available experimental data. This allows for a direct comparison of their linearity, sensitivity, and precision.

Performance ParameterHPLC MethodGC Method
Linearity Range 0.1–25 µg/mL[1]5–180 ng/mL[2][3]
Correlation Coefficient (r²) 0.99[1]Not explicitly stated
Limit of Detection (LOD) Not explicitly statedNot explicitly stated
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated
Accuracy (Recovery) Average 99% (dosage forms), 94% (biological fluids)[1]Not explicitly stated
Precision (Coefficient of Variation/RSD) Not explicitly stated7.4%[2][3]
Internal Standard Hydrocortisone acetate[1]Thioridazine[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the experimental protocols for the HPLC and GC quantification of butaperazine.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the determination of butaperazine in solutions, tablets, plasma, and bile.[1]

  • Instrumentation: Waters HPLC equipped with a Model 440 Spectrometer.

  • Column: μ-Bondapak-NH2 column.

  • Mobile Phase: Chloroform-methanol (100:3.5).

  • Flow Rate: 1.5 mL per minute.

  • Detection: Ultraviolet (UV) absorbance at a wavelength of 280 nm.

  • Sample Preparation:

    • Dosage Forms: Extraction with chloroform.

    • Plasma and Bile: Extraction with hexane-isopropanol (9:1).

  • Internal Standard: Hydrocortisone acetate.

  • Retention Times:

    • Internal Standard (Hydrocortisone acetate): 2.4 minutes.

    • Butaperazine: 3.9 minutes.

Gas Chromatography (GC) Protocol

This method is designed for the sensitive quantification of butaperazine in biological fluids such as plasma and red blood cells.[2][3]

  • Instrumentation: Gas chromatograph equipped with a nitrogen-specific detector.

  • Column: 3 ft column packed with 2% OV-101.

  • Temperatures:

    • Isothermal oven temperature: 250°C.

  • Sample Preparation (Plasma):

    • To 2 mL of plasma, add 100 ng of thioridazine (B1682328) as an internal standard.

    • Add 0.5 mL of 2 N NaOH and extract with 5.0 mL of heptane:2-propanol (9:1, v/v).

    • Shake for 30 minutes and centrifuge.

    • Transfer the organic layer to a tube containing 1 mL of 0.1 N HCl and shake for 10 minutes.

    • Discard the organic layer.

    • To the acid extract, add 1 mL of 4 N NaOH and extract with 0.3 mL of heptane:propanol.

    • Inject 2 µL of the organic layer into the gas chromatograph.

  • Internal Standard: Thioridazine.

  • Retention Times:

    • Internal Standard (Thioridazine): 1.0 minute.

    • Butaperazine: 1.5 minutes.

Method Workflow and Logic

To visualize the operational flow and comparative logic of these two methods, the following diagrams are provided.

hplc_workflow cluster_prep Sample Preparation cluster_analysis_hplc HPLC Analysis cluster_data Data Processing sample Sample (Dosage Form/Biological Fluid) add_is_hplc Add Internal Standard (Hydrocortisone Acetate) sample->add_is_hplc extraction_hplc Liquid-Liquid Extraction add_is_hplc->extraction_hplc injection_hplc Inject into HPLC extraction_hplc->injection_hplc separation_hplc Separation on μ-Bondapak-NH2 Column injection_hplc->separation_hplc detection_hplc UV Detection at 280 nm separation_hplc->detection_hplc quantification_hplc Quantification detection_hplc->quantification_hplc

Caption: Workflow for Butaperazine Quantification using HPLC.

gc_workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing sample_gc Sample (Biological Fluid) add_is_gc Add Internal Standard (Thioridazine) sample_gc->add_is_gc extraction_gc Multi-Step Liquid-Liquid Extraction add_is_gc->extraction_gc injection_gc Inject into GC extraction_gc->injection_gc separation_gc Separation on 2% OV-101 Column injection_gc->separation_gc detection_gc Nitrogen-Specific Detection separation_gc->detection_gc quantification_gc Quantification detection_gc->quantification_gc

Caption: Workflow for Butaperazine Quantification using GC.

comparison_logic cluster_hplc HPLC cluster_gc GC hplc_char Non-volatile & Thermally Labile Compounds hplc_adv Broader Applicability hplc_char->hplc_adv gc_adv Higher Sensitivity for Specific Detectors gc_char Volatile & Thermally Stable Compounds gc_char->gc_adv analyte Butaperazine Quantification analyte->hplc_char Suitable For analyte->gc_char Suitable For

Caption: Logical Comparison of HPLC and GC for Butaperazine Analysis.

References

A Comparative Pharmacological Study: Butaperazine vs. Trifluoperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of the pharmacological properties of two typical antipsychotic agents, butaperazine and trifluoperazine (B1681574). Both belong to the phenothiazine (B1677639) class and are recognized for their efficacy in managing psychotic disorders. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their receptor binding affinities, pharmacokinetic profiles, and the experimental methodologies used for their evaluation.

Introduction

Butaperazine and trifluoperazine are first-generation antipsychotics that exert their therapeutic effects primarily through the antagonism of dopamine (B1211576) D2 receptors.[1][2] While sharing a common mechanistic backbone, subtle differences in their interactions with various neurotransmitter receptors can lead to distinct clinical profiles, including variations in efficacy and side-effect liability. This guide aims to elucidate these differences through the presentation of quantitative data and detailed experimental protocols.

Quantitative Data Summary

The following tables summarize the key pharmacological parameters of butaperazine and trifluoperazine, facilitating a direct comparison of their in vitro receptor binding affinities and in vivo pharmacokinetic properties.

Table 1: Receptor Binding Affinities (Ki, nM)

This table presents the inhibitory constants (Ki) of butaperazine and trifluoperazine for various neurotransmitter receptors. A lower Ki value signifies a higher binding affinity.

ReceptorButaperazine (Ki, nM)Trifluoperazine (Ki, nM)
Dopamine Receptors
D1Data Not Available0.8[3]
D2Data Not Available0.2[3], 1.2 (IC50)[1]
D3Data Not Available0.7[3]
D4Data Not Available1.4[3]
Serotonin (B10506) Receptors
5-HT1AData Not Available200[3]
5-HT2AData Not Available2.5[3]
5-HT2CData Not Available20[3]
Adrenergic Receptors
α1Potent AntagonistData Not Available
Muscarinic Receptors
M1Data Not AvailableData Not Available
Table 2: Pharmacokinetic Parameters

This table outlines the key pharmacokinetic parameters of butaperazine and trifluoperazine, describing their absorption, distribution, metabolism, and excretion.

ParameterButaperazineTrifluoperazine
Bioavailability Readily absorbed from the GI tract.Readily absorbed from the GI tract.[4]
Time to Peak Plasma Concentration (Tmax) Data Not Available1.5 - 6 hours[3][4]
Protein Binding HighHigh (90-96%)[5]
Metabolism HepaticExtensive hepatic metabolism, primarily via CYP2D6.[3][5]
Biological Half-life Biphasic: 4 hours (rapid phase), 12 hours (slower phase)[6][7]Approximately 16-22 hours (terminal elimination)[3][5]
Excretion Feces and urinePrimarily via feces (82%) and to a lesser extent in urine (2-6%).[5]

Experimental Protocols

The data presented in this guide are typically generated using standardized in vitro and in vivo experimental protocols. A detailed methodology for a key in vitro assay is provided below.

Radioligand Receptor Binding Assay

This assay is a fundamental technique used to determine the affinity of a drug for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., butaperazine or trifluoperazine) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • A radiolabeled ligand with high affinity and specificity for the receptor (e.g., [³H]-spiperone for D2 receptors).

  • Test compounds (butaperazine, trifluoperazine) at various concentrations.

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Preparation: A reaction mixture is prepared containing the cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Comparative Drug Evaluation Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Data Integration & Comparison Receptor Binding Assays Receptor Binding Assays Functional Assays Functional Assays Receptor Binding Assays->Functional Assays Determine Affinity (Ki) Compare Binding Profiles Compare Binding Profiles Functional Assays->Compare Binding Profiles Pharmacokinetic Studies Pharmacokinetic Studies Pharmacodynamic Studies Pharmacodynamic Studies Pharmacokinetic Studies->Pharmacodynamic Studies Establish Dose-Response Compare PK/PD Parameters Compare PK/PD Parameters Pharmacodynamic Studies->Compare PK/PD Parameters Efficacy & Safety Assessment Efficacy & Safety Assessment Compare Binding Profiles->Efficacy & Safety Assessment Compare PK/PD Parameters->Efficacy & Safety Assessment

Caption: Workflow for comparative drug evaluation.

Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Gi/o Protein Gi/o Protein D2 Receptor->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates Targets Butaperazine / Trifluoperazine Butaperazine / Trifluoperazine Butaperazine / Trifluoperazine->D2 Receptor Antagonizes

Caption: Dopamine D2 receptor signaling pathway.

Experimental Workflow: Radioligand Binding Assay Prepare Reagents Prepare Reagents Incubate Incubate Prepare Reagents->Incubate Add membranes, radioligand, & test compound Filter & Wash Filter & Wash Incubate->Filter & Wash Separate bound from free Count Radioactivity Count Radioactivity Filter & Wash->Count Radioactivity Measure bound ligand Data Analysis Data Analysis Count Radioactivity->Data Analysis Calculate IC50 & Ki

Caption: Workflow for a radioligand binding assay.

Discussion

Both butaperazine and trifluoperazine are potent antipsychotics, a characteristic attributed to their high affinity for the dopamine D2 receptor. Trifluoperazine's receptor binding profile indicates a broader spectrum of activity, with notable affinity for several serotonin receptor subtypes. This multi-receptor engagement may contribute to a more complex pharmacological profile compared to a more selective D2 antagonist.

The pharmacokinetic profiles of the two drugs show some differences. Trifluoperazine has a longer terminal elimination half-life (approximately 22 hours) compared to the slower phase half-life of butaperazine (12 hours).[3][6][7] This could have implications for dosing frequency and the potential for drug accumulation with chronic administration.

A significant limitation in this comparative analysis is the lack of publicly available, comprehensive receptor binding data for butaperazine. Further in vitro studies are warranted to fully characterize its receptor interaction profile and enable a more complete comparison with trifluoperazine and other antipsychotic agents.

Conclusion

This guide provides a foundational comparison of butaperazine and trifluoperazine based on available pharmacological data. While both are effective D2 receptor antagonists, differences in their pharmacokinetic profiles and, for trifluoperazine, a broader receptor binding profile, likely contribute to nuances in their clinical use. The need for more comprehensive in vitro data for butaperazine is evident to facilitate a more thorough understanding of its pharmacological properties relative to other phenothiazines.

References

Assessing Butaperazine's Receptor Selectivity: A Comparative Guide for Neuropharmacology Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of butaperazine's binding affinity and functional activity at dopamine (B1211576) and serotonin (B10506) receptors, benchmarked against other key antipsychotics, provides critical insights into its pharmacological profile. This guide synthesizes available data to offer a comprehensive comparison for researchers and drug development professionals.

Butaperazine, a typical antipsychotic from the phenothiazine (B1677639) class, exerts its therapeutic effects primarily through the modulation of dopaminergic and serotonergic systems in the central nervous system. Understanding its precise selectivity for different receptor subtypes within these families is crucial for elucidating its mechanism of action, predicting its side-effect profile, and guiding the development of novel antipsychotic agents. This guide provides a comparative assessment of butaperazine's receptor binding affinities and functional activities, contextualized with data from other representative typical and atypical antipsychotics.

Quantitative Receptor Binding Affinities: A Comparative Overview

The binding affinity of a drug for its receptor, typically expressed as the inhibition constant (Kᵢ), is a fundamental measure of its potency. A lower Kᵢ value indicates a higher binding affinity. The following tables summarize the Kᵢ values for butaperazine and selected comparator antipsychotics at key dopamine and serotonin receptor subtypes.

DrugD₁ (Kᵢ, nM)D₂ (Kᵢ, nM)D₃ (Kᵢ, nM)D₄ (Kᵢ, nM)5-HT₁A (Kᵢ, nM)5-HT₂A (Kᵢ, nM)5-HT₂C (Kᵢ, nM)
Butaperazine 240.51 1.83.91301.2 13
Haloperidol (Typical)2401.2 0.75>10,000835,800
Chlorpromazine (Typical)161.6 73.8263.1 13
Clozapine (Atypical)85126 15521225.4 7.9
Olanzapine (Atypical)313.1 7.32.71,9502.5 11
Risperidone (B510) (Atypical)2403.2 7.37.34200.2 50

Data compiled from the PDSP Ki Database and various cited literature. Ki values can vary between studies due to different experimental conditions.

Analysis of Binding Affinity Data:

Butaperazine exhibits a high affinity for the dopamine D₂ receptor (Kᵢ = 0.51 nM), which is characteristic of typical antipsychotics and central to their mechanism of action in treating psychosis. Notably, its affinity for the serotonin 5-HT₂A receptor is also very high (Kᵢ = 1.2 nM), resulting in a 5-HT₂A/D₂ affinity ratio of approximately 2.35. This profile suggests a significant interaction with both dopaminergic and serotonergic systems.

In comparison:

  • Haloperidol , a classic typical antipsychotic, demonstrates high D₂ affinity but significantly weaker 5-HT₂A affinity, leading to a much higher 5-HT₂A/D₂ ratio.

  • Chlorpromazine , another phenothiazine, shows a binding profile more similar to butaperazine, with high affinity for both D₂ and 5-HT₂A receptors.

  • Atypical antipsychotics like clozapine, olanzapine, and risperidone are generally characterized by a higher 5-HT₂A to D₂ receptor affinity ratio. Risperidone, for instance, has a remarkably high affinity for the 5-HT₂A receptor.

Functional Activity at Dopamine and Serotonin Receptors

Beyond binding affinity, the functional activity of a drug—whether it acts as an antagonist, agonist, or partial agonist—is critical to its overall effect. Butaperazine is functionally characterized as a potent dopamine D₂ receptor antagonist. This blockade of D₂ receptors in the mesolimbic pathway is believed to be the primary mechanism for its antipsychotic effects.

While specific quantitative functional data for butaperazine at serotonin receptors is less readily available in the public domain, its high binding affinity at 5-HT₂A receptors suggests that it likely acts as a potent antagonist at this site as well. The antagonism of 5-HT₂A receptors is a key feature of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms of schizophrenia.

Experimental Protocols

The determination of binding affinities and functional activities relies on standardized in vitro assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay for Receptor Affinity

This assay measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand from a specific receptor.

Objective: To determine the Kᵢ value of a test compound (e.g., butaperazine) for a target receptor (e.g., dopamine D₂).

Materials:

  • Cell membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human receptor of interest.

  • A specific radioligand with high affinity for the target receptor (e.g., [³H]-Spiperone for D₂ receptors).

  • Test compound (butaperazine) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Receptor-Containing Cell Membranes Incubation Incubate Together Membrane->Incubation Radioligand Radioligand ([³H]-Spiperone) Radioligand->Incubation TestCompound Test Compound (Butaperazine) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC₅₀ Counting->IC50 Ki Calculate Kᵢ using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow of a Radioligand Binding Assay.

cAMP Functional Assay for D₂ Receptor Antagonism

This assay determines the functional antagonism of a compound by measuring its ability to counteract the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of D₂ receptor activation.

Objective: To assess the antagonist activity of a test compound at the D₂ receptor.

Materials:

  • Cells (e.g., CHO or HEK293) stably expressing the human D₂ receptor.

  • Dopamine (agonist).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compound (butaperazine).

  • cAMP detection kit (e.g., HTRF or ELISA-based).

Procedure:

  • Cell Plating: Seed the D₂ receptor-expressing cells in a multi-well plate and allow them to adhere overnight.

  • Pre-incubation: Treat the cells with varying concentrations of the test compound.

  • Stimulation: Add a fixed concentration of dopamine to the wells to inhibit adenylyl cyclase, followed by the addition of forskolin to stimulate cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

  • Data Analysis: Plot the cAMP levels against the concentration of the test compound to determine the IC₅₀ value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

G cluster_pathway Dopamine D₂ Receptor Signaling Pathway Dopamine Dopamine D2R D₂ Receptor Dopamine->D2R Activates Gi Gᵢ Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Butaperazine Butaperazine (Antagonist) Butaperazine->D2R Blocks

Caption: Simplified Dopamine D₂ Receptor Signaling Pathway.

Conclusion

Butaperazine demonstrates a high affinity for both dopamine D₂ and serotonin 5-HT₂A receptors, positioning it as a potent antipsychotic with a receptor binding profile that shares characteristics with both typical and, to some extent, atypical antipsychotics. Its strong D₂ antagonism is the likely driver of its efficacy in treating positive psychotic symptoms. The significant 5-HT₂A receptor affinity may modulate its side-effect profile, a characteristic that warrants further investigation through detailed functional assays and clinical studies. This comparative guide provides a quantitative foundation for researchers to further explore the nuanced pharmacology of butaperazine and its place within the broader landscape of antipsychotic drug action.

A Comparative Analysis of Butaperazine's Impact on Motor Function Versus First-Generation Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the motor function side effects of the typical antipsychotic Butaperazine in comparison to Chlorpromazine and Haloperidol reveals significant differences in their propensity to induce extrapyramidal symptoms. This guide synthesizes available preclinical data to provide researchers, scientists, and drug development professionals with a comparative framework for evaluating these compounds. The findings consistently indicate that Haloperidol exhibits the most potent induction of motor deficits, followed by Chlorpromazine, while quantitative preclinical data for Butaperazine in standardized motor function tests remains limited, necessitating further investigation.

Extrapyramidal symptoms (EPS), a collection of movement disorders, are a well-documented side effect of first-generation antipsychotics, stemming from their primary mechanism of action: the blockade of dopamine (B1211576) D2 receptors in the nigrostriatal pathway.[1][2] These motor side effects, which include catalepsy (a state of immobility and muscle rigidity) and deficits in motor coordination, are a significant concern in the clinical use of these drugs.[1][2] Animal models, such as the catalepsy test and the rotarod test, are crucial for the preclinical assessment of an antipsychotic's liability to produce EPS.[1][2]

Quantitative Comparison of Motor Function Effects

To facilitate a direct comparison of the motor side effects of Butaperazine, Chlorpromazine, and Haloperidol, the following tables summarize the available quantitative data from preclinical studies in rodents. It is important to note the scarcity of publicly available, direct comparative studies for Butaperazine using standardized motor function assays.

Table 1: Comparative Cataleptogenic Effects in Rats

CompoundDose (mg/kg, i.p.)EndpointResult
Butaperazine N/AN/ANo direct comparative data available in standardized catalepsy tests.
Chlorpromazine 1, 3, 10Induction of CatalepsyDose-dependent induction of catalepsy.
10Induction of CatalepsyEffective dose for inducing catalepsy in a comparative study.
Haloperidol 0.23 - 0.42ED50 for CatalepsyEffective dose to produce catalepsy in 50% of male rats.
0.5Induction of CatalepsyEffective dose for inducing catalepsy in a comparative study.

N/A: Not Available. i.p.: Intraperitoneal.

Table 2: Comparative Effects on Motor Coordination (Rotarod Test) in Mice

CompoundDose (mg/kg, i.p.)EndpointResult
Butaperazine N/AN/ANo direct comparative data available.
Chlorpromazine 0.4, 1.2, 3.6Decreased Locomotor ActivityDose-dependent decrease in locomotor activity.
Haloperidol 0.1Impaired PerformanceSignificant impairment of rotarod performance.
0.1, 0.3, 0.9Decreased Locomotor ActivityDose-dependent decrease in locomotor activity.

N/A: Not Available. i.p.: Intraperitoneal.

One study noted that an oral dose of 40 mg/kg of Butaperazine inhibited apomorphine-induced stereotyped behavior in rats.[3][4] While this indicates an effect on motor function, the high dosage and different experimental paradigm make direct comparison with the catalepsy and rotarod data for Chlorpromazine and Haloperidol challenging.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the standard protocols for the catalepsy and rotarod tests used to assess the motor side effects of antipsychotic drugs.

Catalepsy Bar Test Protocol (Rat)

This test measures the time an animal maintains an externally imposed posture, indicating the degree of muscle rigidity.

  • Apparatus: A horizontal bar is fixed at a height that allows the rat's forepaws to be placed on it while its hind paws remain on the surface.

  • Procedure:

    • The rat is gently handled and its forepaws are placed on the bar.

    • The latency to the first complete removal of both forepaws from the bar is recorded with a stopwatch.

    • A cut-off time (e.g., 180 seconds) is typically used, after which the animal is returned to its home cage.

  • Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) at a specified time before the test (e.g., 30 or 60 minutes).

  • Data Analysis: The mean latency to descend is calculated for each treatment group and compared using appropriate statistical methods.

Accelerating Rotarod Test Protocol (Mouse)

This test assesses motor coordination and balance.

  • Apparatus: A rotating rod that can be set to a constant speed or to accelerate over a set period.

  • Procedure:

    • Mice are placed on the rotating rod.

    • The rod's rotation speed is gradually increased (e.g., from 4 to 40 rpm over 5 minutes).

    • The latency to fall from the rod is recorded for each animal.

    • Multiple trials are typically conducted for each animal with an inter-trial rest period.

  • Drug Administration: The test compound or vehicle is administered i.p. at a specified time before the test session.

  • Data Analysis: The mean latency to fall is calculated for each treatment group across trials and compared statistically.

Signaling Pathways and Experimental Workflows

The motor side effects of Butaperazine, Chlorpromazine, and Haloperidol are primarily mediated through their antagonistic action on the dopamine D2 receptor in the nigrostriatal pathway.

Dopamine D2 Receptor Signaling Pathway

D2_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Motor_Output Modulation of Motor Output PKA->Motor_Output Antipsychotics Butaperazine Chlorpromazine Haloperidol Antipsychotics->D2R Blocks

Dopamine D2 receptor signaling pathway and the inhibitory action of antipsychotics.
Experimental Workflow for Motor Function Assessment

Experimental_Workflow start Animal Acclimatization drug_admin Drug Administration (Butaperazine, Chlorpromazine, Haloperidol, or Vehicle) start->drug_admin motor_test Motor Function Testing drug_admin->motor_test catalepsy Catalepsy Bar Test motor_test->catalepsy rotarod Accelerating Rotarod Test motor_test->rotarod data_collection Data Collection (Latency to move, Latency to fall) catalepsy->data_collection rotarod->data_collection analysis Statistical Analysis data_collection->analysis end Comparative Assessment of Motor Deficits analysis->end

Workflow for the comparative assessment of antipsychotic-induced motor deficits.

References

Validating Butaperazine as a Selective D2 Receptor Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Butaperazine, a typical phenothiazine (B1677639) antipsychotic, as a selective dopamine (B1211576) D2 receptor antagonist. Due to the limited availability of comprehensive, publicly accessible in vitro binding data for Butaperazine, this guide leverages extensive quantitative data for several well-characterized antipsychotics—both typical and atypical—to provide a framework for its validation. By comparing the receptor binding profiles of these established drugs, we can infer the expected selectivity of Butaperazine and outline the necessary experimental validation.

Executive Summary

Butaperazine is historically classified as a dopamine D2 receptor antagonist, a characteristic shared by all first-generation antipsychotics.[1] The therapeutic efficacy of these agents in treating psychosis is strongly correlated with their ability to block D2 receptors.[2] However, the clinical utility of an antagonist as a research tool hinges on its selectivity for its intended target over other receptors, as off-target binding can lead to confounding experimental results and a range of side effects in a clinical setting.

Quantitative Data Comparison: Receptor Binding Affinities of Selected Antipsychotics

The following tables summarize the in vitro binding affinities (Ki values in nM) of several key antipsychotic drugs across a range of neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. These tables serve as a benchmark against which the selectivity of Butaperazine can be evaluated once experimental data is obtained.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM)

CompoundD1D2D3D4D5
Butaperazine Data not availableData not availableData not availableData not availableData not available
Haloperidol270.551.29.748
Risperidone2403.27.3--
Clozapine141358322250
Olanzapine6911---
Aripiprazole-0.34---

Table 2: Serotonin Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT2A5-HT2C5-HT65-HT7
Butaperazine Data not availableData not availableData not availableData not availableData not available
Haloperidol36001204700--
Risperidone4200.250--
Clozapine1408.917<10<10
Olanzapine-30-40 (IC50)15--
Aripiprazole1.73.415-39

Data compiled from multiple sources. Note: Dashes indicate data not available in the reviewed literature. IC50 values are presented where Ki was not specified.

Table 3: Adrenergic and Muscarinic Receptor Binding Affinities (Ki, nM)

Compoundα1-adrenergicα2-adrenergicM1-muscarinic
Butaperazine Data not availableData not availableData not available
Haloperidol-->1000
Risperidone5 (α1A)16 (α2A)>10,000
Clozapine<10-<10
Olanzapine9-70
Aripiprazole57--

Data compiled from multiple sources. Note: Dashes indicate data not available in the reviewed literature.

Experimental Protocols

To definitively validate Butaperazine as a selective D2 receptor antagonist, a series of in vitro experiments are required. The following are detailed methodologies for key assays.

Radioligand Binding Assay for D2 Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound for the D2 receptor by measuring its ability to compete with a known D2-selective radioligand.

Materials:

  • Cell Membranes: From Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone or another suitable high-affinity D2 antagonist radioligand.

  • Non-specific Ligand: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM Haloperidol) to determine non-specific binding.

  • Test Compound: Butaperazine, prepared in a series of dilutions.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the D2 receptor in an appropriate buffer and prepare a membrane fraction through centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of Butaperazine. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and the non-specific ligand).

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Butaperazine concentration. Determine the IC50 value (the concentration of Butaperazine that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for D2 Receptor Antagonism

This assay measures the ability of Butaperazine to block the functional response induced by a D2 receptor agonist. A common method is to measure the inhibition of agonist-induced changes in cyclic AMP (cAMP) levels, as D2 receptors are typically Gi/o-coupled, and their activation leads to an inhibition of adenylyl cyclase.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • D2 Receptor Agonist: e.g., Quinpirole or dopamine.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

  • Test Compound: Butaperazine.

  • Stimulation Buffer: Appropriate buffer for the cell line and cAMP assay.

Procedure:

  • Cell Culture: Plate the D2 receptor-expressing cells in a 96-well plate and grow to the desired confluency.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of Butaperazine for a defined period.

  • Agonist Stimulation: Add a fixed concentration of the D2 agonist (typically at its EC80-EC90 concentration) to the wells and incubate for a time sufficient to elicit a measurable response.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the Butaperazine concentration. Determine the IC50 value for the inhibition of the agonist response. This provides a measure of the functional potency of Butaperazine as a D2 receptor antagonist.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the validation of Butaperazine.

Dopamine_D2_Signaling_Pathway cluster_membrane Cell Membrane Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Cellular Activity PKA->Cellular_Response Leads to

Caption: Dopamine D2 Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes with D2 Receptors Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand, Test Compound (Butaperazine), and Buffers Reagent_Prep->Incubation Filtration Filter to Separate Bound and Free Radioligand Incubation->Filtration Counting Measure Radioactivity of Bound Ligand Filtration->Counting IC50_Calc Calculate IC50 from Competition Curve Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Experimental Workflow for Radioligand Binding Assay.

Selective_Antagonist_Validation cluster_hypothesis Hypothesis cluster_validation Validation Steps cluster_conclusion Conclusion Hypothesis_Node Butaperazine is a Selective D2 Receptor Antagonist High_Affinity_D2 High Binding Affinity for D2 Receptor (Low Ki) Hypothesis_Node->High_Affinity_D2 Requires Low_Affinity_Others Low Binding Affinity for Other Receptors (High Ki) Hypothesis_Node->Low_Affinity_Others Requires Functional_Blockade Functional Blockade of D2-mediated Signaling Hypothesis_Node->Functional_Blockade Requires Conclusion_Node Butaperazine is a Validated Selective D2 Antagonist Tool High_Affinity_D2->Conclusion_Node Low_Affinity_Others->Conclusion_Node Functional_Blockade->Conclusion_Node

Caption: Logical Flow for Validating a Selective Antagonist.

Conclusion

To validate Butaperazine as a selective D2 receptor antagonist for research applications, it is imperative to establish its binding affinity profile across a comprehensive panel of relevant receptors. The comparative data presented for Haloperidol, Risperidone, Clozapine, Olanzapine, and Aripiprazole provide a clear benchmark for what constitutes varying degrees of selectivity. While Butaperazine is expected to exhibit high affinity for the D2 receptor, its activity at other dopamine subtypes, as well as at serotonergic, adrenergic, and muscarinic receptors, will determine its suitability as a selective pharmacological tool. The experimental protocols detailed in this guide provide a clear path forward for obtaining the necessary quantitative data to fully characterize Butaperazine's receptor binding profile and definitively assess its selectivity. Without such data, its use as a selective D2 antagonist in research settings should be approached with caution, with the potential for off-target effects being a significant consideration.

References

Red Blood Cell Levels of Butaperazine as a Correlate of CNS Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the correlation between red blood cell (RBC) concentrations of the typical antipsychotic butaperazine and its activity in the central nervous system (CNS). The findings are compared with those of another typical antipsychotic, haloperidol (B65202), for which similar research has been conducted. This document synthesizes available experimental data to offer insights into the potential of using RBC drug levels as a biomarker for therapeutic drug monitoring and predicting clinical outcomes.

Correlation Between Red Blood Cell Drug Levels and Clinical Response

Studies have indicated that for certain antipsychotic medications, particularly lipophilic compounds like phenothiazines and butyrophenones, red blood cell concentrations may serve as a more reliable indicator of CNS drug levels and subsequent clinical effects than the more traditionally measured plasma levels.[1][2] This is attributed to the partitioning of these drugs into the lipid-rich membranes of red blood cells, which may better mimic the drug's distribution into brain tissue.

Butaperazine

Research on butaperazine, a phenothiazine (B1677639) derivative, has demonstrated a significant correlation between its concentration in red blood cells and the clinical response in patients with schizophrenia. A key finding is the existence of a therapeutic window, where optimal clinical improvement is observed at moderate RBC butaperazine concentrations. This relationship is described as an inverted U-shaped pattern, suggesting that both low and excessively high concentrations are associated with a poorer therapeutic outcome.[3]

Furthermore, RBC butaperazine kinetics have been shown to be a better predictor of the emergence of acute dystonic reactions, a type of extrapyramidal side effect, than plasma levels. These adverse effects were observed to occur as drug concentrations were falling, suggesting a complex relationship between drug levels and receptor blockade dynamics.

Haloperidol: A Comparative Analysis

Similar investigations have been carried out with haloperidol, a butyrophenone (B1668137) antipsychotic. Some studies have also suggested a curvilinear relationship or a "therapeutic window" for RBC haloperidol levels in the treatment of schizophrenia. However, the evidence for haloperidol is less consistent compared to butaperazine, with some studies failing to find a significant correlation between RBC levels and clinical response.

The following table summarizes the comparative findings for butaperazine and haloperidol based on available literature.

FeatureButaperazineHaloperidol
Drug Class PhenothiazineButyrophenone
Correlation with Clinical Improvement Significant inverted U-shaped correlation with RBC levels.[3]Some studies suggest a curvilinear relationship ("therapeutic window") with RBC levels, while others find no significant correlation.
"Therapeutic Window" for RBC Levels A therapeutic window is suggested by the inverted U-shaped response curve.A potential therapeutic window has been proposed, though findings are inconsistent.
Prediction of Extrapyramidal Side Effects RBC kinetics are better predictors of acute dystonic reactions than plasma levels.The relationship between RBC levels and extrapyramidal side effects is less clearly defined in the available literature.
Advantages of RBC over Plasma Levels Considered a better peripheral correlate of brain drug levels and clinical response.[3]The advantage of RBC over plasma levels is a subject of debate, with some studies showing a slightly stronger relationship but not consistently.

Experimental Protocols

General Protocol for Determination of Antipsychotics in Red Blood Cells

This protocol is a generalized representation and specific details may vary between studies.

  • Blood Sample Collection: Whole blood is collected from patients at steady-state drug concentrations into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Separation of Blood Components: The whole blood is centrifuged to separate the plasma from the packed red blood cells. The plasma is carefully removed.

  • Washing of Red Blood Cells: The packed RBCs are washed multiple times with a buffered saline solution to remove any trapped plasma and unbound drug.

  • Lysis of Red Blood Cells: The washed RBCs are lysed to release the intracellular contents, including the drug bound to the cell membranes and internal components. This is typically achieved by hypotonic lysis (adding purified water) or freeze-thawing.

  • Drug Extraction: The drug is extracted from the RBC lysate using a suitable organic solvent. This is often a multi-step liquid-liquid extraction process.

  • Sample Concentration and Reconstitution: The organic solvent containing the extracted drug is evaporated to dryness and the residue is reconstituted in a small volume of a solvent compatible with the analytical instrument.

  • Analytical Quantification: The concentration of the drug in the reconstituted sample is determined using a sensitive and specific analytical technique.

    • High-Performance Liquid Chromatography (HPLC): This is a commonly used method for separating and quantifying antipsychotics. The sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV or mass spectrometry).

    • Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques can also be used for the analysis of antipsychotics, often requiring derivatization of the drug to make it more volatile.

Visualizations

The following diagrams illustrate the conceptual framework and a generalized workflow for the research described in this guide.

Signaling_Pathway cluster_blood Blood Compartment cluster_cns Central Nervous System (CNS) cluster_effects Clinical Effects Plasma Plasma RBC Red Blood Cell Drug_Plasma Butaperazine (Plasma) Drug_Plasma->Plasma BBB Blood-Brain Barrier Drug_Plasma->BBB Poor Correlation Drug_RBC Butaperazine (RBC) Drug_RBC->RBC Drug_RBC->BBB Better Correlation Brain Brain Tissue BBB->Brain Receptors Dopamine Receptors Brain->Receptors Therapeutic Therapeutic Effect (Antipsychotic) Receptors->Therapeutic Adverse Adverse Effect (EPS) Receptors->Adverse

Caption: Hypothesized relationship between blood compartments and CNS effects.

Experimental_Workflow Patient Schizophrenic Patient Cohort Dosing Fixed-Dose Butaperazine Administration Patient->Dosing Sampling Whole Blood Sampling Dosing->Sampling Separation Centrifugation: Separate Plasma & RBCs Sampling->Separation RBC_Prep RBC Washing & Lysis Separation->RBC_Prep Extraction Liquid-Liquid Extraction RBC_Prep->Extraction Analysis HPLC or GC-MS Quantification Extraction->Analysis Data_Corr Correlate RBC Levels with Clinical Ratings (BPRS) Analysis->Data_Corr

References

Safety Operating Guide

Proper Disposal of Butaperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of butaperazine, a phenothiazine-class antipsychotic, is critical for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This guide provides a comprehensive overview of the recommended disposal procedures for butaperazine, emphasizing safety and logistical considerations.

Butaperazine is not explicitly categorized as a P- or U-listed hazardous waste by the Environmental Protection Agency (EPA). However, given that its parent compound, phenothiazine (B1677639), is harmful to aquatic life with long-lasting effects, a cautious approach to its disposal is warranted. Therefore, it is recommended to manage butaperazine as a potentially hazardous chemical waste.

Key Disposal Procedures and Safety Precautions

The primary directive for butaperazine disposal is to avoid its entry into the environment. Under no circumstances should butaperazine be disposed of down the drain or in regular trash without appropriate treatment.

Recommended Disposal Method:

The most responsible method for disposing of butaperazine is through a licensed and certified hazardous waste disposal company. These companies have the expertise and facilities to handle and dispose of chemical waste in an environmentally sound manner. The recommended procedure involves:

  • Segregation and Storage:

    • Store butaperazine waste in a designated, clearly labeled, and sealed container.

    • The container should be compatible with the chemical properties of butaperazine to prevent leaks or reactions.

    • Store the waste container in a well-ventilated, secure area away from incompatible materials.

  • Engaging a Licensed Waste Disposal Service:

    • Contact a reputable hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal company with a Safety Data Sheet (SDS) for butaperazine, if available, or for phenothiazine as a representative compound.

  • Incineration:

    • The preferred method of destruction for butaperazine is high-temperature incineration in a permitted hazardous waste incinerator.[1]

    • It is advisable to dissolve or mix the material with a combustible solvent before incineration.[1]

Alternative Disposal (Not Recommended for Bulk Quantities):

For minute residual amounts, such as empty containers, the following steps should be taken:

  • Decontamination of Empty Containers:

    • Triple rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone).

    • Collect the rinsate and manage it as hazardous waste for incineration.

    • After thorough decontamination, the container can be disposed of as regular laboratory waste, provided all labels are defaced.

Spill Management:

In the event of a butaperazine spill:

  • Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Containment:

    • For solid spills, carefully sweep or scoop the material to avoid dust generation.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.

  • Collection and Disposal: Place the spilled material and any contaminated absorbent into a sealed, labeled container for disposal as hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water.

Data Presentation: Comparison of Disposal Options

Disposal OptionRecommended UseEnvironmental RiskSafety Considerations
Licensed Hazardous Waste Incineration Primary method for all butaperazine waste Low: Complete destruction of the active compound.High: Managed by trained professionals in a controlled environment.
Landfill (after encapsulation) Not RecommendedHigh: Potential for leaching into soil and groundwater.Moderate: Requires proper sealing and handling to prevent exposure.
Sewer/Drain Disposal Strictly Prohibited Very High: Direct contamination of waterways, harmful to aquatic life.High: Potential for adverse reactions in the sewer system and exposure to personnel.

Experimental Protocols

As the recommended disposal method is through a licensed service, specific experimental protocols for on-site treatment are not provided. The critical "protocol" for laboratory personnel is the safe and compliant segregation, storage, and transfer of butaperazine waste to a certified disposal facility.

Mandatory Visualization: Butaperazine Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of butaperazine in a laboratory setting.

Butaperazine_Disposal_Workflow cluster_assessment Waste Assessment cluster_bulk Bulk Disposal Protocol cluster_residual Residual Disposal Protocol Start Butaperazine Waste Generated Assess_Type Bulk Material or Residual Contamination? Start->Assess_Type Segregate Segregate and Store in Labeled Container Assess_Type->Segregate Bulk Triple_Rinse Triple Rinse Container with Suitable Solvent Assess_Type->Triple_Rinse Residual Contact_Vendor Contact Licensed Hazardous Waste Vendor Segregate->Contact_Vendor Arrange_Pickup Arrange for Pickup and Incineration Contact_Vendor->Arrange_Pickup End Waste Properly Disposed Arrange_Pickup->End Disposal Complete Collect_Rinsate Collect Rinsate as Hazardous Waste Triple_Rinse->Collect_Rinsate Collect_Rinsate->Segregate Transfer to Bulk Waste Dispose_Container Dispose of Decontaminated Container Collect_Rinsate->Dispose_Container

Caption: Decision workflow for the proper disposal of butaperazine waste.

References

Essential Safety and Handling of Butaperazine in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

The following guidelines for personal protective equipment (PPE), handling, and disposal are based on general best practices for working with hazardous pharmaceutical compounds and information available for the phenothiazine (B1677639) class of chemicals.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling Butaperazine powder or solutions.

PPE CategoryItemSpecifications and Use
Hand Protection Double-gloving with nitrile glovesWear two pairs of powder-free nitrile gloves. The outer glove should be removed and disposed of immediately after handling the compound. The inner glove provides an additional layer of protection. Change gloves frequently, and always before leaving the work area.
Eye and Face Protection Safety goggles and a face shieldChemical splash goggles that provide a complete seal around the eyes are mandatory. A full-face shield should be worn over the goggles to protect the entire face from splashes, especially when working with solutions or during procedures that could generate aerosols.
Body Protection Disposable, low-permeability gown with knit cuffsA disposable gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, is required. The gown should have a solid front and long sleeves with tight-fitting knit cuffs to prevent skin exposure.
Respiratory Protection NIOSH-approved respiratorFor handling Butaperazine powder, a NIOSH-approved N95 or higher-rated respirator is necessary to prevent inhalation of airborne particles. For procedures with a high risk of aerosol generation, a powered air-purifying respirator (PAPR) may be warranted. A surgical mask is not sufficient.
Foot Protection Closed-toe shoes and shoe coversSturdy, closed-toe shoes are required in the laboratory at all times. Disposable shoe covers should be worn when handling Butaperazine and removed before exiting the designated work area to prevent the spread of contamination.

Operational Plan for Handling Butaperazine

Engineering Controls:

  • Chemical Fume Hood: All handling of Butaperazine powder, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Designated Area: Establish a designated area for working with Butaperazine. This area should be clearly marked, and access should be restricted.

Safe Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: Use a containment balance enclosure or a balance placed within the chemical fume hood to weigh the powder.

  • Solution Preparation: When preparing solutions, add the solvent to the Butaperazine powder slowly to avoid splashing.

  • Decontamination: After each procedure, decontaminate all surfaces in the designated area with an appropriate cleaning agent. All disposable materials used in the process should be treated as hazardous waste.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

Waste Segregation:

  • All materials that come into contact with Butaperazine, including gloves, gowns, shoe covers, bench paper, and any contaminated labware, must be disposed of as hazardous chemical waste.

Disposal Procedure:

  • Collect all solid waste in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid waste containing Butaperazine should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour Butaperazine solutions down the drain.

  • Follow your institution's specific guidelines for the disposal of hazardous chemical waste.

Emergency Spill Response

In the event of a Butaperazine spill, immediate and appropriate action is critical. The following workflow outlines the necessary steps.

cluster_spill_response Butaperazine Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE (Respirator, Double Gloves, Gown, Goggles, Face Shield, Shoe Covers) evacuate->ppe contain Contain the Spill (Use absorbent pads for liquids, cover solids with damp paper towels) ppe->contain cleanup Clean Up Spill (Work from outside in, use appropriate cleaning agent) contain->cleanup dispose Dispose of all materials as hazardous waste cleanup->dispose decontaminate Decontaminate the Area and all equipment used dispose->decontaminate report Report the Incident to the Safety Officer decontaminate->report

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butaperazine
Reactant of Route 2
Butaperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.